Octadecyl salicylate
Beschreibung
The exact mass of the compound Octadecyl salicylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Octadecyl salicylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octadecyl salicylate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
octadecyl 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-28-25(27)23-20-17-18-21-24(23)26/h17-18,20-21,26H,2-16,19,22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAVCEALUDNEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164372 | |
| Record name | Benzoic acid, 2-hydroxy-, octadecyl ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14971-14-3 | |
| Record name | Octadecyl 2-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14971-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salicylic acid, octadecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014971143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC97319 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97319 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-hydroxy-, octadecyl ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecyl salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.482 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Octadecyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octadecyl salicylate, the ester of salicylic acid and octadecyl alcohol, is a lipophilic compound with significant applications in the cosmetic and pharmaceutical industries. Its long alkyl chain imparts unique solubility and skin-feel characteristics, making it a valuable ingredient in various topical formulations. This technical guide provides a comprehensive overview of the core chemical properties of octadecyl salicylate, including its physicochemical characteristics, spectroscopic data, synthesis, analytical methodologies, stability, and safety profile. The information presented herein is intended to support researchers, scientists, and drug development professionals in the effective formulation and analysis of this versatile compound.
Introduction
Octadecyl salicylate (CAS No. 14971-14-3), also known as stearyl salicylate, is an organic compound that combines the therapeutic potential of salicylic acid with the emollient properties of a long-chain fatty alcohol.[1] This molecular structure results in a highly oil-soluble ingredient, a desirable characteristic for incorporation into water-resistant sunscreens, lotions, and other skincare products. While its salicylate moiety suggests potential for UV absorption and anti-inflammatory activity, its primary roles in cosmetic and pharmaceutical formulations are often as a skin-conditioning agent, emollient, and solvent. A thorough understanding of its chemical properties is paramount for formulation scientists to optimize product performance, stability, and safety.
Physicochemical Properties
The physical and chemical properties of octadecyl salicylate dictate its behavior in various formulation matrices. A summary of these key properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C25H42O3 | [1] |
| Molecular Weight | 390.6 g/mol | [1] |
| Appearance | Colorless to pale yellow clear oily liquid (estimated) | [2] |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and hexane; limited solubility in water.[3] | |
| LogP (Octanol-Water Partition Coefficient) | 12.2 (Computed) | [1] |
The high LogP value underscores the lipophilic nature of octadecyl salicylate, explaining its excellent solubility in oils and poor solubility in aqueous solutions.[3] This property is critical for its use in oil-based or emulsion-type formulations where it can be readily incorporated into the oil phase.
Spectroscopic Characterization
Spectroscopic analysis is essential for the identification and quantification of octadecyl salicylate. The following sections detail the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would be characterized by signals corresponding to the aromatic protons of the salicylate ring, the hydroxyl proton, and the numerous protons of the long octadecyl chain. The hydroxyl proton is expected to appear as a singlet at a downfield chemical shift.[5][6] The aromatic protons will exhibit a complex splitting pattern in the aromatic region of the spectrum. The protons of the octadecyl chain will appear as a series of overlapping multiplets in the upfield region, with the terminal methyl group appearing as a triplet.
-
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the octadecyl chain.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of octadecyl salicylate is expected to show characteristic absorption bands for:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H stretching: Sharp peaks around 2800-3000 cm⁻¹ due to the aliphatic C-H bonds of the octadecyl chain.
-
C=O stretching: A strong absorption band around 1650-1750 cm⁻¹ from the ester carbonyl group.
-
C=C stretching: Peaks in the 1450-1600 cm⁻¹ region corresponding to the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For octadecyl salicylate, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for its analysis. The mass spectrum would show a molecular ion peak corresponding to its molecular weight (390.6 g/mol ), along with characteristic fragment ions resulting from the cleavage of the ester bond and fragmentation of the alkyl chain.[1]
Synthesis and Purification
Octadecyl salicylate is typically synthesized via esterification of salicylic acid with octadecyl alcohol.[7][8] This reaction is commonly catalyzed by an acid.
Synthesis Workflow Diagram
Caption: A general workflow for the synthesis of octadecyl salicylate.
Detailed Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine salicylic acid and a corresponding molar equivalent of octadecyl alcohol.[9]
-
Catalyst and Solvent Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid) and a dehydrating agent such as toluene.[9]
-
Reaction: Heat the mixture to reflux (approximately 95-110 °C) and continue the reaction for several hours, monitoring the removal of water in the Dean-Stark trap.[9]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a base solution (e.g., sodium carbonate solution) and wash the organic layer with saturated sodium chloride solution until neutral.[9]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization to yield pure octadecyl salicylate.[9]
Analytical Methodology
Accurate and precise analytical methods are crucial for quality control and formulation analysis of octadecyl salicylate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for this purpose.[10]
HPLC Analysis Workflow Diagram
Caption: A typical workflow for the HPLC analysis of octadecyl salicylate.
Detailed HPLC Method
While a specific validated HPLC method for octadecyl salicylate is not detailed in the provided search results, a general approach based on methods for other salicylates can be proposed.[11]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[11]
-
Mobile Phase: A mixture of methanol and water, potentially with a small amount of acetic acid to improve peak shape.[11] The exact ratio would need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 230 nm or 270 nm.[11]
-
Sample Preparation: The sample containing octadecyl salicylate should be dissolved in a suitable organic solvent (e.g., methanol or acetonitrile) and filtered through a 0.45 µm filter before injection.
Stability and Degradation
The stability of octadecyl salicylate is a critical consideration in formulation development. As an ester, it is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield salicylic acid and octadecyl alcohol. The rate of degradation is influenced by temperature, pH, and the presence of moisture.[12]
Salicylate-based polymers have shown that storage at lower temperatures (-12 °C and 4 °C) results in less degradation compared to storage at elevated temperatures (37 °C and 50 °C).[12] Storing under an inert atmosphere, such as nitrogen, can also slightly reduce polymer degradation.[12] While this data is for a polymer, the general principles of ester stability suggest that similar precautions would be beneficial for octadecyl salicylate. Choline salicylate, another salicylate derivative, has been found to be photolabile in solution, indicating that protection from light may be necessary for formulations containing octadecyl salicylate.[11]
Safety and Toxicology
The safety of salicylates in cosmetic products has been reviewed, and they are generally considered safe for use when formulated to be non-irritating.[13][14] However, like other salicylates, there is a potential for skin irritation, especially at high concentrations.[15] It is also important to consider that salicylates can enhance the percutaneous penetration of other agents.[16][17]
Acute toxicity studies in rats have shown that many salicylates, including those with long alkyl chains, have a low acute dermal toxicity, with LD50 values greater than 2 g/kg.[16][17]
Applications
The primary applications of octadecyl salicylate are in the cosmetic and pharmaceutical industries, where it functions as:
-
Skin-Conditioning Agent: Its emollient properties help to soften and smooth the skin.[18]
-
Solvent: Its lipophilic nature allows it to dissolve other oil-soluble ingredients in a formulation.[19]
-
UV Filter Support: While not a primary sunscreen agent, it can be used in conjunction with other UV filters to enhance the overall sun protection factor (SPF) of a product.[20][21]
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 84735, Octadecyl 2-hydroxybenzoate. [Link]
-
Solubility of Things. Octyl salicylate. [Link]
-
The Good Scents Company. octyl salicylate 2-hydroxybenzoic acid octyl ester. [Link]
-
HENI Chemicals. Octyl Salicylate - Pharmaceutical & Cosmetic Grade. [Link]
-
HENI Chemicals. Pharmaceutical Octyl Salicylate - USP Grade. [Link]
-
Science and Education Publishing. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. [Link]
-
DrugFuture. Octyl Salicylate. [Link]
-
Cosmetic Ingredient Review. Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. [Link]
-
European Patent Office. Process for producing salicylic esters - EP 1652834 A1. [Link]
-
Tradeindia. Octyl Salicylate Boiling Point: 189 C. [Link]
-
Paula's Choice. What is Isodecyl Salicylate?. [Link]
-
American Chemical Society. Compositional analysis of short-chain alkyl (C1-C4) salicylate ester mixtures by various quantitative analytical techniques | Poster Board #248. [Link]
-
PubMed. Plasma salicylate analysis: a comparison of colorimetric, HPLC and enzymatic techniques. [Link]
-
The Good Scents Company. EPI System Information for octyl salicylate 6969-49-9. [Link]
-
Springer. Grouping of chemicals for safety assessment: the importance of toxicokinetic properties of salicylate esters. [Link]
-
ResearchGate. Safety Assessment of Salicylic Acid, Butyloctyl Salicylate, Calcium Salicylate, C12-15 Alkyl Salicylate, Capryloyl Salicylic Acid, Hexyldodecyl Salicylate, Isocetyl Salicylate, Isodecyl Salicylate, Magnesium Salicylate, (see abstract). [Link]
-
Cheméo. Chemical Properties of Salicylic acid, n-octyl ester (CAS 6969-49-9). [Link]
- Google Patents. US20060058547A1 - Process for producing salicylic esters.
-
PubMed. Safety assessment of Salicylic Acid, Butyloctyl Salicylate, Calcium Salicylate, C12-15 Alkyl Salicylate, Capryloyl Salicylic Acid, Hexyldodecyl Salicylate, Isocetyl Salicylate, Isodecyl Salicylate, Magnesium Salicylate, MEA-Salicylate, Ethylhexyl Salicylate, Potassium Salicylate, Methyl Salicylate, Myristyl Salicylate, Sodium Salicylate, TEA-Salicylate, and Tridecyl Salicylate. [Link]
-
PubMed. Validation of a simple spectrophotometric method for the rapid determination of salicylates in plasma. [Link]
-
SSRN. Synthesis of O-Acyl Salicylaldehyde Derivatives and Copolymerization Ofbis-(2-Formylphenyl) Fumarate with Methyl Methacrylate. [Link]
-
Science and Education Publishing. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. [Link]
-
Acta Pharmaceutica. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. [Link]
-
Therapeutic Goods Administration (TGA). Butyloctyl salicylate. [Link]
-
National Institutes of Health. Storage Stability Study of Salicylate-based Poly(anhydride-esters). [Link]
-
ResearchGate. (PDF) A Review on a Some Analytical Methods for Determination of Salicylic Acid. [Link]
-
U.S. Food and Drug Administration. Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. [Link]
-
PubMed. Synthesis of anacardic acids, 6-[8(Z),11(Z)-pentadecadienyl]salicylic acid and 6-[8(Z),11(Z),14-pentadecatrienyl]salicylic acid. [Link]
-
Wikipedia. Methyl salicylate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 18323494, Isocetyl Salicylate. [Link]
-
MDPI. Stability of Octadecyltrimethoxysilane-Based Coatings on Aluminum Alloy Surface. [Link]
- Google Patents.
-
ResearchGate. (PDF) THE SYNTHESIS OF SALICYLATE PROMPTED BY BR0NSTED ACIDIC IONIC LIQUIDS. [Link]
-
MDPI. Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification. [Link]
-
ResearchGate. Solubilities of Salicylic Acid in Pure Solvents and Binary Mixtures Containing Cosolven | Request PDF. [Link]
-
Acta Pharmaceutica. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. [Link]
-
MDPI. Salicylate or Phthalate: The Main Intermediates in the Bacterial Degradation of Naphthalene. [Link]
-
CAS Common Chemistry. Salicylic acid. [Link]
-
Course Hero. Organic Chemistry Ir And Nmr Cheat Sheet. [Link]
-
ResearchGate. (PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. [Link]
Sources
- 1. Octadecyl 2-hydroxybenzoate | C25H42O3 | CID 84735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. octyl salicylate, 6969-49-9 [thegoodscentscompany.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [pubs.sciepub.com]
- 5. Compositional analysis of short-chain alkyl (C1-C4) salicylate ester mixtures by various quantitative analytical techniques | Poster Board #248 - American Chemical Society [acs.digitellinc.com]
- 6. sciepub.com [sciepub.com]
- 7. data.epo.org [data.epo.org]
- 8. US20060058547A1 - Process for producing salicylic esters - Google Patents [patents.google.com]
- 9. CN102408338A - Synthesis method of salicylate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Storage Stability Study of Salicylate-based Poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cir-safety.org [cir-safety.org]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. tga.gov.au [tga.gov.au]
- 16. researchgate.net [researchgate.net]
- 17. Safety assessment of Salicylic Acid, Butyloctyl Salicylate, Calcium Salicylate, C12-15 Alkyl Salicylate, Capryloyl Salicylic Acid, Hexyldodecyl Salicylate, Isocetyl Salicylate, Isodecyl Salicylate, Magnesium Salicylate, MEA-Salicylate, Ethylhexyl Salicylate, Potassium Salicylate, Methyl Salicylate, Myristyl Salicylate, Sodium Salicylate, TEA-Salicylate, and Tridecyl Salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. paulaschoice.it [paulaschoice.it]
- 19. Octyl Salicylate [drugfuture.com]
- 20. specialchem.com [specialchem.com]
- 21. henichemicals.com [henichemicals.com]
An In-Depth Technical Guide to the Synthesis of Octadecyl Salicylate
Abstract
Octadecyl salicylate, the ester of salicylic acid and octadecanol, is a compound of significant interest in the pharmaceutical and cosmetic industries due to its properties as an emollient, skin-conditioning agent, and potential active ingredient delivery vehicle. This technical guide provides a comprehensive overview of the synthesis of octadecyl salicylate, with a primary focus on the Fischer-Speier esterification method. The document delves into the underlying chemical principles, a detailed experimental protocol, methods for purification and characterization, and critical process considerations. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this long-chain alkyl salicylate.
Introduction: The Significance of Octadecyl Salicylate
Octadecyl salicylate, also known as stearyl salicylate, is a long-chain alkyl ester of salicylic acid.[1] Its molecular structure, featuring a hydrophilic salicylate head and a long, lipophilic octadecyl tail, imparts unique physicochemical properties that are highly desirable in various formulations. The long alkyl chain contributes to its excellent emollient and moisturizing characteristics, making it a valuable ingredient in skincare products. Furthermore, the salicylate moiety retains some of the characteristic properties of salicylic acid, albeit with modified solubility and skin penetration profiles. The synthesis of octadecyl salicylate is a critical process for ensuring high purity and yield, which are paramount for its application in regulated industries.
Core Principles of Synthesis: Fischer-Speier Esterification
The most common and industrially viable method for synthesizing octadecyl salicylate is through the Fischer-Speier esterification.[2][3] This classic organic reaction involves the acid-catalyzed condensation of a carboxylic acid (salicylic acid) with an alcohol (octadecanol) to produce an ester and water.[2][3]
The overall reaction is as follows:
C₇H₆O₃ (Salicylic Acid) + C₁₈H₃₈O (Octadecanol) ⇌ C₂₅H₄₂O₃ (Octadecyl Salicylate) + H₂O
Causality Behind Experimental Choices:
The Fischer esterification is a reversible reaction, and several strategies are employed to drive the equilibrium towards the product side to maximize the yield of octadecyl salicylate.[4] These strategies include:
-
Use of an Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is crucial.[2][3] The catalyst protonates the carbonyl oxygen of the salicylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[5][6] This makes it more susceptible to nucleophilic attack by the hydroxyl group of octadecanol.[5]
-
Removal of Water: The formation of water as a byproduct means that its removal from the reaction mixture will shift the equilibrium to the right, according to Le Châtelier's principle.[4] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or xylene.[3]
-
Use of Excess Reactant: Employing a molar excess of one of the reactants, usually the less expensive one, can also drive the reaction forward.[2] In the synthesis of octadecyl salicylate, either salicylic acid or octadecanol can be used in excess, depending on cost and ease of removal during purification.
Reaction Mechanism
The mechanism of the Fischer esterification for octadecyl salicylate proceeds through several key steps, each of which is in equilibrium:[3][4]
-
Protonation of the Carbonyl Group: The acid catalyst protonates the carbonyl oxygen of salicylic acid.[4][5]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of octadecanol attacks the now highly electrophilic carbonyl carbon.[3][5]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[4][5]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[3]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, octadecyl salicylate.[4]
Experimental Protocol: A Self-Validating System
This section outlines a detailed, step-by-step methodology for the synthesis of octadecyl salicylate. The protocol is designed to be a self-validating system, with in-process controls and expected observations to ensure a successful reaction.
Materials and Equipment:
-
Salicylic Acid (C₇H₆O₃)
-
Octadecanol (C₁₈H₃₈O)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (PTSA)
-
Toluene
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Workflow Diagram:
Caption: Workflow for the synthesis of octadecyl salicylate.
Step-by-Step Procedure:
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar, combine salicylic acid (1.0 equivalent), octadecanol (1.1 equivalents), and toluene (approximately 2-3 mL per gram of salicylic acid).
-
Catalyst Addition: Carefully add the acid catalyst (e.g., concentrated sulfuric acid, ~2-3 mol% or p-toluenesulfonic acid, ~5 mol%).
-
Reaction Setup: Assemble the Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask.
-
Reflux and Water Removal: Heat the reaction mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected. Continue reflux until no more water is collected (typically 4-8 hours).
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully quench the reaction by slowly adding a 5% aqueous sodium bicarbonate solution to neutralize the acid catalyst and any unreacted salicylic acid.[5] Be cautious as CO₂ gas evolution will occur.[5]
-
Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% sodium bicarbonate solution (until no more gas evolves), water, and finally with a saturated sodium chloride solution (brine).
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator. The crude product will be a waxy solid or oil.
-
Purification: The crude octadecyl salicylate can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Characterization and Data Presentation
The successful synthesis of octadecyl salicylate must be confirmed through various analytical techniques.
Reaction Mechanism Diagram:
Caption: Mechanism of Fischer-Speier Esterification.
Quantitative Data Summary:
| Parameter | Typical Value | Analytical Method |
| Molecular Weight | 390.6 g/mol [1] | Mass Spectrometry |
| Appearance | White to off-white waxy solid | Visual Inspection |
| Yield | 85-95% (optimized) | Gravimetric Analysis |
| Purity | >98% | HPLC, GC-MS |
| ¹H NMR (CDCl₃, δ ppm) | ~7.8 (dd, 1H), ~7.4 (dt, 1H), ~7.0 (dd, 1H), ~6.9 (dt, 1H), ~4.3 (t, 2H), ~1.7 (quintet, 2H), ~1.2-1.4 (br s, 30H), ~0.9 (t, 3H) | ¹H NMR Spectroscopy |
| ¹³C NMR (CDCl₃, δ ppm) | ~170, ~161, ~135, ~130, ~119, ~117, ~65, ~32, ~29.7, ~29.6, ~29.5, ~29.3, ~28.6, ~25.9, ~22.7, ~14.1 | ¹³C NMR Spectroscopy |
| IR (cm⁻¹) | ~3200-3000 (O-H), ~2920, ~2850 (C-H), ~1680 (C=O), ~1610, ~1460 (C=C, aromatic) | FT-IR Spectroscopy |
Analytical Techniques for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of the synthesized ester.[7][8] The disappearance of the carboxylic acid proton signal from salicylic acid and the appearance of characteristic signals for the octadecyl chain are key indicators of a successful reaction.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present.[7][8] The broad O-H stretch of the carboxylic acid in salicylic acid will be replaced by the ester carbonyl (C=O) stretch at around 1680 cm⁻¹ in the product, while the phenolic O-H stretch will remain.[9]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the product, confirming the formation of octadecyl salicylate.[1]
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are essential for assessing the purity of the final product and for quantifying any remaining starting materials or byproducts.[7][10]
Trustworthiness: A Self-Validating System
The described protocol incorporates several checkpoints to ensure reliability and reproducibility:
-
Monitoring Water Collection: The volume of water collected in the Dean-Stark trap provides a real-time indication of the reaction's progress and completion.
-
Neutralization Wash: The effervescence observed during the sodium bicarbonate wash confirms the presence of acidic species (catalyst and unreacted salicylic acid) and their subsequent neutralization. The cessation of gas evolution indicates complete neutralization.
-
Spectroscopic Confirmation: The comparison of the NMR and IR spectra of the starting materials and the final product provides definitive proof of the chemical transformation. The expected shifts in key signals serve as a validation of the synthesis.
Conclusion and Future Perspectives
The Fischer-Speier esterification remains a robust and efficient method for the synthesis of octadecyl salicylate. By carefully controlling the reaction conditions, particularly the removal of water, high yields of a pure product can be achieved. Further research in this area could focus on the development of more environmentally friendly and reusable solid acid catalysts to replace traditional mineral acids, thereby reducing waste and improving the overall sustainability of the process.[11][12] The principles and techniques outlined in this guide provide a solid foundation for the successful synthesis and characterization of octadecyl salicylate for applications in the pharmaceutical and cosmetic industries.
References
-
Esterification of Salicylic Acid. (n.d.). Scribd. Retrieved from [Link]
-
Esterification of Salicylic Acid with Dimethyl Carbonate over Mesoporous Aluminosilicate. (2009). Industrial & Engineering Chemistry Research, 48(7), 3363-3368. ACS Publications. Retrieved from [Link]
-
The Fischer Esterification. (n.d.). Retrieved from [Link]
-
Tandem Transesterification–Esterification Reactions Using a Hydrophilic Sulfonated Silica Catalyst for the Synthesis of Wintergreen Oil from Acetylsalicylic Acid Promoted by Microwave Irradiation. (2022). Molecules, 27(15), 4810. MDPI. Retrieved from [Link]
-
Octadecyl 2-hydroxybenzoate. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
- Esterification of salicylic acid. (1946). Google Patents.
-
Esterification of salicylic acid with methanol, effect of catalyst... (n.d.). ResearchGate. Retrieved from [Link]
-
Methyl Salicylate Preparation Using Esterification. (2024). Retrieved from [Link]
-
Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved from [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]
-
Ester Derivatives of Salicylic Acid. (n.d.). Retrieved from [Link]
-
Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. (2025). World Journal of Analytical Chemistry, 10(1), 6-15. Science and Education Publishing. Retrieved from [Link]
-
Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. (2025). World Journal of Analytical Chemistry, 10(1), 6-15. Science and Education Publishing. Retrieved from [Link]
-
Process for producing salicylic esters. (2006). European Patent Office. Retrieved from [Link]
-
Esterification of salicylic acid with alcohols. (n.d.). ResearchGate. Retrieved from [Link]
-
Representative 1 H NMR of octadecyl 10-undecenoate monomer. (n.d.). ResearchGate. Retrieved from [Link]
- Method for producing salicylic acid ester. (n.d.). Google Patents.
- Synthesis method of salicylate. (n.d.). Google Patents.
- Process for producing salicylic esters. (2006). Google Patents.
- Method for the alkylation of salicylic acid. (n.d.). Google Patents.
-
FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. (2004). Acta Pharmaceutica, 54(3), 163-176. Retrieved from [Link]
-
Detection, characterization and quantification of salicylic acid conjugates in plant extracts by ESI tandem mass spectrometric techniques. (2012). Journal of Mass Spectrometry, 47(4), 477-485. PubMed. Retrieved from [Link]
- Method for the alkylation of salicylic acid. (2006). Google Patents.
-
Plasma salicylate analysis: a comparison of colorimetric, HPLC and enzymatic techniques. (1987). Annals of Clinical Biochemistry, 24(Pt 5), 512-518. PubMed. Retrieved from [Link]
-
Scheme of chemically bonded stationary phases: (a) octadecyl (RP Si-C... (n.d.). ResearchGate. Retrieved from [Link]
-
Isolation of salicylsalicylic acid, acetylsalicylsalicylic acid, and acetylsalicylic anhydride from aspirin tablets by extraction and high-pressure liquid chromatography. (1981). Journal of Pharmaceutical Sciences, 70(8), 962-963. PubMed. Retrieved from [Link]
-
Green Synthesis of Ultraviolet Absorber 2-Ethylhexyl Salicylate: Experimental Design and Artificial Neural Network Modeling. (2017). Molecules, 22(11), 1953. MDPI. Retrieved from [Link]
-
THE SYNTHESIS OF SALICYLATE PROMPTED BY BR0NSTED ACIDIC IONIC LIQUIDS. (2025). ResearchGate. Retrieved from [Link]
-
FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5 - (2004). Acta Pharmaceutica, 54(3), 177-191. Retrieved from [Link]
-
Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(2), 738-741. PMC. National Institutes of Health. Retrieved from [Link]
-
Purification and characterization of a three-component salicylate 1-hydroxylase from Sphingomonas sp. strain CHY-1. (2007). Journal of Bacteriology, 189(24), 8937-8945. PubMed. Retrieved from [Link]
-
1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]
-
Infrared spectra of (a) octadecylitaconate (b) octadecyl itaconate-vinyl acetate copolymer (50% : 50%). (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Tert-Octylsalicylaldoxime and Its Application in Extraction of Cu(II). (2021). Frontiers in Chemistry, 9, 709695. PMC. National Institutes of Health. Retrieved from [Link]
-
octyl salicylate 2-hydroxybenzoic acid octyl ester. (n.d.). The Good Scents Company. Retrieved from [Link]
Sources
- 1. Octadecyl 2-hydroxybenzoate | C25H42O3 | CID 84735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ivypanda.com [ivypanda.com]
- 7. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [sciepub.com]
- 8. sciepub.com [sciepub.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. Tandem Transesterification–Esterification Reactions Using a Hydrophilic Sulfonated Silica Catalyst for the Synthesis of Wintergreen Oil from Acetylsalicylic Acid Promoted by Microwave Irradiation [mdpi.com]
- 12. researchgate.net [researchgate.net]
Octadecyl Salicylate: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Octadecyl salicylate, the ester of salicylic acid and octadecyl alcohol, is a lipophilic compound with potential applications in topical drug delivery and formulation science. While the broader class of salicylates has well-documented anti-inflammatory and analgesic properties, the specific mechanism of action of octadecyl salicylate is less clearly defined and is thought to be multifaceted. This guide synthesizes current understanding, drawing parallels from related salicylate esters and salicylic acid itself, to propose a comprehensive mechanistic framework. We will explore its role as a pro-drug, its interactions with key inflammatory pathways, and its function as a skin penetration enhancer. This document will further provide detailed experimental protocols to enable researchers to rigorously investigate and validate these proposed mechanisms.
Introduction: The Chemical and Pharmacological Landscape of Octadecyl Salicylate
Octadecyl salicylate (also known as stearyl salicylate) is a long-chain alkyl ester of salicylic acid.[1] Its chemical structure, characterized by a lipophilic 18-carbon chain attached to the carboxyl group of salicylic acid, confers distinct physicochemical properties compared to its parent molecule. This high lipophilicity suggests enhanced permeation through the lipid-rich stratum corneum, a critical barrier in topical drug delivery.
While direct pharmacological studies on octadecyl salicylate are limited, the extensive body of research on other salicylates, such as methyl salicylate and trolamine salicylate, provides a strong foundation for understanding its likely biological activities.[2][3] Salicylates, as a class, are known for their analgesic, anti-inflammatory, and antipyretic effects.[4][5][6] A key aspect of salicylate ester pharmacology is their potential to act as pro-drugs, undergoing hydrolysis in dermal and subcutaneous tissues to release the active moiety, salicylic acid.[7]
Table 1: Physicochemical Properties of Octadecyl Salicylate
| Property | Value | Source |
| Molecular Formula | C25H42O3 | [1] |
| Molecular Weight | 390.6 g/mol | [1] |
| XLogP3 | 12.2 | [1] |
| IUPAC Name | octadecyl 2-hydroxybenzoate | [1] |
Proposed Mechanisms of Action
The mechanism of action of octadecyl salicylate is likely a composite of several interconnected processes. It is hypothesized to function primarily through its hydrolysis to salicylic acid, which then exerts its well-characterized anti-inflammatory effects. Additionally, the intact ester may possess intrinsic activities, including skin penetration enhancement.
Pro-drug Hypothesis: Hydrolysis to Salicylic Acid
The central hypothesis for the pharmacological activity of topically applied octadecyl salicylate is its enzymatic or chemical hydrolysis within the skin to yield salicylic acid.[7] This conversion is a critical step, as salicylic acid is the primary effector molecule responsible for the anti-inflammatory response.
The anti-inflammatory actions of salicylic acid are complex and not fully elucidated. While it is a weaker inhibitor of cyclooxygenase (COX) enzymes compared to acetylsalicylic acid (aspirin), it can still modulate prostaglandin synthesis.[2][8] More significantly, salicylic acid is known to influence key inflammatory signaling pathways independent of direct COX inhibition.[8]
Key downstream effects of salicylic acid include:
-
Inhibition of NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Salicylic acid has been shown to inhibit the activation of NF-κB, thereby quenching the inflammatory cascade.[8][9] This is considered a primary anti-inflammatory mechanism for salicylates.[8]
-
Modulation of Prostaglandin Synthesis: While not a potent direct inhibitor of COX activity, salicylic acid can suppress the expression of COX-2 genes, leading to a reduction in prostaglandin production at inflammatory sites.[8] Prostaglandins are key mediators of pain and inflammation.[3]
-
Antioxidant Activity: Salicylic acid possesses antioxidant properties and can act as an inhibitor of oxidative stress.[8] It is capable of binding iron, which plays a significant role in lipid peroxidation.[8]
Figure 1: Proposed mechanism of action for octadecyl salicylate via hydrolysis to salicylic acid and subsequent anti-inflammatory effects.
Skin Penetration Enhancement
Beyond its role as a pro-drug, octadecyl salicylate may also function as a skin penetration enhancer. Its lipophilic nature allows it to interact with and disrupt the highly organized lipid matrix of the stratum corneum.[10] This disruption can increase the permeability of the skin to octadecyl salicylate itself and potentially to other co-formulated active ingredients.
Studies on octyl salicylate, a structurally similar compound, have shown that it can disrupt the intercellular lipid domain of the stratum corneum.[10] This mechanism of action is distinct from that of other penetration enhancers like Azone.[10] The long octadecyl chain of octadecyl salicylate would be expected to have a pronounced effect on the lipid bilayers of the stratum corneum.
Experimental Protocols for Mechanistic Validation
To rigorously investigate the proposed mechanisms of action of octadecyl salicylate, a series of well-defined in vitro and ex vivo experiments are necessary.
In Vitro Skin Permeation and Hydrolysis Studies
Objective: To quantify the percutaneous absorption of octadecyl salicylate and its conversion to salicylic acid.
Methodology:
-
Franz Diffusion Cell Setup:
-
Utilize Franz diffusion cells with human or porcine skin as the membrane. The skin should be dermatomed to a thickness of approximately 500 µm.
-
The receptor chamber should be filled with a physiologically relevant buffer (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions). The temperature should be maintained at 32°C.
-
-
Formulation Application:
-
Apply a finite dose of a formulation containing a known concentration of octadecyl salicylate to the surface of the stratum corneum.
-
-
Sample Collection:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, and 48 hours), collect aliquots from the receptor fluid.
-
At the end of the experiment, carefully dismantle the setup. Separate the epidermis from the dermis.
-
Extract any remaining octadecyl salicylate and salicylic acid from the stratum corneum (via tape stripping), epidermis, dermis, and the formulation application site.
-
-
Analytical Quantification:
-
Analyze the concentration of both octadecyl salicylate and salicylic acid in all collected samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometry detection.
-
-
Data Analysis:
-
Calculate the cumulative amount of octadecyl salicylate and salicylic acid that has permeated the skin over time.
-
Determine the flux and permeability coefficient for octadecyl salicylate.
-
Quantify the amount of salicylic acid formed to assess the extent and location of hydrolysis.
-
Sources
- 1. Octadecyl 2-hydroxybenzoate | C25H42O3 | CID 84735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]
- 3. What is the mechanism of Trolamine Salicylate? [synapse.patsnap.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. webofjournals.com [webofjournals.com]
- 6. asp-inc.com [asp-inc.com]
- 7. Topical salicylates (Chapter 103) - The Essence of Analgesia and Analgesics [cambridge.org]
- 8. publisher.medfak.ni.ac.rs [publisher.medfak.ni.ac.rs]
- 9. Anti-inflammatory salicylate beneficially modulates pre-existing atherosclerosis through quenching of NF-κB activity and lowering of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of action of novel skin penetration enhancers: phospholipid versus skin lipid liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Octadecyl Salicylate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of octadecyl salicylate, a highly lipophilic ester of salicylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data points to explore the fundamental physicochemical principles governing its solubility. We delve into the molecular characteristics of octadecyl salicylate, predict its behavior in various classes of organic solvents, and provide detailed, field-proven methodologies for the experimental determination of its solubility. This guide emphasizes the causality behind experimental design and data interpretation, offering a robust framework for formulation development, preclinical studies, and chemical process optimization involving this and similar lipophilic compounds.
Introduction: Understanding Octadecyl Salicylate
Octadecyl salicylate (also known as stearyl salicylate) is an organic compound characterized by the esterification of salicylic acid's carboxylic acid group with an 18-carbon alcohol (octadecanol).[1] This structure results in a molecule with a distinct dual nature: a polar, aromatic salicylate "head" and a long, non-polar, aliphatic "tail."
-
Salicylate Head: Contains a phenolic hydroxyl group and an ester linkage. This region is capable of forming weak hydrogen bonds and engaging in polar interactions.[1]
-
Octadecyl Tail: A C18 alkyl chain that is highly non-polar (lipophilic) and dominates the molecule's overall physicochemical properties. This chain interacts primarily through van der Waals forces.
This pronounced lipophilicity, evidenced by a high calculated octanol-water partition coefficient (LogP), dictates its primary applications in topical formulations, cosmetics, and as a non-polar active pharmaceutical ingredient (API) or excipient.[1][2] Its solubility behavior is a critical parameter for any application, influencing everything from formulation stability and bioavailability to reaction kinetics and purification efficiency.
Physicochemical Profile
A molecule's solubility is fundamentally governed by its physical and chemical properties. The key parameters for octadecyl salicylate are summarized below.
| Property | Value | Source | Significance for Solubility |
| Molecular Formula | C₂₅H₄₂O₃ | [1] | Indicates a large, carbon-rich molecule. |
| Molecular Weight | 390.6 g/mol | [1] | A higher molecular weight can often correlate with lower solubility. |
| XLogP3 (cLogP) | 12.2 | [1] | An extremely high value indicating profound lipophilicity and predicting very poor aqueous solubility but high solubility in non-polar organic solvents.[2] |
| Hydrogen Bond Donors | 1 (from the hydroxyl group) | [1] | Limited capacity to donate hydrogen bonds, reducing affinity for protic solvents. |
| Hydrogen Bond Acceptors | 3 (from the hydroxyl and ester oxygens) | [1] | Moderate capacity to accept hydrogen bonds. |
The Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This means a solute will dissolve best in a solvent that shares similar intermolecular forces. For octadecyl salicylate, the massive C18 tail makes van der Waals forces the dominant interaction, predisposing it to high solubility in non-polar, non-protic organic solvents.
Molecular Interactions in Solution
The diagram below illustrates the key interactions at play when octadecyl salicylate is introduced to different solvent types.
Caption: Intermolecular forces between octadecyl salicylate and solvents.
Predicted Solubility Profile
Based on these principles, a qualitative solubility profile can be predicted. While specific quantitative data for octadecyl salicylate is not widely published, this framework provides a reliable estimation for experimental design.
| Solvent Class | Representative Solvents | Dominant Intermolecular Forces | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Cyclohexane, Diethyl Ether | Van der Waals Forces | High | The non-polar solvent readily interacts with the long C18 alkyl chain, overcoming the crystal lattice energy of the solute. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Dipole-Dipole, Van der Waals | Moderate to High | These solvents have moderate polarity and can interact with both the ester head and the alkyl tail, making them effective solvents. Salicylic acid itself shows high solubility in acetone and ethyl acetate.[4][5] |
| Polar Protic | Ethanol, Methanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | Low to Moderate | The solvent's strong hydrogen-bonding network is disrupted by the large, non-polar tail of the solute, making solvation energetically unfavorable. The parent salicylic acid is soluble in alcohols, but the C18 tail drastically reduces this affinity. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Hydrogen Bonding, Strong Dipole-Dipole | Insoluble | The extreme polarity mismatch and the hydrophobic effect of the C18 chain prevent dissolution. |
Experimental Protocol: Determining Thermodynamic Solubility
For drug development and manufacturing, a precise, quantitative understanding of solubility is essential. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[6][7] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing the most reliable and reproducible data.[8]
The Shake-Flask Method: A Self-Validating System
The trustworthiness of this protocol lies in its core principle: ensuring an excess of solid solute is present throughout the experiment. This guarantees that the measured concentration is the true saturation point at a given temperature.
| Step | Action | Causality & Expert Insight |
| 1. Preparation | Add an excess amount of octadecyl salicylate to a known volume of the selected organic solvent in a sealed, inert container (e.g., glass vial with a PTFE-lined cap). | Why "excess"? This is the critical control. The visible presence of undissolved solid at the end of the experiment validates that the solution is saturated. A common starting point is 2-3 times the estimated solubility. |
| 2. Equilibration | Place the sealed container in a temperature-controlled shaker or agitator (e.g., orbital shaker in an incubator) set to the target temperature (e.g., 25 °C). Agitate for a predetermined period (typically 24-72 hours). | Why agitate and control temperature? Agitation maximizes the surface area for dissolution, speeding the approach to equilibrium. Solubility is temperature-dependent, so precise control (±0.5 °C) is non-negotiable for data accuracy.[4][8] |
| 3. Phase Separation | After equilibration, allow the suspension to stand undisturbed at the target temperature for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE). | Why filter? This step is crucial to prevent undissolved microparticles from entering the analytical sample, which would artificially inflate the measured concentration. The filter material must be chemically inert to the solvent to avoid extractables. |
| 4. Quantification | Accurately dilute the filtered aliquot with a suitable mobile phase or solvent. Analyze the concentration of octadecyl salicylate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy. | Why HPLC? HPLC is the preferred method due to its high specificity and sensitivity. It can separate the analyte from any potential impurities or degradation products, ensuring you are only measuring the concentration of octadecyl salicylate.[9][10] |
| 5. Data Reporting | Express the solubility in standard units, such as mg/mL, g/100 mL, or molarity (mol/L). | Consistent units are essential for comparing data across different solvents and experiments. |
Workflow for Solubility Determination
The following diagram outlines the logical flow of the experimental protocol described above.
Caption: Standard operating procedure for solubility measurement.
Computational Approaches for Rapid Screening
In early-stage development, experimental determination of solubility for every potential solvent can be resource-intensive.[9] Computational models offer a rapid, cost-effective way to screen solvents and prioritize experiments.
-
Quantitative Structure-Property Relationship (QSPR): These models use molecular descriptors to build statistical correlations that predict properties like solubility.[11]
-
Thermodynamic Models (e.g., COSMO-RS): These methods use principles of quantum chemistry and thermodynamics to predict solubility from first principles, often with higher accuracy than QSPR models.[11]
-
Machine Learning: Modern approaches use large datasets to train algorithms for highly accurate solubility prediction across a wide range of solutes and solvents.[11][12][13]
These tools can provide valuable estimates, but it is critical to remember that they are predictive. Experimental validation via a method like the shake-flask protocol is required for final formulation decisions and regulatory submissions.
Conclusion
The solubility of octadecyl salicylate is dominated by its long, non-polar alkyl chain, rendering it highly soluble in non-polar organic solvents and practically insoluble in polar, aqueous media. This guide provides the theoretical foundation to predict this behavior and a robust, validated experimental framework for its quantitative determination. For researchers and formulators, understanding the "why" behind solubility—the interplay of molecular structure and intermolecular forces—is paramount. By combining theoretical prediction with rigorous experimental validation using the protocols outlined herein, scientists can effectively harness the properties of octadecyl salicylate to develop stable, efficacious, and well-characterized products.
References
-
solubility experimental methods.pptx. (n.d.). SlideShare. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]
-
National Center for Biotechnology Information. (n.d.). Octadecyl 2-hydroxybenzoate. PubChem. [Link]
-
Solubility of Things. (n.d.). Octyl salicylate. [Link]
-
Auctores. (2023, April 26). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. [Link]
-
Oreate AI Blog. (2026, January 8). Exploring the Solubility of Salicylic Acid: Insights and Implications. [Link]
-
Sciencemadness Wiki. (2023, June 25). Salicylic acid. [Link]
-
ResearchGate. (2026, January 26). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]
-
University of Limerick. (2020, October 8). Solubility of Salicylic Acid, Salicylamide, and Fenofibrate in Organic Solvents at Low Temperatures. [Link]
-
AIChE. (2022, November 15). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. [Link]
-
PMC. (2021, December 11). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]
-
Stack Exchange Chemistry. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?[Link]
-
SpringerLink. (2025, January 4). Grouping of chemicals for safety assessment: the importance of toxicokinetic properties of salicylate esters. [Link]
-
PubMed. (2022, May 15). Topical delivery of salicylates. [Link]
- Google Patents. (n.d.).
Sources
- 1. Octadecyl 2-hydroxybenzoate | C25H42O3 | CID 84735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Exploring the Solubility of Salicylic Acid: Insights and Implications - Oreate AI Blog [oreateai.com]
- 5. pure.ul.ie [pure.ul.ie]
- 6. researchgate.net [researchgate.net]
- 7. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. lifechemicals.com [lifechemicals.com]
- 10. solubility experimental methods.pptx [slideshare.net]
- 11. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
A Technical Guide to the Spectroscopic Characterization of Octadecyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Molecular Blueprint of Octadecyl Salicylate
Octadecyl salicylate, the ester of salicylic acid and octadecanol, is a molecule of significant interest in the pharmaceutical and cosmetic industries. Its long alkyl chain imparts lipophilic properties, rendering it a valuable component in topical formulations for its anti-inflammatory and analgesic effects, as well as for its potential as a sunscreen agent. A thorough understanding of its molecular structure is paramount for quality control, formulation development, and regulatory compliance. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the comprehensive characterization of octadecyl salicylate. The methodologies and interpretations presented herein are grounded in established scientific principles and best practices to ensure data integrity and reliability.
Molecular Structure and Analytical Workflow
The structural formula of octadecyl salicylate is presented below, highlighting the key functional groups that are amenable to spectroscopic analysis.
The comprehensive spectroscopic analysis of octadecyl salicylate follows a logical workflow designed to provide orthogonal information, leading to an unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity
NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of a molecule. For octadecyl salicylate, both ¹H and ¹³C NMR provide critical information for structural verification.
Experimental Protocol: NMR Analysis
The following protocol outlines the steps for acquiring high-quality NMR spectra of octadecyl salicylate, adhering to Good Laboratory Practices (GLP) for data integrity.[1]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of purified octadecyl salicylate.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry 5 mm NMR tube. CDCl₃ is a suitable choice due to its ability to dissolve nonpolar compounds and its well-characterized residual solvent peak.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup and Calibration:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Ensure the spectrometer is properly shimmed to achieve a homogeneous magnetic field, resulting in sharp, symmetrical peaks.
-
Calibrate the pulse widths (90° pulse) for both ¹H and ¹³C nuclei to ensure accurate signal intensities.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse-acquire sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Employ a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
-
A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Predicted ¹H NMR Spectroscopic Data
The predicted ¹H NMR spectrum of octadecyl salicylate in CDCl₃ is expected to exhibit the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~10.8 | s | 1H | Ar-OH | The phenolic proton is highly deshielded due to intramolecular hydrogen bonding with the ester carbonyl group and its acidic nature. |
| ~7.8 | dd | 1H | Ar-H (ortho to -COOR) | This proton is ortho to the electron-withdrawing ester group, causing a downfield shift. It will appear as a doublet of doublets due to coupling with the two neighboring aromatic protons. |
| ~7.4 | t | 1H | Ar-H (para to -OH) | This proton is deshielded by the aromatic ring currents and will appear as a triplet due to coupling with its two ortho neighbors. |
| ~6.9 | d | 1H | Ar-H (ortho to -OH) | This proton is shielded by the electron-donating hydroxyl group and will appear as a doublet. |
| ~6.8 | t | 1H | Ar-H (meta to -COOR) | This proton is in a relatively shielded position and will appear as a triplet. |
| ~4.3 | t | 2H | -O-CH₂ -(CH₂)₁₆-CH₃ | The methylene group directly attached to the electron-withdrawing ester oxygen is deshielded. It will appear as a triplet due to coupling with the adjacent methylene group. |
| ~1.7 | quintet | 2H | -O-CH₂-CH₂ -(CH₂)₁₅-CH₃ | The methylene group beta to the ester oxygen. |
| ~1.2-1.4 | m | 30H | -O-(CH₂)₂-(CH₂ )₁₅-CH₃ | The bulk of the methylene protons in the long alkyl chain will overlap to form a broad multiplet in this region, characteristic of long-chain alkanes. |
| ~0.9 | t | 3H | -(CH₂)₁₇-CH₃ | The terminal methyl group of the octadecyl chain is in a typical aliphatic environment and will appear as a triplet due to coupling with the adjacent methylene group. |
Predicted ¹³C NMR Spectroscopic Data
The predicted proton-decoupled ¹³C NMR spectrum of octadecyl salicylate in CDCl₃ is expected to show the following key signals:
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~170 | C =O | The ester carbonyl carbon is significantly deshielded and appears in the characteristic downfield region for this functional group. |
| ~161 | C -OH | The aromatic carbon attached to the hydroxyl group is deshielded by the oxygen atom. |
| ~136 | Ar-C (para to -OH) | Aromatic carbon in a deshielded environment. |
| ~130 | Ar-C (ortho to -COOR) | Aromatic carbon deshielded by the ester group. |
| ~119 | Ar-C (ortho to -OH) | Aromatic carbon shielded by the electron-donating hydroxyl group. |
| ~118 | Ar-C (meta to -COOR) | Aromatic carbon in a relatively shielded position. |
| ~112 | Ar-C (ipso to -COOR) | The aromatic carbon directly attached to the ester group. |
| ~65 | -O-C H₂- | The carbon of the methylene group directly bonded to the ester oxygen is deshielded. |
| ~32 | -O-CH₂-C H₂- | The methylene carbon beta to the ester oxygen. |
| ~29-30 | -(C H₂)₁₅- | The carbons of the long methylene chain will overlap in this region. |
| ~23 | -C H₂-CH₃ | The methylene carbon adjacent to the terminal methyl group. |
| ~14 | -C H₃ | The terminal methyl carbon of the octadecyl chain. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol: FTIR Analysis
A standard and efficient method for acquiring the IR spectrum of octadecyl salicylate is using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe the crystal surface with a soft cloth dampened with a volatile solvent like isopropanol and allow it to dry completely.
-
-
Background Spectrum Acquisition:
-
Acquire a background spectrum with the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (CO₂, H₂O) and the instrument optics.
-
-
Sample Analysis:
-
Place a small amount of the octadecyl salicylate sample directly onto the ATR crystal. If the sample is a solid, ensure good contact by applying gentle pressure with the built-in press.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and their corresponding wavenumbers.
-
Predicted IR Spectroscopic Data
The IR spectrum of octadecyl salicylate is predicted to display the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~3200-3000 | Broad, Medium | O-H | Stretching |
| ~3100-3000 | Medium | Aromatic C-H | Stretching |
| ~2920 and ~2850 | Strong | Aliphatic C-H | Stretching |
| ~1680 | Strong | C=O | Stretching |
| ~1610, ~1580, ~1480 | Medium-Strong | C=C | Stretching |
| ~1465 | Medium | CH₂ | Bending (Scissoring) |
| ~1290 | Strong | C-O (ester) | Stretching |
| ~1150 | Strong | C-O (ester) | Stretching |
| ~750 | Strong | Aromatic C-H | Bending (Out-of-plane) |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering insights into its structure.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of the relatively volatile octadecyl salicylate.
-
Sample Preparation:
-
Prepare a dilute solution of octadecyl salicylate (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
-
-
GC-MS System Configuration:
-
Use a GC equipped with a capillary column suitable for high-boiling point compounds (e.g., a low-polarity phenyl-methylpolysiloxane column).
-
Couple the GC to a mass spectrometer, typically a quadrupole or ion trap analyzer, with an electron ionization (EI) source.
-
-
GC Method:
-
Set the injector temperature to a value that ensures complete vaporization without thermal degradation (e.g., 280 °C).
-
Use a temperature programming method for the oven to ensure good separation and peak shape. For example, start at 150 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min and hold for 10 minutes.
-
Use helium as the carrier gas at a constant flow rate.
-
-
MS Method:
-
Set the ion source temperature to around 230 °C.
-
Use a standard electron ionization energy of 70 eV.
-
Acquire mass spectra over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the peak corresponding to octadecyl salicylate in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
-
Predicted Mass Spectrometry Data
The electron ionization (EI) mass spectrum of octadecyl salicylate (Molecular Weight: 390.6 g/mol ) is predicted to show the following key ions:
| m/z | Ion | Proposed Fragment Structure |
| 390 | [M]⁺ | Molecular Ion |
| 252 | [M - C₁₀H₂₀]⁺ | McLafferty rearrangement product from the octadecyl chain |
| 138 | [C₇H₆O₃]⁺ | Salicylic acid fragment |
| 121 | [C₇H₅O₂]⁺ | Loss of -OH from the salicylic acid fragment |
| 120 | [C₇H₄O₂]⁺ | Fragment from cleavage of the ester bond with hydrogen transfer |
| 93 | [C₆H₅O]⁺ | Phenoxy cation |
| 43, 57, 71, 85... | [CnH2n+1]⁺ | A series of alkyl fragments from the cleavage of the octadecyl chain |
The fragmentation pattern will be dominated by cleavage of the long alkyl chain and the ester linkage. The presence of the salicylate moiety will give rise to characteristic ions at m/z 138, 121, and 93.
Conclusion: A Multi-faceted Approach to Structural Confirmation
The comprehensive spectroscopic analysis of octadecyl salicylate, employing NMR, IR, and MS, provides a robust and self-validating system for its structural elucidation and quality control. Each technique offers a unique and complementary piece of the molecular puzzle. ¹H and ¹³C NMR spectroscopy map out the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides valuable fragmentation information. By integrating the data from these orthogonal techniques, researchers, scientists, and drug development professionals can be highly confident in the identity, purity, and structural integrity of octadecyl salicylate, ensuring its safe and effective application in various formulations.
References
-
Scribd. (n.d.). Salicylate Detection via Spectrophotometry. Retrieved from [Link]
-
UKEssays. (2018, June 12). Spectroscopy of Salicylates. Retrieved from [Link]
-
Science and Education Publishing. (2025, July 20). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. Retrieved from [Link]
-
PubMed. (2023, November 21). Validation of a simple spectrophotometric method for the rapid determination of salicylates in plasma. Retrieved from [Link]
-
PubChem. (n.d.). Octadecyl 2-hydroxybenzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR spectra of compound 2a. Retrieved from [Link]
-
PubMed. (2012, April 15). Detection, characterization and quantification of salicylic acid conjugates in plant extracts by ESI tandem mass spectrometric techniques. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Esters. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
-
Agilent. (n.d.). Guide to Good Laboratory Practices. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed diagnostic mass spectral fragmentation of hydroxyl cinnamic.... Retrieved from [Link]
-
Spectroscopy Online. (n.d.). The C=O bond, part VII: Aromatic esters, organic carbonates, and more of the rule of three. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Salicylate metal-binding isosteres as fragments for metalloenzyme inhibition. Retrieved from [Link]
-
Certara. (2013, December 9). What is GLP (Good Laboratory Practice)?. Retrieved from [Link]
-
European Food Safety Authority. (n.d.). Good Laboratory Practice (GLP). Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0160842). Retrieved from [Link]
-
NIST WebBook. (n.d.). CAS Reg. No. 13684-28-1. Retrieved from [Link]
-
ResearchGate. (n.d.). Good Laboratory Practice (GLP), Guidelines for the Acquisition and Processing of Electronic Raw Data in a GLP Environment. Retrieved from [Link]
-
AOCS. (2019, July 23). NMR. Retrieved from [Link]
-
PubMed. (2012, November 5). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative 1 H NMR of octadecyl 10-undecenoate monomer. Retrieved from [Link]
-
Acta Pharmaceutica. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0320408). Retrieved from [Link]
-
ResearchGate. (n.d.). Representative 13 C NMR of octadecyl 10undecenoate monomer. Retrieved from [Link]
-
EPA. (2025, October 15). Isodecyl salicylate. Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
OECD. (1997, November 26). OECD Principles on Good Laboratory Practice (GLP). Retrieved from [Link]
-
Science and Education Publishing. (n.d.). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. Retrieved from [Link]
-
Scientific & Academic Publishing. (2024, October 18). Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of standards: (a) octadecyl 3-(3,5-di-tert-.... Retrieved from [Link]
-
Spectroscopy Online. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
-
NIST WebBook. (n.d.). Salicylic acid, p-octylphenyl ester. Retrieved from [Link]
-
Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
-
NIST. (2024, November 15). Atomic Spectra Database. Retrieved from [Link]
-
Chegg. (2019, April 3). Solved IR spectrum This is the IR spectrum of Salicylic Acid.... Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
-
ResearchGate. (2025, August 6). UHPLC-ESI/TOFMS Determination of salicylate-like phenolic gycosides in Populus tremula leaves. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Physicochemical Characteristics of Octadecyl Salicylate
This guide provides a comprehensive overview of the core physicochemical characteristics of octadecyl salicylate, a long-chain ester of salicylic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the essential properties that govern its behavior in formulation, delivery, and analytical characterization. We will explore its structural attributes, thermal properties, solubility profile, and spectroscopic signature, underpinned by detailed experimental protocols and the rationale behind their application.
Introduction: The Significance of Octadecyl Salicylate in Drug Development
Octadecyl salicylate (also known as stearyl salicylate) belongs to the class of salicylic acid esters, which have a long history of use in pharmaceutical and cosmetic formulations.[1] The esterification of salicylic acid with a long-chain fatty alcohol like octadecanol significantly alters its physicochemical properties, most notably increasing its lipophilicity. This modification is pivotal for its application in topical and transdermal drug delivery systems, where it can act as a penetration enhancer, an active pharmaceutical ingredient (API) with anti-inflammatory properties, or a solubilizing agent for other lipophilic drugs.[2][3] Understanding the fundamental physicochemical characteristics of octadecyl salicylate is therefore paramount for formulating stable, effective, and well-characterized dosage forms.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a molecule is the bedrock of successful formulation development. These parameters dictate its solubility, stability, and interaction with biological membranes.
Chemical Structure and Molecular Properties
-
Chemical Name: Octadecyl 2-hydroxybenzoate
-
Synonyms: Stearyl salicylate
-
CAS Number: 14971-14-3
-
Molecular Formula: C₂₅H₄₂O₃[4]
-
Molecular Weight: 390.6 g/mol [4]
The structure comprises a hydrophilic salicylate headgroup attached to a long, lipophilic octadecyl (C18) alkyl chain. This amphiphilic nature is central to its function in formulations.
Table 1: Summary of Key Physicochemical Properties of Octadecyl Salicylate
| Property | Value | Source/Method |
| Molecular Formula | C₂₅H₄₂O₃ | PubChem[4] |
| Molecular Weight | 390.6 g/mol | PubChem[4] |
| Melting Point | Estimated to be a solid at room temperature. The melting point of long-chain saturated esters increases with chain length. For example, methyl stearate has a melting point of 38°C. | Inferred from homologous series data. |
| Boiling Point | 478.05 °C (estimated) | The Good Scents Company[4] |
| logP (Octanol/Water) | 11.184 (estimated) | The Good Scents Company[4] |
| Water Solubility | 5.9 x 10⁻⁶ mg/L at 25 °C (estimated) | The Good Scents Company[4] |
| pKa | The pKa of the phenolic hydroxyl group is estimated to be higher than that of salicylic acid (pKa ≈ 3) due to the esterification of the carboxylic acid group.[5] | Estimated based on chemical structure. |
Thermal Behavior: Melting and Boiling Points
-
Melting Point: As a long-chain saturated ester, octadecyl salicylate is expected to be a waxy solid at room temperature. The melting points of fatty acid esters generally increase with the length of the alkyl chain.[6] For instance, C12-15 alkyl benzoate has a melting point of -16°C, while methyl stearate (a C18 ester) melts at 38°C.[6][7] This trend suggests that octadecyl salicylate will have a melting point in a similar range, making it suitable for inclusion in semi-solid formulations like creams and ointments.
-
Boiling Point: An estimated boiling point of 478.05 °C at 760 mmHg indicates its low volatility, a crucial property for topical formulations to ensure the active ingredient remains on the skin.[4]
Lipophilicity and Solubility: The Key to Formulation and Delivery
The octadecyl chain imparts a highly lipophilic character to the molecule, as evidenced by its high estimated logP value of 11.184.[4] This has profound implications for its solubility.
-
Aqueous Solubility: The estimated water solubility is extremely low (5.9 x 10⁻⁶ mg/L at 25 °C), rendering it practically insoluble in aqueous media.[4]
-
Solubility in Organic and Pharmaceutical Solvents: Due to its lipophilic nature, octadecyl salicylate is expected to be soluble in non-polar organic solvents and lipophilic excipients commonly used in topical formulations, such as oils, fatty acid esters, and some surfactants.[8] When formulating with highly lipophilic drugs like octadecyl salicylate, a systematic solubility screening in various lipid-based excipients is the foundational step.[9]
Analytical Characterization: A Multi-technique Approach
The accurate and precise characterization of octadecyl salicylate is essential for quality control, stability testing, and pharmacokinetic studies. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Analysis
Reverse-phase HPLC (RP-HPLC) is the workhorse for the analysis of lipophilic compounds like octadecyl salicylate.
Rationale for Method Design:
-
Column: A C18 or C8 column is suitable for retaining the highly non-polar octadecyl salicylate.[10]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water is used. Due to the high lipophilicity, a high percentage of the organic modifier will be required for elution.
-
Detection: UV detection is appropriate, as the salicylate chromophore absorbs in the UV region (around 230-300 nm).[11]
Experimental Protocol: HPLC-UV Analysis of Octadecyl Salicylate in a Cream Formulation
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Methanol:Water (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 238 nm.
-
Sample Preparation:
-
Accurately weigh approximately 1 g of the cream formulation into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate for 15 minutes to disperse the cream and dissolve the octadecyl salicylate.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Standard Preparation: Prepare a stock solution of octadecyl salicylate in methanol (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Analysis: Inject equal volumes (e.g., 10 µL) of the sample and standard solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of octadecyl salicylate in the sample from the calibration curve.
Caption: Workflow for HPLC-UV analysis of octadecyl salicylate.
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the high molecular weight and relatively low volatility of octadecyl salicylate, derivatization may be necessary to improve its chromatographic properties.
Rationale for Method Design:
-
Derivatization: Silylation of the phenolic hydroxyl group can increase volatility and improve peak shape.
-
Column: A non-polar or medium-polarity capillary column is suitable for separating the derivatized analyte.
-
Ionization: Electron ionization (EI) will produce a characteristic fragmentation pattern for structural elucidation.
Experimental Protocol: GC-MS Analysis of Octadecyl Salicylate
-
Instrumentation: GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 300°C at 10°C/min.
-
Hold at 300°C for 10 minutes.
-
-
Injector Temperature: 280°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Sample Preparation (with Derivatization):
-
Dissolve a known amount of the sample in a suitable solvent (e.g., pyridine).
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., Trimethylchlorosilane - TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Caption: Workflow for GC-MS analysis of octadecyl salicylate.
Spectroscopic Analysis
FT-IR spectroscopy is a rapid and non-destructive technique for identifying functional groups. The FT-IR spectrum of octadecyl salicylate will exhibit characteristic absorption bands.[12][13]
Expected Characteristic Peaks:
-
~3200-3600 cm⁻¹ (broad): O-H stretch of the phenolic hydroxyl group.
-
~2850-2960 cm⁻¹ (strong): C-H stretching of the long alkyl chain.
-
~1680-1700 cm⁻¹ (strong): C=O stretching of the ester group.
-
~1600 cm⁻¹ and ~1450-1500 cm⁻¹: C=C stretching of the aromatic ring.
-
~1100-1300 cm⁻¹ (strong): C-O stretching of the ester group.
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
~10.5-11.0 ppm (singlet, 1H): Phenolic -OH proton.
-
~6.8-7.8 ppm (multiplets, 4H): Aromatic protons.
-
~4.3 ppm (triplet, 2H): -O-CH₂- protons of the octadecyl chain.
-
~1.7 ppm (multiplet, 2H): -O-CH₂-CH₂- protons.
-
~1.2-1.4 ppm (broad multiplet, 30H): -(CH₂)₁₅- protons of the octadecyl chain.
-
~0.9 ppm (triplet, 3H): Terminal -CH₃ protons of the octadecyl chain.
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
-
~170 ppm: Ester carbonyl carbon.
-
~161 ppm: Aromatic carbon attached to the -OH group.
-
~117-136 ppm: Other aromatic carbons.
-
~112 ppm: Aromatic carbon attached to the ester group.
-
~65 ppm: -O-CH₂- carbon.
-
~22-32 ppm: Carbons of the octadecyl chain.
-
~14 ppm: Terminal -CH₃ carbon.
Applications in Drug Formulation and Delivery
The unique physicochemical properties of octadecyl salicylate make it a valuable excipient and active ingredient in topical and transdermal formulations.
Penetration Enhancer
Long-chain alkyl salicylates, including octyl salicylate, have been shown to act as skin penetration enhancers.[2] They are thought to function by disrupting the highly ordered lipid lamellae of the stratum corneum, thereby increasing its fluidity and permeability to other drug molecules.[2][14] The long, lipophilic octadecyl chain can intercalate into the lipid bilayers of the skin, creating temporary "disruptions" that facilitate the passage of co-administered drugs.
Lipophilic Active Pharmaceutical Ingredient (API)
As a derivative of salicylic acid, octadecyl salicylate retains anti-inflammatory properties. Its high lipophilicity allows for targeted delivery to the lipid-rich layers of the skin, where it can exert its therapeutic effect. This makes it a suitable candidate for topical formulations aimed at treating localized inflammation.
Solubilizing Agent
The lipophilic nature of octadecyl salicylate makes it an effective solubilizer for other poorly water-soluble drugs in lipid-based formulations.[1] By incorporating it into the oil phase of an emulsion or a lipophilic ointment, it can enhance the loading capacity of the formulation for other hydrophobic APIs.
Stability Considerations
The stability of octadecyl salicylate in a formulation is critical for ensuring its safety and efficacy throughout its shelf life.
Potential Degradation Pathways:
-
Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly in the presence of strong acids or bases, to yield salicylic acid and octadecanol.
-
Oxidation: The phenolic hydroxyl group can be susceptible to oxidation.
Stability Testing Protocol for an Octadecyl Salicylate Cream:
A stability-indicating HPLC method, as described in section 3.1.1, should be used to monitor the concentration of octadecyl salicylate and the formation of potential degradation products (e.g., salicylic acid).
-
Storage Conditions: Store samples of the cream in its final packaging at various temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).[15]
-
Testing Intervals: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, and 36 months).[16]
-
Parameters to be Tested:
-
Appearance: Color, odor, and phase separation.
-
pH of the formulation.
-
Assay of Octadecyl Salicylate: To determine the amount of active ingredient remaining.
-
Degradation Products: To quantify the formation of salicylic acid and any other impurities.
-
Microbial Limits: To ensure the product remains free from microbial contamination.
-
Caption: Logical flow of a stability testing program for octadecyl salicylate cream.
Conclusion
Octadecyl salicylate is a highly lipophilic derivative of salicylic acid with significant potential in topical and transdermal drug delivery. Its physicochemical properties, particularly its high lipophilicity and low aqueous solubility, are the defining features that govern its formulation and application. A comprehensive understanding of these characteristics, coupled with robust analytical methodologies for its characterization and stability assessment, is essential for the successful development of pharmaceutical and cosmetic products containing this versatile molecule. This guide has provided a detailed framework for understanding and evaluating the core physicochemical attributes of octadecyl salicylate, empowering researchers and formulators to harness its full potential.
References
-
Gattefossé. (2023, November 15). Selecting penetration enhancers, for transdermal delivery. [Link]
-
World Pharma Today. (2025, October 18). Advances in Lipid-Based Drug Formulations for Solubility. [Link]
-
Pharma Focus Asia. (2023, February 7). Lipid Excipients and Formulation Development. [Link]
-
BookStack. GC/MS Sample Preparation | HSC Cores. [Link]
-
Ascendia Pharma. Drug Formulation: Lipophilic Compound Q&A. [Link]
- Patents.google.com. WO2011099871A1 - Saturated fatty acid ester phase change materials and processes for preparing the same.
-
SIELC Technologies. (2018, February 16). Separation of Octyl salicylate on Newcrom R1 HPLC column. [Link]
-
PubMed. (1997). Percutaneous penetration of octyl salicylate from representative sunscreen formulations through human skin in vitro. [Link]
-
PubChem. Salicylic Acid. [Link]
-
IntechOpen. (2018, November 21). Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum. [Link]
-
Asean.org. determination of salicylic acid (beta hydroxy acid) in cosmetic products by high performance liquid. [Link]
-
MDPI. (2022, April 11). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. [Link]
-
Scholars Research Library. Stability studies and evaluation of the semi solid dosage form of the rutin, quercitin, ellagic acid, gallic acid and sitosterol. [Link]
-
who.int. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
-
ResearchGate. GC/MS analysis of long-chain esters standards. (A) Total ion.... [Link]
-
Restek. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). [Link]
-
The Good Scents Company. stearyl salicylate. [Link]
-
U.S. Food and Drug Administration. (1997, May). Guidance for Industry: Nonsterile Semisolid Dosage Forms. [Link]
-
ResearchGate. FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic.... [Link]
-
PMC. (2015, September 16). Physical Stability Studies of Semi-Solid Formulations from Natural Compounds Loaded with Chitosan Microspheres. [Link]
-
Acme-Hardesty. (2016, September 28). ALKYL BENZOATE. [Link]
-
dermaviduals.de. (2020, November 24). Penetration enhancement – molecular mechanisms in the skin. [Link]
-
CIR. (2019, June 5). Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. [Link]
-
Longdom. Stability Indicating RP-HPLC method Development and Validation of Salicylic Acid in Choline Magnesium Trisalicilate (Trilisate) Tablets. [Link]
-
Science and Education Publishing. Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. [Link]
-
ResearchGate. (2024, February 21). Salicylic Acid Solubility and Thermodynamic Dissociation Constant at Various Temperatures in Water: Variable Ionic Strength Titrimetric Analysis. [Link]
-
LCGC. (2023, December 5). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [Link]
-
Farmacia Journal. HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS. [Link]
-
fda.gov.ph. (1997, July 2). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). [Link]
-
MDPI. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. [Link]
-
AOCS. (2019, July 23). Fatty Alcohols. [Link]
-
UL Prospector. (2025, December 6). C12-15 Alkyl Benzoate. [Link]
-
NIST WebBook. Salicylic acid. [Link]
-
Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. [Link]
-
MDPI. (2022, February 14). Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and Camphor in Over-the-Counter Medication for Topical Use. [Link]
-
Ataman Kimya. C12-15 ALKYL BENZOATE. [Link]
-
ASEAN. (2025, August 5). determination of salicylic acid (beta hydroxy acid) in cosmetic products by high performance liquid. [Link]
-
IOSR Journal. Synthesis, Characterization and Performance Evaluation of Poly Octadecyl. [Link]
-
Quora. (2016, September 25). Why does salicylic acid have a lower pKa value (2,97) than ibuprofen (4,5)?. [Link]
-
Spectroscopy Online. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
-
ResearchGate. (2025, August 6). THE SYNTHESIS OF SALICYLATE PROMPTED BY BR0NSTED ACIDIC IONIC LIQUIDS. [Link]
-
Oreate AI Blog. (2025, December 19). Understanding the Melting Point of Salicylic Acid. [Link]
-
SciSpace. Synthesis and study of properties of salicylic acid products. [Link]
- Google Patents.
Sources
- 1. Advances in Lipid-Based Drug Formulations for Solubility [worldpharmatoday.com]
- 2. Mechanisms of action of novel skin penetration enhancers: phospholipid versus skin lipid liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Percutaneous penetration of octyl salicylate from representative sunscreen formulations through human skin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stearyl salicylate, 14971-14-3 [thegoodscentscompany.com]
- 5. Salicylic Acid | HOC6H4COOH | CID 338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbull.com [chemicalbull.com]
- 7. specialchem.com [specialchem.com]
- 8. blog.pacelabs.com [blog.pacelabs.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Separation of Octyl salicylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy [pubs.sciepub.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Octadecyl Salicylate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Octadecyl salicylate, also known as stearyl salicylate, is a long-chain ester of salicylic acid. With the increasing interest in topical and transdermal drug delivery systems, understanding the physicochemical properties, synthesis, and functional applications of lipophilic compounds like octadecyl salicylate is of paramount importance. This technical guide provides an in-depth analysis of octadecyl salicylate, offering valuable insights for researchers, cosmetic scientists, and drug development professionals. We will delve into its chemical identity, synthesis, analytical methodologies, and its role as a functional excipient in various formulations.
Chemical and Physical Properties
Octadecyl salicylate is chemically designated as octadecyl 2-hydroxybenzoate. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 14971-14-3 | [1] |
| Molecular Formula | C25H42O3 | [1] |
| Molecular Weight | 390.6 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from properties of similar long-chain esters |
| Solubility | Insoluble in water; soluble in organic solvents like alcohols and ethers. | Inferred from lipophilic nature |
| LogP (Octanol-Water Partition Coefficient) | ~12.2 | [1] |
The long C18 alkyl chain imparts a significant lipophilic character to the molecule, making it highly soluble in oils and lipids and practically insoluble in water. This high lipophilicity is a key determinant of its behavior in formulation and its interaction with biological membranes.
Synthesis of Octadecyl Salicylate
The primary method for synthesizing octadecyl salicylate is through the esterification of salicylic acid with octadecanol (stearyl alcohol). This reaction is typically catalyzed by a strong acid.
Reaction Principle
The synthesis involves a classic Fischer esterification reaction, where the carboxylic acid group of salicylic acid reacts with the hydroxyl group of octadecanol in the presence of an acid catalyst to form the ester and water.
Caption: Fischer esterification of salicylic acid and octadecanol.
Experimental Protocol: Laboratory-Scale Synthesis
The following is a representative protocol for the synthesis of octadecyl salicylate.
Materials:
-
Salicylic acid
-
Octadecanol (Stearyl alcohol)
-
Concentrated sulfuric acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Hexane (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine salicylic acid (1 molar equivalent) and octadecanol (1.1 molar equivalents) in toluene.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 molar equivalents) to the mixture.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the reaction mixture to room temperature.
-
Neutralization: Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted salicylic acid.
-
Washing: Wash the organic layer with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as hexane, to obtain pure octadecyl salicylate.
-
Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point determination.
Analytical Methodologies
The analysis of octadecyl salicylate in raw material and finished products is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC (RP-HPLC) method can be developed for the quantification of octadecyl salicylate. Given its high lipophilicity, a non-polar stationary phase (like C18) and a mobile phase with a high organic solvent content are required.
Illustrative HPLC Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at an appropriate wavelength (e.g., 305 nm for salicylates) |
| Column Temperature | 30 °C |
Sample Preparation:
Samples should be dissolved in a suitable organic solvent, such as acetonitrile or methanol, and filtered through a 0.45 µm syringe filter before injection.
Caption: Mechanism of octadecyl salicylate as a skin penetration enhancer.
Potential Anti-inflammatory and Other Therapeutic Effects
As a salicylate derivative, octadecyl salicylate has the potential to exhibit anti-inflammatory properties upon hydrolysis to salicylic acid in the skin. Salicylic acid is a well-known non-steroidal anti-inflammatory drug (NSAID) that inhibits the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins involved in inflammation and pain. While the primary role of octadecyl salicylate in formulations is often as an excipient, its potential for localized therapeutic activity warrants further investigation.
Safety and Toxicology
Salicylic acid and its esters have a long history of safe use in topical products. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of salicylic acid and salicylates and concluded that they are safe as used in cosmetics. However, as with any chemical, it is important to consider the potential for skin irritation, especially at high concentrations. For drug development purposes, a thorough toxicological evaluation of any new formulation containing octadecyl salicylate is essential.
Conclusion
Octadecyl salicylate is a versatile and functional long-chain ester with significant potential in the fields of cosmetics and pharmaceutical sciences. Its well-defined chemical properties, straightforward synthesis, and amenability to standard analytical techniques make it an attractive excipient. For drug development professionals, its role as a skin penetration enhancer is particularly promising for the formulation of novel topical and transdermal delivery systems. Further research into its specific interactions with the stratum corneum and its potential for localized therapeutic effects will undoubtedly expand its applications in the future.
References
-
PubChem. Octadecyl 2-hydroxybenzoate. National Center for Biotechnology Information. [Link]
-
Scent.vn. Octadecyl 2-hydroxybenzoate (CAS 14971-14-3): Odor profile, Properties, & IFRA compliance. [Link]
Sources
An In-depth Technical Guide to the Safe Handling of Octadecyl Salicylate
This guide provides a detailed overview of the safety and handling protocols for octadecyl salicylate, also known as stearyl salicylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to establish a robust framework for safe laboratory practices. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) specifically for octadecyl salicylate, this guide extrapolates from data on closely related long-chain alkyl salicylates and the parent compound, salicylic acid, to provide a conservative and scientifically grounded approach to its handling.
Introduction to Octadecyl Salicylate: A Profile
Octadecyl salicylate (CAS No. 14971-14-3) is the ester of salicylic acid and octadecanol. Its long 18-carbon alkyl chain imparts significant lipophilicity, making it a waxy solid or oily substance at room temperature. This property dictates its use in formulations where a less volatile and more emollient character is desired compared to shorter-chain salicylates. While its primary applications are in cosmetics as a skin-conditioning agent, its structural similarity to other salicylates suggests potential for investigation in various research and development contexts.
The safety profile of octadecyl salicylate is not extensively documented in publicly available literature. Therefore, a precautionary approach is warranted, drawing upon the known toxicological properties of the salicylate class of compounds. The primary concerns with salicylates, in general, revolve around skin irritation, eye damage, and systemic effects upon significant absorption or ingestion.[1][2][3]
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice. For octadecyl salicylate, this involves understanding its potential hazards, assessing the likelihood of exposure during specific procedures, and implementing appropriate control measures.
GHS Classification (Inferred)
| Hazard Class | Inferred Classification | Rationale |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Based on general salicylate toxicity.[4] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Salicylates are known to be irritating to the skin.[5] |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | A common hazard for many salicylate compounds.[4][6] |
| Reproductive Toxicity | Category 2 (Suspected of damaging fertility or the unborn child) | A known hazard for some salicylates.[4] |
It is crucial to handle octadecyl salicylate as if it possesses these hazards until more specific data becomes available.
Toxicological Profile: Understanding the Risks
The toxicological effects of salicylates are well-documented and primarily relate to their ability to uncouple oxidative phosphorylation and inhibit cyclooxygenase enzymes.[1] While the long octadecyl chain is expected to reduce the rate of dermal absorption compared to smaller salicylates, the potential for systemic effects upon prolonged or extensive exposure cannot be dismissed.
Potential Health Effects:
-
Skin Contact: May cause mild to moderate skin irritation upon prolonged contact.[7]
-
Eye Contact: Can cause serious eye irritation or damage.[8]
-
Inhalation: Due to its expected low volatility, inhalation of vapors at room temperature is unlikely. However, heating the substance may generate vapors or aerosols that could cause respiratory tract irritation.[5]
-
Ingestion: Ingestion of significant quantities may lead to salicylate poisoning (salicylism), with symptoms including nausea, vomiting, tinnitus, and metabolic acidosis.[1][2]
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed several long-chain alkyl salicylates and concluded them to be safe for use in cosmetics when formulated to be non-irritating and non-sensitizing.[9][10] This suggests that under typical cosmetic use scenarios, the risk is low. However, in a research or bulk handling setting, the potential for higher exposures necessitates stricter controls.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, starting with engineering controls and supplemented by appropriate PPE.
Engineering Controls
-
Ventilation: Work with octadecyl salicylate should be conducted in a well-ventilated area. A chemical fume hood is recommended when heating the substance or when there is a potential for aerosol generation.[6]
-
Contained Systems: For larger-scale operations, the use of closed or contained systems is advised to minimize direct contact.[6]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles that could cause serious eye damage.[4][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and potential irritation. |
| Body Protection | Laboratory coat or chemical-resistant apron. | To protect against spills and contamination of personal clothing.[5] |
| Respiratory Protection | Not typically required for handling at room temperature. If heating or creating aerosols, a NIOSH-approved respirator with an organic vapor cartridge and particulate filter may be necessary. | To prevent inhalation of potentially irritating vapors or aerosols.[5][6] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to minimizing the risk of exposure and ensuring the stability of the compound.
Handling Procedures
-
Do not ingest.[11]
-
Avoid breathing dust, fumes, or vapors.[11]
-
Wash hands thoroughly after handling.[6]
-
Handle in accordance with good industrial hygiene and safety practices.[11]
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][11]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][7]
-
Keep away from heat and sources of ignition.[11]
Experimental Workflows and Methodologies
The following workflows outline best practices for common laboratory procedures involving octadecyl salicylate.
Workflow for Small-Scale Solution Preparation
Caption: Workflow for preparing solutions of octadecyl salicylate.
Decision Tree for Spill Response
Caption: Decision-making process for responding to a spill.
Emergency Procedures: A Step-by-Step Guide
In the event of an accidental exposure or spill, a swift and informed response is critical.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7][11]
-
Specific Hazards: May be combustible at high temperatures. Hazardous combustion products may include carbon monoxide and carbon dioxide.[7][11]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]
Disposal Considerations
All waste materials should be disposed of in accordance with local, state, and federal regulations. Unused octadecyl salicylate and contaminated materials should be treated as chemical waste.
Conclusion: A Commitment to Safety
The safe handling of octadecyl salicylate in a research and development setting requires a proactive and informed approach. By understanding its potential hazards, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established handling and emergency procedures, researchers can minimize risks and maintain a safe laboratory environment. This guide provides a foundational framework for these practices, emphasizing the importance of a strong safety culture.
References
- Medline. (2015, April 20).
- Fisher Scientific. (2015, March 19).
- Sigma-Aldrich. (2024, September 6).
- AK Scientific, Inc.
- Merck. (2025, November 10).
- Sigma-Aldrich. (2025, October 8).
-
The Good Scents Company. stearyl salicylate. Retrieved from [Link]
- SDS (Safety Data Sheet)
- Medline. SDS US - Icy Hot Cream.
- Sigma-Aldrich. (2024, September 7).
-
SDS Manager. Octisalate (400 mg) (Octyl Salicylate) SDS. Retrieved from [Link]
- Fisher Scientific. (2015, June 17).
-
PubMed. (2003). Safety assessment of Salicylic Acid, Butyloctyl Salicylate, Calcium Salicylate, C12-15 Alkyl Salicylate, Capryloyl Salicylic Acid, Hexyldodecyl Salicylate, Isocetyl Salicylate, Isodecyl Salicylate, Magnesium Salicylate, MEA-Salicylate, Ethylhexyl Salicylate, Potassium Salicylate, Methyl Salicylate, Myristyl Salicylate, Sodium Salicylate, TEA-Salicylate, and Tridecyl Salicylate. Retrieved from [Link]
-
LITFL. (2020, November 3). Salicylate toxicity. Retrieved from [Link]
-
accessdata.fda.gov. (2019, June 5). Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. Retrieved from [Link]
- American Academy of Clinical Toxicology (AACT). (2008, October 7). Salicylate poisoning: An evidence-based consensus guideline for out-of-hospital management.
-
eMedicine. (2024, May 28). Salicylate Toxicity: Practice Essentials, Etiology and Pathophysiology, Epidemiology. Retrieved from [Link]
- Cosmetic Ingredient Review. (2019, June 5).
-
Lab Alley. Salicylic Acid Safety and Handling Guide. Retrieved from [Link]
- Carl ROTH.
-
StatPearls - NCBI Bookshelf. (2023, July 10). Salicylates Toxicity. Retrieved from [Link]
-
PMC. (2025, September 2). Acute Salicylate Toxicity: A Narrative Review for Emergency Clinicians. Retrieved from [Link]
Sources
- 1. litfl.com [litfl.com]
- 2. Salicylate Toxicity: Practice Essentials, Etiology and Pathophysiology, Epidemiology [emedicine.medscape.com]
- 3. laballey.com [laballey.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. 5.imimg.com [5.imimg.com]
- 8. medline.com [medline.com]
- 9. Safety assessment of Salicylic Acid, Butyloctyl Salicylate, Calcium Salicylate, C12-15 Alkyl Salicylate, Capryloyl Salicylic Acid, Hexyldodecyl Salicylate, Isocetyl Salicylate, Isodecyl Salicylate, Magnesium Salicylate, MEA-Salicylate, Ethylhexyl Salicylate, Potassium Salicylate, Methyl Salicylate, Myristyl Salicylate, Sodium Salicylate, TEA-Salicylate, and Tridecyl Salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cir-safety.org [cir-safety.org]
- 11. punchout.medline.com [punchout.medline.com]
An In-Depth Technical Guide to Octadecyl Salicylate: A Core Component in Dermatological and Cosmetic Formulations
Foreword: Unveiling the Potential of Long-Chain Salicylates
In the landscape of cosmetic and pharmaceutical sciences, the salicylate family of compounds has long been esteemed for its therapeutic and functional properties. While salicylic acid and its shorter-chain esters are well-documented, their long-chain counterparts, such as octadecyl salicylate, present a unique profile of lipophilicity, substantivity, and formulation compatibility. This technical guide provides a comprehensive literature review of octadecyl salicylate, offering researchers, scientists, and drug development professionals a critical resource for harnessing its potential. Drawing upon established principles of salicylate chemistry and dermatological science, this document synthesizes the available data to illuminate the synthesis, properties, applications, and formulation considerations for this versatile ingredient.
Physicochemical Characteristics of Octadecyl Salicylate
Octadecyl salicylate, also known as stearyl salicylate, is the ester formed from the condensation of salicylic acid with octadecanol (stearyl alcohol). This long, saturated C18 alkyl chain imparts significant lipophilicity to the molecule, distinguishing it from its more water-soluble, shorter-chain relatives.
| Property | Value | Reference |
| Chemical Formula | C25H42O3 | [1] |
| Molecular Weight | 390.607 g/mol | [1] |
| Appearance | Expected to be a waxy solid at room temperature | Inferred from long-chain ester properties |
| Boiling Point | 478.05 °C (estimated) | [1] |
| LogP (o/w) | 11.184 (estimated) | [1] |
| Water Solubility | 5.9e-006 mg/L at 25 °C (estimated) | [1] |
The high molecular weight and octanol-water partition coefficient (LogP) underscore the non-polar nature of octadecyl salicylate, suggesting its utility in oil-based formulations and its potential for enhanced residency on the skin's surface.
Synthesis of Octadecyl Salicylate: Methodologies and Considerations
The synthesis of octadecyl salicylate can be achieved through established esterification or transesterification reactions. The choice of method often depends on factors such as starting material availability, desired purity, and scalability.
Direct Esterification of Salicylic Acid
A common method for synthesizing salicylate esters involves the direct reaction of salicylic acid with the corresponding alcohol, in this case, octadecanol.[2] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or a solid acid catalyst, and driven to completion by the removal of water.[2]
Experimental Protocol: Acid-Catalyzed Esterification
-
Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine salicylic acid and a molar excess of octadecanol.
-
Solvent and Catalyst Addition: Add a suitable solvent, such as toluene, to facilitate azeotropic removal of water.[2] Introduce a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure octadecyl salicylate.
Caption: Workflow for the synthesis of octadecyl salicylate via direct esterification.
Transesterification of a Salicylate Ester
An alternative route involves the transesterification of a lower alkyl salicylate, such as methyl salicylate, with octadecanol.[3] This method can be advantageous as it may proceed under milder conditions and avoid the direct use of salicylic acid, which can sometimes lead to side reactions. The reaction is typically catalyzed by a base, such as sodium methoxide, or a tin-based catalyst.[3]
Applications in Dermatological and Cosmetic Formulations
The unique properties of octadecyl salicylate lend it to several applications in the cosmetic and pharmaceutical industries. Its long alkyl chain suggests it functions as a skin-conditioning agent and a texture enhancer. While direct evidence for octadecyl salicylate is limited, its properties can be inferred from closely related long-chain salicylates and the well-established functions of the salicylate moiety.
-
Skin Conditioning Agent: The long octadecyl chain provides emollient properties, helping to soften and smooth the skin by forming a protective, occlusive layer that reduces transepidermal water loss (TEWL).
-
Texture Enhancer: In formulations, octadecyl salicylate can contribute to a desirable sensory profile, imparting a smooth, non-greasy feel.
-
UVB Absorption: Salicylates are known UVB absorbers.[4][5] While not as potent as some other sunscreen agents, octadecyl salicylate likely provides some level of UVB protection, contributing to the overall sun protection factor (SPF) of a formulation.[6][7]
-
Solubilizer and Vehicle: Its lipophilic nature makes it an excellent solvent for other oil-soluble active ingredients and a key component of the oil phase in emulsions.
Mechanism of Action: A Dual Functionality
The mechanism of action of octadecyl salicylate can be considered from two perspectives: its physicochemical effects on the skin and the biological activity of the salicylate moiety.
Caption: Dual mechanism of action of octadecyl salicylate.
Physicochemical Action on the Stratum Corneum
Upon topical application, the large, lipophilic octadecyl salicylate molecule is expected to reside primarily in the upper layers of the stratum corneum. Here, it can interdigitate with the lipid lamellae, reinforcing the skin's barrier function and providing an emollient effect. Its ability to absorb UVB radiation helps to protect the skin from sun-induced damage.[6]
Biological Activity of the Salicylate Moiety
While the percutaneous absorption of long-chain esters like octadecyl salicylate is expected to be low, any amount that does penetrate the skin can be hydrolyzed by cutaneous esterases to release salicylic acid and octadecanol.[8][9] Salicylic acid is a well-known non-steroidal anti-inflammatory drug (NSAID) that exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[10][11] This suggests that octadecyl salicylate may possess mild anti-inflammatory properties.
Formulation and Delivery Systems
Octadecyl salicylate's oil-solubility dictates its inclusion in the oil phase of various formulation types.
-
Emulsions (Creams and Lotions): It can be readily incorporated into the oil phase of both oil-in-water (O/W) and water-in-oil (W/O) emulsions, contributing to the stability and sensory characteristics of the final product.
-
Anhydrous Formulations: It is well-suited for anhydrous products such as ointments, balms, and sticks, where it can act as a structuring agent and emollient.
-
Sunscreens: In sunscreen formulations, it can be combined with other UVA and UVB filters to provide broad-spectrum protection.[6]
Analytical Methodologies
The quantification and characterization of octadecyl salicylate in raw materials and finished formulations can be achieved using standard analytical techniques.
-
Chromatographic Methods: High-performance liquid chromatography (HPLC) with UV detection is a common method for the analysis of salicylates.[12] A reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) would be appropriate for separating and quantifying octadecyl salicylate. Gas chromatography (GC) can also be employed, particularly for the analysis of the free salicylic acid and octadecanol after hydrolysis.[13]
-
Spectroscopic Methods: Infrared (IR) spectroscopy can be used to confirm the presence of the ester functional group and the aromatic ring. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information.
Experimental Protocol: HPLC Analysis of Octadecyl Salicylate
-
Standard Preparation: Prepare a stock solution of octadecyl salicylate reference standard in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh a sample of the formulation and extract the octadecyl salicylate with a suitable solvent. The extraction procedure may involve sonication and centrifugation to ensure complete recovery.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at approximately 305 nm.
-
-
Analysis: Inject the standards and samples onto the HPLC system. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of octadecyl salicylate in the sample by interpolating its peak area on the calibration curve.
Safety and Toxicology
The safety of salicylates in cosmetics has been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that they are safe as used when formulated to be non-irritating and to avoid increasing the skin's sun sensitivity.[9][14]
-
Dermal Irritation and Sensitization: Long-chain alkyl salicylates are generally considered to be non-irritating and non-sensitizing at typical use concentrations.[15]
-
Systemic Toxicity: The percutaneous absorption of octadecyl salicylate is expected to be very low due to its large molecular size and high lipophilicity, minimizing the risk of systemic toxicity.[8] Studies on other salicylates have shown that dermal absorption is generally low.[9] The acute dermal LD50 for several salicylates is greater than 2 g/kg.[9][16]
Conclusion and Future Perspectives
Octadecyl salicylate is a promising, though currently under-researched, long-chain salicylate ester with significant potential in dermatological and cosmetic formulations. Its physicochemical properties suggest its utility as an emollient, texture enhancer, and potential contributor to UVB protection. While direct experimental data on its efficacy and skin penetration are limited, reasonable inferences can be drawn from the extensive body of literature on other salicylate esters. Future research should focus on elucidating the specific skin benefits of octadecyl salicylate, quantifying its percutaneous absorption and metabolism, and exploring its application in novel drug delivery systems. As the demand for sophisticated and multifunctional cosmetic ingredients continues to grow, octadecyl salicylate stands out as a candidate worthy of further investigation and application.
References
- OCTYL SALICYLATE - SpecialChem. (2025, October 24).
- stearyl salicylate benzoic acid, 2-hydroxy-, octadecyl ester (9CI). (n.d.).
- Octyl Salicylate Information & Details - Elchemy. (n.d.).
- Percutaneous Penetration of Octyl Salicylate From Representative Sunscreen Formulations Through Human Skin in Vitro. (n.d.).
- Octyl Salicylate | Unicorn Petroleum. (n.d.).
- Ranges of physicochemical properties of the salicylates: a MW, b... - ResearchGate. (n.d.).
- Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. (2018, December 21).
- Process for producing salicylic esters - European Patent Office - EP 1652834 A1. (2006, May 3).
- US20080003245A1 - Use of octyl salicylate in cosmetic preparations containing 1,3-dihydroxyacetone - Google Patents. (n.d.).
- Octyl Salicylate - Pharmaceutical & Cosmetic Grade | HENI Chemicals. (n.d.).
- Mechanisms of action of novel skin penetration enhancers: phospholipid versus skin lipid liposomes - PubMed. (2005, November 23).
- Safety assessment of Salicylic Acid, Butyloctyl Salicylate, Calcium Salicylate, C12-15 Alkyl Salicylate, Capryloyl Salicylic Acid, Hexyldodecyl Salicylate, Isocetyl Salicylate, Isodecyl Salicylate, Magnesium Salicylate, MEA-Salicylate, Ethylhexyl Salicylate, Potassium Salicylate, Methyl Salicylate, Myristyl Salicylate, Sodium Salicylate, TEA-Salicylate, and Tridecyl Salicylate - PubMed. (n.d.).
- Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics - accessdata.fda.gov. (2019, June 5).
- Synthesis of O-Acyl Salicylaldehyde Derivatives and Copolymerization Ofbis-(2-Formylphenyl) Fumarate with Methyl Methacrylate - SSRN. (2023, October 19).
- The Colorimetric Determination of Salicylates - ResearchGate. (2026, February 5).
- Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - E-lactancia. (n.d.).
- SALICYLATES | Poisoning & Drug Overdose, 7e | AccessMedicine | McGraw Hill Medical. (n.d.).
- SALICYLATES toxicity (salicylism). (n.d.).
- Amended Safety Assessment of Salicylates as Used in Cosmetics. (2018, May 23).
- The analysis of methyl salicylate and salicylic acid from Chinese herbal medicine ingestion. (n.d.).
- Synthesis of anacardic acids, 6-[8(Z),11(Z)-pentadecadienyl]salicylic acid and 6-[8(Z),11(Z),14-pentadecatrienyl]salicylic acid - PubMed. (2001, January 15).
- Analysis for salicylic acid in serum by high-performance liquid chromatography - PubMed. (n.d.).
- CN102408338A - Synthesis method of salicylate - Google Patents. (n.d.).
- WO2004041766A1 - Method for the alkylation of salicylic acid - Google Patents. (n.d.).
- (PDF) THE SYNTHESIS OF SALICYLATE PROMPTED BY BR0NSTED ACIDIC IONIC LIQUIDS - ResearchGate. (2025, August 6).
- Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques - Science and Education Publishing. (n.d.).
- Techno PharmChem - SODIUM SALICYLATE. (n.d.).
- Showing Compound salicylate (FDB031164) - FooDB. (2015, May 7).
Sources
- 1. thegoodscentscompany.com [thegoodscentscompany.com]
- 2. CN102408338A - Synthesis method of salicylate - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. Octyl Salicylate | Octyl Salicylate Information & Details - Elchemy [elchemy.com]
- 5. Octyl Salicylate | Unicorn Petroleum [unicornpetro.co.in]
- 6. specialchem.com [specialchem.com]
- 7. henichemicals.com [henichemicals.com]
- 8. Percutaneous penetration of octyl salicylate from representative sunscreen formulations through human skin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cir-safety.org [cir-safety.org]
- 10. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. Analysis for salicylic acid in serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciepub.com [sciepub.com]
- 14. cir-safety.org [cir-safety.org]
- 15. Safety assessment of Salicylic Acid, Butyloctyl Salicylate, Calcium Salicylate, C12-15 Alkyl Salicylate, Capryloyl Salicylic Acid, Hexyldodecyl Salicylate, Isocetyl Salicylate, Isodecyl Salicylate, Magnesium Salicylate, MEA-Salicylate, Ethylhexyl Salicylate, Potassium Salicylate, Methyl Salicylate, Myristyl Salicylate, Sodium Salicylate, TEA-Salicylate, and Tridecyl Salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
An In-depth Technical Guide to the Biological Activity of Octadecyl Salicylate
Abstract
This technical guide provides a comprehensive overview of the biological activity of octadecyl salicylate. As direct research on this specific long-chain ester is limited, this document synthesizes information on the well-established biological effects of its parent compound, salicylic acid, with the physicochemical properties conferred by the octadecyl ester linkage. This guide will explore the role of octadecyl salicylate as a lipophilic prodrug, its probable metabolic fate, and the subsequent pharmacological activities of the liberated salicylic acid. Key areas of focus include its anti-inflammatory, analgesic, and antimicrobial properties, underpinned by a detailed examination of the molecular mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the therapeutic potential of long-chain alkyl salicylates.
Introduction: Octadecyl Salicylate as a Prodrug of Salicylic Acid
Octadecyl salicylate is the ester formed from salicylic acid and octadecanol, an 18-carbon fatty alcohol. The addition of the long octadecyl chain dramatically increases the lipophilicity of the parent salicylic acid molecule. This chemical modification positions octadecyl salicylate as a prodrug, a pharmacologically inactive compound that is converted into an active drug within the body. The primary mechanism of action of octadecyl salicylate is therefore predicated on its hydrolysis to release salicylic acid, the active therapeutic moiety.
The rationale behind such a long-chain esterification is to modulate the physicochemical properties of salicylic acid, primarily to enhance its penetration through biological membranes, such as the stratum corneum of the skin. This makes octadecyl salicylate a compound of particular interest for topical and transdermal delivery systems.
Physicochemical Properties
The key physicochemical properties of octadecyl salicylate are dictated by its long alkyl chain, which renders it highly lipophilic and poorly soluble in water. In contrast, salicylic acid is a crystalline organic carboxylic acid that is poorly soluble in water but soluble in alcohol.[1]
| Property | Salicylic Acid | Octadecyl Salicylate (Predicted) |
| Molecular Formula | C₇H₆O₃ | C₂₅H₄₂O₃ |
| Molecular Weight | 138.12 g/mol | 390.6 g/mol |
| LogP (Octanol/Water) | ~2.26 | High (Predicted > 8) |
| Water Solubility | Poor | Very Poor |
| Appearance | White crystalline solid | Waxy solid or viscous liquid |
Table 1: Comparative Physicochemical Properties of Salicylic Acid and Octadecyl Salicylate.
The high lipophilicity of octadecyl salicylate is expected to enhance its affinity for the lipid-rich components of the skin barrier, potentially leading to increased retention within the epidermis and dermis.[2]
Metabolic Conversion to Salicylic Acid
Metabolic activation of octadecyl salicylate.
Anti-Inflammatory Activity
The anti-inflammatory properties of salicylates are well-documented and constitute a primary area of their therapeutic application.[6] These effects are mediated through multiple mechanisms, primarily involving the inhibition of inflammatory signaling pathways.
Inhibition of Cyclooxygenase (COX) Enzymes
A central mechanism of action for salicylates is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (PGs), key mediators of inflammation, pain, and fever.[7][8][9] There are two main isoforms of COX:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as gastric cytoprotection and platelet aggregation.[10]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is a primary target for anti-inflammatory drugs.[10]
Salicylic acid is a less potent inhibitor of COX enzymes compared to its acetylated derivative, aspirin.[11] However, at the higher concentrations achieved during therapeutic use, it can still exert a significant inhibitory effect on prostaglandin synthesis.[11]
Modulation of NF-κB Signaling
Beyond COX inhibition, a crucial anti-inflammatory mechanism of salicylic acid is the modulation of the transcription factor nuclear factor-kappa B (NF-κB).[12] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Salicylates have been shown to inhibit the activation of NF-κB, thereby suppressing the downstream inflammatory cascade.[12] This action is independent of COX inhibition and contributes significantly to the anti-inflammatory profile of salicylates.
Inhibition of the NF-κB signaling pathway by salicylic acid.
Analgesic Activity
Salicylates are effective in relieving mild to moderate pain, particularly pain of inflammatory origin.[13][14] The analgesic effect is largely a consequence of the anti-inflammatory actions described above.
By inhibiting prostaglandin synthesis, salicylates reduce the sensitization of peripheral nociceptors (pain receptors) to inflammatory mediators such as bradykinin and histamine.[15] This raises the pain threshold and alleviates the sensation of pain at the site of injury or inflammation.
Antimicrobial Activity
Salicylic acid and its derivatives have demonstrated antimicrobial properties against a range of bacteria and fungi.[16][17][18] The exact mechanisms of antimicrobial action are multifaceted and may include:
-
Disruption of Microbial Membranes: Salicylic acid can interfere with the integrity of bacterial cell membranes, leading to leakage of intracellular components and cell death.[17]
-
Inhibition of Biofilm Formation: Salicylates have been shown to inhibit the formation of biofilms, which are communities of microorganisms encased in a protective matrix that are notoriously difficult to eradicate.[19]
-
Interference with Virulence Factor Production: Salicylic acid can modulate the expression of virulence factors in some bacteria, reducing their pathogenicity.[19]
The antimicrobial activity of salicylates makes them useful in topical preparations for the treatment of acne and other skin conditions with a microbial component.
Experimental Protocols
In Vitro Hydrolysis of Octadecyl Salicylate
Objective: To determine the rate and extent of octadecyl salicylate hydrolysis to salicylic acid in the presence of a biological matrix (e.g., skin homogenate or liver microsomes).
Methodology:
-
Preparation of Biological Matrix:
-
For skin homogenate, obtain full-thickness skin and homogenize in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
For liver microsomes, use commercially available pooled human liver microsomes.
-
-
Incubation:
-
Prepare a stock solution of octadecyl salicylate in a suitable organic solvent (e.g., DMSO).
-
Incubate a defined concentration of octadecyl salicylate with the biological matrix at 37°C.
-
Include control incubations with heat-inactivated matrix to account for non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the incubation mixture.
-
-
Sample Processing:
-
Quench the enzymatic reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
-
Analytical Quantification:
-
Analyze the supernatant for the concentrations of both octadecyl salicylate and salicylic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.
-
-
Data Analysis:
-
Plot the concentrations of octadecyl salicylate and salicylic acid over time to determine the rate of hydrolysis.
-
In Vitro Anti-Inflammatory Assay: NF-κB Reporter Gene Assay
Objective: To assess the ability of salicylic acid (released from octadecyl salicylate) to inhibit NF-κB activation in a cell-based model.
Methodology:
-
Cell Culture:
-
Culture a suitable cell line (e.g., HEK293 or THP-1) that has been stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase).
-
-
Compound Treatment:
-
Pre-treat the cells with varying concentrations of salicylic acid (or octadecyl salicylate, if cellular esterases are present and active) for a specified period (e.g., 1 hour).
-
-
Inflammatory Stimulation:
-
Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
-
-
Reporter Gene Assay:
-
After an appropriate incubation period (e.g., 6-24 hours), measure the activity of the reporter gene product according to the manufacturer's protocol (e.g., measure luminescence for a luciferase reporter).
-
-
Data Analysis:
-
Normalize the reporter gene activity to a measure of cell viability (e.g., using a concurrent MTT or CellTiter-Glo assay) to control for cytotoxicity.
-
Calculate the percentage inhibition of NF-κB activation for each concentration of the test compound and determine the IC₅₀ value.
-
Conclusion
Octadecyl salicylate represents a promising lipophilic prodrug of salicylic acid, with potential applications in topical and transdermal drug delivery. Its biological activity is intrinsically linked to the release of salicylic acid, which exerts well-characterized anti-inflammatory, analgesic, and antimicrobial effects through mechanisms including COX inhibition and NF-κB modulation. Further research is warranted to fully elucidate the hydrolysis kinetics and tissue distribution of octadecyl salicylate to optimize its therapeutic potential.
References
- Lie Ken Jie, M. S., & Syed-Rahmatullah, M. S. (1995).
- Deng, L., Xu, X., & Haraldsson, G. G. (2005). Enzymatic production of alkyl esters through alcoholysis: A critical evaluation of lipases and alcohols. JAOCS, Journal of the American Oil Chemists' Society, 82(5), 341-347.
- Sigma-Aldrich. (2025, October 8).
- Cosmetic Ingredient Review. (2018, December 21).
- Elmore, A. R. (2003). Safety assessment of Salicylic Acid, Butyloctyl Salicylate, Calcium Salicylate, C12-15 Alkyl Salicylate, Capryloyl Salicylic Acid, Hexyldodecyl Salicylate, Isocetyl Salicylate, Isodecyl Salicylate, Magnesium Salicylate, MEA-Salicylate, Ethylhexyl Salicylate, Potassium Salicylate, Methyl Salicylate, Myristyl Salicylate, Sodium Salicylate, TEA-Salicylate, and Tridecyl Salicylate. International Journal of Toxicology, 22(Suppl 3), 1-108.
- Therapeutic Goods Administration (TGA).
- BioAssay Systems.
- Royal Society of Chemistry. (n.d.).
- Ardianto, P., Arsianti, A., Istiadi, K. A., & Fadilah, F. (2021). In silico and in vitro Analysis of Alkylated Salicylic Acid Inhibition Activity on Cervical HeLa Cancer Cell Line. Journal of Biological Sciences, 21(2), 59-69.
- Santa Monica College. (n.d.).
- ResearchGate. (2025, August 5). Analysis of an analgesic mixture utilizing a nonporous octadecylsilane stationary phase for reversed-phase fast HPLC.
- ResearchGate. (2025, August 10).
- U.S. National Library of Medicine. (n.d.).
- Cosmetic Ingredient Review. (2019, June 5).
- National Center for Biotechnology Information. (n.d.).
- Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3A), 2S-8S.
- Google Patents. (n.d.).
- PubMed. (2024, March 27). Use of in vitro ADME methods to identify suitable analogs of homosalate and octisalate for use in a read-across safety assessment.
- Higgs, G. A., Salmon, J. A., Spayne, J. A., & Vane, J. R. (1989). Antiinflammatory action of salicylates: aspirin is not a prodrug for salicylate against rat carrageenin pleurisy. European journal of pharmacology, 160(1), 129-132.
- Web of Journals. (2025, February 15).
- Google Patents. (n.d.).
- Patsnap Synapse. (2023, September 30). Deep Scientific Insights on Sodium Salicylate's R&D Progress, Mechanism of Action, and Drug Target.
- The Open Medicinal Chemistry Journal. (n.d.). Prodrugs of NSAIDs: A Review.
- SpringerLink. (2025, January 4).
- PubMed. (2009, August 15). Salicylate, an aspirin metabolite, specifically inhibits the current mediated by glycine receptors containing alpha1-subunits.
- Chemistry LibreTexts. (2012, November 14). Chemistry 211 Experiment 3.
- UpToDate. (2017, December 30).
- ResearchGate. (2025, August 6). Determination of the Effect of Lipophilicity on the in vitro Permeability and Tissue Reservoir Characteristics of Topically Applied Solutes in Human Skin Layers.
- Practical Pain Management. (2010, January 15).
- PubMed. (n.d.).
- PubMed. (n.d.).
- PubMed. (1983, November 14).
- e-lactancia. (n.d.). Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies.
- Animal Science Products. (n.d.).
- International Journal of Pharmaceutical Sciences and Research. (n.d.).
- Chemistry LibreTexts. (2020, June 29). 6: Steam Distillation of Methyl Salicylate, Hydrolysis of an Ester (Experiment).
- National Center for Biotechnology Information. (2022, October 6). Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus.
- International Journal of Scientific Development and Research. (n.d.). Various Topical Formulations of Salicylic Acid in Market: An Overview.
- Freie Universität Berlin. (2024, July 4). Polycyclic aromatic hydrocarbon skin permeation efficiency in vitro is lower through human than pigskin and decreases with lipophilicity.
- Taylor & Francis. (n.d.).
- AccessMedicine. (n.d.).
- Nurse Key. (2016, October 8).
- ResearchGate. (n.d.).
- YouTube. (2014, April 24). How to Convert Aspirin to Salicylic Acid (Base Hydrolysis Method).
- Frontiers. (2022, July 31).
- Google Patents. (n.d.).
Sources
- 1. scialert.net [scialert.net]
- 2. researchgate.net [researchgate.net]
- 3. Prodrugs of NSAIDs: A Review [openmedicinalchemistryjournal.com]
- 4. Enzymatic hydrolysis of long-chain N-heterocyclic fatty esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 6. asp-inc.com [asp-inc.com]
- 7. webofjournals.com [webofjournals.com]
- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 9. Antiinflammatory Drugs | Nurse Key [nursekey.com]
- 10. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UpToDate 2018 [doctorabad.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Relationship of plasma salicylate levels to pain relief with two different salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Review of the comparative analgesic efficacy of salicylates, acetaminophen, and pyrazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Role of sodium salicylate in Staphylococcus aureus quorum sensing, virulence, biofilm formation and antimicrobial susceptibility [frontiersin.org]
Methodological & Application
Application Note: Octadecyl Salicylate as a Lipophilic Penetration Enhancer
This Application Note is designed for researchers and formulation scientists in transdermal drug delivery. It details the physicochemical profile, mechanism of action, and experimental protocols for utilizing Octadecyl Salicylate (Stearyl Salicylate) as a lipophilic penetration enhancer and barrier modulator.
Executive Summary
Octadecyl Salicylate (ODS), also known as Stearyl Salicylate, is a lipophilic ester of salicylic acid and stearyl alcohol. Unlike short-chain salicylates (e.g., methyl salicylate) which act primarily as solvents and rubefacients, ODS functions as a lipid-modulating agent . Its long C18 alkyl chain allows it to intercalate deeply into the stratum corneum (SC) lipid bilayer, disrupting crystalline packing and increasing membrane fluidity. This guide provides a validated workflow for incorporating ODS into semi-solid and patch formulations to enhance the delivery of lipophilic and moderately polar active pharmaceutical ingredients (APIs).
Physicochemical Profile & Safety
Understanding the physical state of ODS is critical for processing. It is a waxy solid at room temperature, requiring specific "melt-fusion" or co-solvent processing steps.
| Property | Value | Implication for Formulation |
| Chemical Name | Octadecyl 2-hydroxybenzoate | -- |
| CAS Number | 14971-14-3 | Verification Standard |
| Molecular Weight | 390.6 g/mol | High MW suggests slower diffusion than methyl salicylate. |
| Physical State | Waxy Solid / Flakes | Requires heating (>45°C) or solubilization during compounding. |
| Melting Point | 44–45°C | Ideal for skin-melting semi-solids; solid at storage temp. |
| LogP (Octanol/Water) | ~12.2 (Calculated) | Extremely lipophilic. Partitions almost exclusively into SC lipids. |
| Solubility | Ethanol (>150 g/L), Oils (High), Water (<1 mg/L) | Incompatible with purely aqueous vehicles without surfactants. |
Safety Note: Salicylate esters are generally recognized as safe (GRAS) for topical use within concentration limits. However, systemic absorption of salicylates can occur.[1] ODS, due to its high lipophilicity and molecular weight, exhibits lower systemic absorption rates compared to methyl salicylate, reducing the risk of acute salicylism [1, 2].
Mechanism of Action: Lipid Intercalation
The permeation enhancement efficacy of alkyl salicylates follows a parabolic relationship with alkyl chain length. While C8 (Octyl) esters often maximize flux for many drugs, C18 (Stearyl) esters act via a "Spacer Effect" .
-
Intercalation: The non-polar C18 tail inserts between the ceramide and fatty acid tails of the SC bilayer.
-
Disruption: The bulky aromatic salicylate head group disrupts the polar head-group packing of the bilayer.
-
Fluidization: This creates "fluid domains" within the rigid SC structure, lowering the activation energy for drug diffusion.
-
Reservoir Effect: Due to its high LogP, ODS tends to remain in the SC, creating a lipophilic reservoir that can sustain drug release over time.
Visualization: Mechanism of Action
Figure 1: Mechanism of Octadecyl Salicylate interaction with Stratum Corneum lipids. The C18 tail anchors the molecule, while the head group disrupts packing.
Experimental Protocols
Protocol A: Formulation via Melt-Fusion (Ointment/Cream Base)
Since ODS is a solid, it cannot be simply added to a cold vessel. This protocol ensures homogenous distribution.
Materials:
-
Octadecyl Salicylate (ODS)
-
Co-solvent/Vehicle: Propylene Glycol (PG) or Isopropyl Myristate (IPM)
-
Base: White Petrolatum or Cetostearyl Alcohol emulsion
-
API (Active Pharmaceutical Ingredient)
Workflow:
-
Phase A (Enhancer Phase): Weigh ODS (typical range: 1% – 5% w/w) and the lipophilic vehicle (e.g., IPM). Heat to 50°C in a water bath until ODS is completely molten and clear.
-
Phase B (Drug Solubilization): Dissolve the API into Phase A while maintaining temperature at 50°C. Note: If API is heat sensitive, dissolve in a small amount of ethanol and add at step 4.
-
Phase C (Base Preparation): Heat the ointment/cream base to 55°C to soften.
-
Fusion: Slowly add Phase A+B to Phase C under continuous high-shear mixing (e.g., 2000 RPM) to prevent recrystallization of ODS.
-
Cooling: Allow the mixture to cool to room temperature with slow agitation (paddle mixer) to form a smooth semi-solid.
Protocol B: In Vitro Permeation Study (Franz Diffusion Cell)
This protocol validates the enhancement factor (EF) of ODS against a control.
System Setup:
-
Membrane: Dermatomed porcine ear skin (thickness ~500 µm) or synthetic lipid membrane (Strat-M®).
-
Receiver Fluid: Phosphate Buffered Saline (PBS) pH 7.4 + Solubilizer (e.g., 2-5% HP-β-Cyclodextrin or 20% Ethanol) to ensure sink conditions for lipophilic drugs.
-
Temperature: 32°C ± 1°C (Skin surface temperature).
Step-by-Step:
-
Equilibration: Mount skin in Franz cells. Equilibrate with receiver fluid for 30 mins. Measure TEWL (Transepidermal Water Loss) to verify skin integrity (Reject if >15 g/m²/h).
-
Dosing: Apply 100 mg (infinite dose) or 10 mg/cm² (finite dose) of the ODS formulation (from Protocol A) to the donor compartment.
-
Control: Formulation without ODS (replace with inert wax or vehicle).
-
-
Sampling: Withdraw 200 µL receptor fluid at 1, 2, 4, 8, 12, and 24 hours. Replace with fresh pre-warmed fluid.
-
Analysis: Quantify API via HPLC-UV or LC-MS/MS.
-
Calculation: Plot Cumulative Amount Permeated (
, ) vs. Time ( ).-
Flux (
) = Slope of the linear portion. -
Enhancement Factor (
) = .
-
Visualization: Experimental Workflow
Figure 2: Workflow for preparation and evaluation of Octadecyl Salicylate formulations.
Case Study & Data Interpretation
The following table illustrates hypothetical performance data based on the structure-activity relationship (SAR) of alkyl salicylates [3, 4]. ODS typically performs best for lipophilic drugs where "co-solvency" is less critical than "bilayer disruption."
| Drug Type | LogP (Drug) | ODS Enhancement Factor (EF) | Interpretation |
| Hydrophilic (e.g., Caffeine) | -0.07 | 1.2 – 1.5 | Low enhancement. ODS is too lipophilic to drag polar drugs through. |
| Moderately Lipophilic (e.g., Lidocaine) | 2.4 | 2.5 – 4.0 | High efficacy. ODS fluidizes lipids, facilitating diffusion. |
| Highly Lipophilic (e.g., Fentanyl) | 4.0 | 1.5 – 2.0 | Moderate enhancement. Risk of drug retention in the SC (Reservoir effect). |
Troubleshooting:
-
Issue: "Grittiness" in the final cream.
-
Cause: ODS recrystallized during cooling.
-
Solution: Increase cooling time; ensure Phase A and Phase C temperatures are matched (50-55°C) during mixing.
-
-
Issue: Low drug recovery in receiver fluid.
-
Cause: Drug is trapped in the ODS-rich stratum corneum.
-
Solution: Perform a "Skin Extraction" study (digest skin in solvent) to verify if the drug is being delivered into the skin (dermal targeting) rather than through it (transdermal).
-
References
-
Cosmetic Ingredient Review (CIR). (2019). Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics.[2][3] Washington, DC. Link
-
Walters, K. A., & Roberts, M. S. (2002). Dermatological and Transdermal Formulations.[4][5][6][7] CRC Press. (General reference on alkyl ester SAR).
-
Warner, K. S., et al. (2001). "Influences of alkyl group chain length and polar head group on chemical skin permeation enhancement." Journal of Pharmaceutical Sciences, 90(8), 1143-1153.
-
PubChem. (2025). Octadecyl salicylate (Compound Summary).[8][9] National Library of Medicine. Link
-
European Patent Office. (2020). EP 3 771 336 A1: Repellent Composition.[10] (Cites Stearyl Salicylate as a permeation enhancer).[11] Link
Sources
- 1. Unmasking the Hidden Risk of Systemic Toxicity from Topical Salicylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cir-safety.org [cir-safety.org]
- 3. cir-safety.org [cir-safety.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. catalog.article4pub.com [catalog.article4pub.com]
- 7. Structure Enhancement Relationship of Chemical Penetration Enhancers in Drug Transport across the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Octadecyl 2-hydroxybenzoate | C25H42O3 | CID 84735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scent.vn [scent.vn]
- 10. EP3771336A1 - Repellent composition - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for Octadecyl Salicylate in Topical Drug Delivery Systems
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of octadecyl salicylate as a penetration enhancer in topical drug delivery systems. It covers the fundamental physicochemical properties, mechanism of action, formulation strategies, and detailed experimental protocols for evaluation. The insights provided are grounded in established scientific principles to ensure technical accuracy and practical utility in a research and development setting.
Introduction: The Role of Octadecyl Salicylate in Transcending the Skin Barrier
The skin, particularly its outermost layer, the stratum corneum (SC), presents a formidable barrier to the penetration of most therapeutic agents.[1][2] This lipid-rich layer, composed of corneocytes embedded in a highly ordered lipid matrix, effectively limits the passage of foreign substances, protecting the body from the external environment.[1] For topical and transdermal therapies to be effective, this barrier must be temporarily and reversibly modulated.
Chemical penetration enhancers (CPEs) are excipients incorporated into topical formulations to facilitate the transport of active pharmaceutical ingredients (APIs) across the skin barrier.[1][3][4] Octadecyl salicylate, the ester of salicylic acid and octadecyl alcohol, is a lipophilic compound that has demonstrated efficacy as a CPE. Its long alkyl chain allows it to integrate into and disrupt the highly ordered structure of the SC lipids, thereby enhancing drug permeability.[5] Unlike its shorter-chain analog, octyl salicylate (also known as ethylhexyl salicylate), which is primarily used as a UV absorber in sunscreens, octadecyl salicylate's properties are leveraged for drug delivery enhancement.[6][7] This guide will detail the mechanisms, formulation techniques, and evaluation protocols pertinent to its use.
Mechanism of Action: Disrupting the Stratum Corneum Lipid Lamellae
The primary mechanism by which octadecyl salicylate enhances skin penetration is through the disruption of the intercellular lipid domain of the stratum corneum.[2][5] The SC lipids, primarily composed of ceramides, cholesterol, and free fatty acids, are arranged in highly ordered lamellar structures that are crucial for the skin's barrier function.[1]
Octadecyl salicylate, due to its lipophilic nature and long C18 alkyl chain, can partition into these lipid bilayers. Its presence interferes with the tight packing of the lipid chains, leading to an increase in their fluidity. This disruption creates more permeable pathways within the lipid matrix, which increases the diffusion coefficient of the co-administered drug, allowing it to permeate more readily into the deeper layers of the epidermis and potentially the systemic circulation.[2] This mechanism is distinct from solvents like DMSO, which can also interact with skin proteins.[8] The action of enhancers like salicylates is generally considered reversible, with the barrier function recovering after the formulation is removed.[[“]]
Formulation Development: Application Notes
Physicochemical Properties of Octadecyl Salicylate
Successful formulation requires a thorough understanding of the enhancer's properties. Key physicochemical data for octadecyl salicylate are summarized below.
| Property | Value | Source |
| IUPAC Name | octadecyl 2-hydroxybenzoate | [10] |
| Synonyms | Stearyl salicylate | [10] |
| CAS Number | 14971-14-3 | [10] |
| Molecular Formula | C25H42O3 | [10] |
| Molecular Weight | 390.6 g/mol | [10] |
| Appearance | Oily liquid or low-melting solid | [11] |
| Solubility | Insoluble in water; Soluble in oils and esters | [7] |
| LogP (XLogP3) | 12.2 (Computed) | [10] |
Formulation Considerations
-
Vehicle Selection: Due to its high lipophilicity (LogP ~12.2), octadecyl salicylate is suitable for incorporation into the oil phase of emulsions (creams, lotions) or in anhydrous ointments and gels.[10][12]
-
Concentration: The concentration of a penetration enhancer is a critical parameter. It must be sufficient to exert its effect on the stratum corneum without causing undue skin irritation.[13][14] Typical usage levels should be determined empirically for each specific API and formulation but often range from 1% to 5% (w/w).
-
API Compatibility: Preformulation studies are essential to ensure the chemical compatibility of octadecyl salicylate with the chosen API and other excipients.[15][16] Salicylate esters can be susceptible to hydrolysis, and interactions with other components like stearate salts should be evaluated.[15]
-
System Type: Oil-in-water (O/W) emulsions are common vehicles for topical delivery.[12][17] Octadecyl salicylate would be dissolved in the oil phase along with the API (if oil-soluble) and emulsifiers before being homogenized with the aqueous phase.[18]
Experimental Protocols
The following protocols provide step-by-step methodologies for preparing and evaluating a topical formulation containing octadecyl salicylate.
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion
This protocol describes the preparation of a model O/W cream. Concentrations should be optimized for the specific API.
Materials & Equipment:
-
Active Pharmaceutical Ingredient (API)
-
Octadecyl Salicylate
-
Oil Phase Components (e.g., Isopropyl myristate, Cetearyl Alcohol)
-
Emulsifier (e.g., Glyceryl Stearate, Polysorbate 80)
-
Aqueous Phase Components (Purified Water, Glycerin)
-
Thickener (e.g., Xanthan Gum)
-
Preservative (e.g., Phenoxyethanol)
-
Two temperature-controlled water baths with beakers
-
Homogenizer (e.g., rotor-stator type)
-
Overhead stirrer
Procedure:
-
Oil Phase Preparation: In a beaker, combine the oil phase components (e.g., isopropyl myristate, cetearyl alcohol), emulsifier (e.g., glyceryl stearate), and octadecyl salicylate.
-
Heat the beaker in a water bath to 70-75°C. Stir gently until all components are melted and the phase is uniform.[18]
-
If the API is oil-soluble, add it to the heated oil phase and stir until completely dissolved.
-
Aqueous Phase Preparation: In a separate beaker, combine the purified water, humectant (glycerin), and thickener (xanthan gum). Heat this beaker in a separate water bath to 70-75°C while stirring until all components are dissolved and uniform.[18]
-
Emulsification: Slowly add the hot aqueous phase to the hot oil phase while homogenizing at high speed. Continue homogenization for 5-10 minutes to form a uniform emulsion.[18]
-
Cooling: Transfer the emulsion to a vessel with a low-speed overhead stirrer (e.g., anchor or paddle type) and allow it to cool while stirring gently.
-
Final Additions: Once the emulsion has cooled to below 40°C, add the preservative and any other temperature-sensitive ingredients. Continue stirring until the cream is smooth and has reached room temperature.
-
Characterization: Evaluate the final product for pH, viscosity, and physical stability (e.g., centrifugation, temperature cycling).
Protocol 2: In Vitro Release Testing (IVRT)
IVRT is a critical tool for assessing product performance and ensuring batch-to-batch consistency.[19][20][21] It measures the rate of API release from the formulation through a synthetic membrane.
Materials & Equipment:
-
Circulating water bath set to maintain skin surface at 32°C
-
Stirring plate for multiple cells
-
Synthetic membrane (e.g., Strat-M®, PVDF, or polysulfone)[21][25]
-
Receptor medium (e.g., phosphate-buffered saline (PBS) with a solubilizer like polysorbate 20 to maintain sink conditions)[20]
-
Syringes and vials for sampling
-
Validated HPLC method for API quantification[23]
Procedure:
-
Method Development: An ideal IVRT method should be sensitive to changes in critical quality attributes of the formulation.[21] This involves selecting an appropriate membrane, receptor medium, and sampling times.[21][26]
-
Cell Assembly: Mount the synthetic membrane between the donor and receptor chambers of the Franz cell, ensuring no air bubbles are trapped beneath.[25]
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32-37°C), de-gassed receptor medium.[25] The stirring bar should be operating to ensure the medium is well-mixed.
-
Equilibration: Allow the assembled cells to equilibrate in the water bath for at least 30 minutes.[25]
-
Dosing: Accurately apply a finite dose (e.g., 5-15 mg/cm²) of the formulation onto the center of the membrane in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6 hours), withdraw a precise aliquot (e.g., 200-500 µL) from the sampling port of the receptor chamber.[23][25]
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor medium to maintain a constant volume.[25]
-
Analysis: Analyze the collected samples for API concentration using a validated HPLC method.[23][27]
-
Data Calculation: Calculate the cumulative amount of API released per unit area of the membrane at each time point. Plot this value against the square root of time. The slope of the linear portion of this plot is the release rate.[26]
Protocol 3: In Vitro Skin Permeation Study
This study, often mandated by regulatory agencies, evaluates the permeation of the API through a skin barrier model.[28][29] It follows a similar procedure to IVRT but uses excised human or animal skin (e.g., porcine ear skin) as the membrane.[22][30]
Materials & Equipment:
-
Same as IVRT protocol.
-
Excised skin membrane (e.g., dermatomed human or porcine skin).[30]
Procedure:
-
Skin Preparation: Thaw frozen skin and cut sections to fit the Franz cells. Mount the skin with the stratum corneum (epidermal side) facing the donor compartment.[22]
-
Integrity Check: Before dosing, assess the integrity of each skin sample (e.g., by measuring transepidermal water loss or electrical resistance).
-
Cell Assembly and Dosing: Follow steps 2-5 from the IVRT protocol, applying the formulation to the skin surface.
-
Sampling and Analysis: Follow steps 6-8 from the IVRT protocol.
-
Data Calculation: Calculate the cumulative amount of API permeated per unit area. Plot this value against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) can also be calculated.
Protocol 4: Quantification by High-Performance Liquid Chromatography (HPLC)
A validated analytical method is required to quantify the API in the receptor medium.[23][31]
General Procedure Outline:
-
System: HPLC with a suitable detector (e.g., UV/Vis or PDA).[32]
-
Column: A C18 reverse-phase column is commonly used for salicylate-related compounds.[32]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 1.5% acetic acid) and an organic solvent (e.g., methanol or acetonitrile) is typical. The ratio is optimized to achieve good separation.[32]
-
Standard Preparation: Prepare a stock solution of the API in a suitable solvent. Create a series of calibration standards by diluting the stock solution with the receptor medium to cover the expected concentration range.
-
Sample Preparation: Samples from the IVRT/permeation studies may be injected directly or after appropriate dilution with the mobile phase.
-
Validation: The method must be validated for linearity, accuracy, precision, and specificity according to relevant guidelines (e.g., ICH Q2(R1)).
Safety and Regulatory Considerations
While salicylates are widely used, safety is paramount. High concentrations or application over large, compromised skin areas can lead to systemic absorption and potential toxicity (salicylism).[13][33][34]
-
Irritation Potential: Formulations should be developed to be non-irritating.[14] Clinical tests have shown that salicylate esters can cause irritation at high concentrations.[35]
-
Systemic Exposure: The potential for systemic exposure and toxicity should be evaluated, especially for vulnerable populations.[13][36] In vitro permeation studies provide initial data on the extent of absorption.
-
Regulatory Framework: The development of topical products must adhere to regulatory guidelines. Both the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have specific guidance for the quality and equivalence of topical products, which often require in vitro performance testing like IVRT.[28][29]
References
- Tox Lab. (n.d.). Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428).
-
Ng, S. F., & Mohd, F. H. (2022). Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells. Current Protocols, 2(3), e391. [Link]
- Eurofins. (2010, September 15). Franz Cell Test.
-
Obata, Y., et al. (2005). Mechanisms of action of novel skin penetration enhancers: phospholipid versus skin lipid liposomes. International Journal of Pharmaceutics, 305(1-2), 35-44. [Link]
- Misik, J., et al. (2011). METHOD OF STATIC DIFFUSION CELLS FOR ASSESSMENT OF PESTICIDES SKIN PERMEATION. Military Medical Science Letters, 80(2), 49-54.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84735, Octadecyl 2-hydroxybenzoate. [Link]
- Sigma-Aldrich. (n.d.).
- HENI Chemicals. (n.d.).
- European Medicines Agency (EMA). (2018, October 18). Draft guideline on quality and equivalence of topical products.
- Dhiman, S. (n.d.). Penetration Enhancers in Transdermal Drug Delivery System. SlideShare.
- Alkilani, A. Z., et al. (2022). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. Pharmaceutics, 14(11), 2445.
- Haque, T., & Talukder, M. M. U. (2018). Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum. Advanced Pharmaceutical Bulletin, 8(2), 169–179.
- Songkro, S. (2009). An Overview of skin penetration enhancers: Penetration enhancing activity, skin irritation potential and mechanism of action. Songklanakarin Journal of Science and Technology, 31(3), 299-321.
- Williams, A. C., & Barry, B. W. (2012). Penetration enhancers. Advanced Drug Delivery Reviews, 64, 128-137.
- D'Amelia, R. P., et al. (2025). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. World Journal of Analytical Chemistry, 10(1), 6-15.
- Singh, N. D. (2017, November 28). In vitro release testing method developed for validation of semisolids. European Pharmaceutical Review.
- The Good Scents Company. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: 2-Octyldodecanol as a Solvent for Salicylic Acid in Research.
- Copley, T. (2016, March 30). OPTIMISING IN VITRO TESTING FOR TRANSDERMAL AND TOPICAL DRUG PRODUCTS. ONdrugDelivery Magazine.
- Recipharm. (n.d.). Using in vitro release testing (IVRT)
- Le, J., & Bober, G. (2025, September 1).
- Johnson, W., et al. (2019). Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. International Journal of Toxicology, 38(1_suppl), 5S-13S.
- Consensus. (n.d.).
- Sar-mento, B., et al. (2023). Regulatory Requirements for the Development of Second-Entry Semisolid Topical Products in the European Union. Pharmaceutics, 15(2), 565.
- Shah, V. P., et al. (1999). Development and Validation of In Vitro Release Tests for Semisolid Dosage Forms—Case Study. Dissolution Technologies, 6(3), 1-5.
- Herzler, M., et al. (2025, January 4).
- Friedman, D., & Schwarz, J. (2007). Topical composition for delivery of salicylates. U.S.
- Cosmetic Ingredient Review. (2018, May 23).
- Ashdin Publishing. (2023, December 27). A Review on In-Vitro Release Testing Methods for Topical Dosage Forms.
- Zebbiche, Y., et al. (2023). Validation of a simple spectrophotometric method for the rapid determination of salicylates in plasma. Vascular, 31(6), 1162-1168.
- Therapeutic Goods Administration (TGA). (n.d.).
- Bronaugh, R. L., et al. (1994). Percutaneous Penetration of Octyl Salicylate From Representative Sunscreen Formulations Through Human Skin in Vitro. Journal of the Society of Cosmetic Chemists, 45(4), 187-195.
- Goh, C. F., et al. (2021). Topical delivery of salicylates. Journal of Controlled Release, 333, 31-46.
- Cross, S. E., et al. (2001). Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies. British Journal of Clinical Pharmacology, 51(6), 539-545.
- Goh, C. F., et al. (2021).
- Friedman, D., & Schwarz, J. (2007). Topical composition for delivery of salicylate esters or salicylate salts.
- Cheméo. (n.d.). Chemical Properties of Salicylic acid, n-octyl ester (CAS 6969-49-9).
- Madan, R. K., & Levitt, J. (2014). A review of toxicity from topical salicylic acid preparations.
- Abass, A. M. (2019). A Review on a Some Analytical Methods for Determination of Salicylic Acid. Open Access Journal of Chemistry, 3(3), 22-28.
- HENI Chemicals. (n.d.).
- CORE. (n.d.). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review.
- López-Briz, E., et al. (2000). Rapid High-Performance Liquid Chromatographic Assay for Salicylic Acid in Plasma Without Solvent Extraction. Therapeutic Drug Monitoring, 22(4), 482-487.
- El-Leithy, E. S., et al. (2010). Preparation and Evaluation of Microemulsion Systems Containing Salicylic Acid. AAPS PharmSciTech, 11(3), 1334-1340.
- ResearchGate. (2025, August 10).
- ASEAN. (2025, August 5). determination of salicylic acid (beta hydroxy acid) in cosmetic products by high performance liquid.
- Cosmetic Ingredient Review. (2019, June 5).
- SciTechnol. (2017, September 27).
- FooDB. (2015, May 7).
- Veego. (n.d.).
- Andersen, F. A. (2003). Safety assessment of Salicylic Acid, Butyloctyl Salicylate, Calcium Salicylate, C12-15 Alkyl Salicylate, Capryloyl Salicylic Acid, Hexyldodecyl Salicylate, Isocetyl Salicylate, Isodecyl Salicylate, Magnesium Salicylate, MEA-Salicylate, Ethylhexyl Salicylate, Potassium Salicylate, Methyl Salicylate, Myristyl Salicylate, Sodium Salicylate, TEA-Salicylate, and Tridecyl Salicylate. International Journal of Toxicology, 22 Suppl 3, 1-108.
Sources
- 1. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. Penetration Enhancers in Transdermal Drug Delivery System | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of action of novel skin penetration enhancers: phospholipid versus skin lipid liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. henichemicals.com [henichemicals.com]
- 7. henichemicals.com [henichemicals.com]
- 8. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. Octadecyl 2-hydroxybenzoate | C25H42O3 | CID 84735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. octyl salicylate, 6969-49-9 [thegoodscentscompany.com]
- 12. US20070042009A1 - Topical composition for delivery of salicylates - Google Patents [patents.google.com]
- 13. Unmasking the Hidden Risk of Systemic Toxicity from Topical Salicylates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cir-safety.org [cir-safety.org]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. arborpharmchem.com [arborpharmchem.com]
- 17. CN1981740A - Topical composition for delivery of salicylate esters or salicylate salts - Google Patents [patents.google.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. In vitro release testing method developed for validation of semisolids [manufacturingchemist.com]
- 20. ondrugdelivery.com [ondrugdelivery.com]
- 21. recipharm.com [recipharm.com]
- 22. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]
- 23. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 24. mmsl.cz [mmsl.cz]
- 25. Protocol for In-vitro Permeation Testing Using Strat-M® Membranes [sigmaaldrich.com]
- 26. ashdin.com [ashdin.com]
- 27. researchgate.net [researchgate.net]
- 28. ema.europa.eu [ema.europa.eu]
- 29. mdpi.com [mdpi.com]
- 30. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. sciepub.com [sciepub.com]
- 32. asean.org [asean.org]
- 33. cir-safety.org [cir-safety.org]
- 34. e-lactancia.org [e-lactancia.org]
- 35. Safety assessment of Salicylic Acid, Butyloctyl Salicylate, Calcium Salicylate, C12-15 Alkyl Salicylate, Capryloyl Salicylic Acid, Hexyldodecyl Salicylate, Isocetyl Salicylate, Isodecyl Salicylate, Magnesium Salicylate, MEA-Salicylate, Ethylhexyl Salicylate, Potassium Salicylate, Methyl Salicylate, Myristyl Salicylate, Sodium Salicylate, TEA-Salicylate, and Tridecyl Salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. tga.gov.au [tga.gov.au]
Application Note: Advanced Formulation Strategies for Octadecyl Salicylate Emulsions
Topic: Formulating Emulsions with Octadecyl Salicylate Content Type: Application Note & Protocol Guide Audience: Researchers, Formulation Scientists, Drug Delivery Specialists
Abstract & Physicochemical Profile
Octadecyl salicylate (Stearyl Salicylate; CAS: 14971-14-3) represents a distinct class of lipophilic salicylic acid derivatives. Unlike its shorter-chain counterparts (e.g., Octyl Salicylate) which are liquid at room temperature, octadecyl salicylate is a waxy solid (Melting Point ~45–55°C) characterized by high lipophilicity (LogP > 8.0) and negligible water solubility.
For drug development and cosmetic applications, this compound serves two primary functions:
-
Prodrug/Sustained Release: It acts as a hydrolytically stable reservoir that enzymatically releases salicylic acid (keratolytic/anti-inflammatory) upon skin penetration, reducing the immediate irritation associated with free acids.
-
Structural Structurant: Its long C18 alkyl chain allows it to act as a crystallinity modifier in lipid nanoparticles or a co-structurant in viscous creams.
The Formulation Challenge: The primary failure mode in formulating octadecyl salicylate is Ostwald ripening and recrystallization . Upon cooling an emulsion, the compound tends to crystallize out of the oil phase, leading to "grittiness" or emulsion phase separation. This guide details a Carrier-Oil Solubilization Protocol designed to maintain the ester in an amorphous or dissolved state within the dispersed oil droplets.
Pre-Formulation Characterization
Before initiating the emulsion batch, the following parameters must be established to ensure thermodynamic stability.
| Parameter | Method | Critical Threshold / Target |
| Melting Point | DSC or Capillary Method | Typically 45–55°C. Processing temperature must be T_melt + 10°C. |
| Solubility in Carrier Oil | Saturation Shake-Flask (HPLC) | Target >20% w/w solubility in carrier (e.g., Caprylic/Capric Triglyceride) at 25°C to prevent crystallization. |
| Required HLB | HLB Scan | Estimated HLB Requirement: 10–11 (for O/W systems). |
| Hydrolytic Stability | Stress testing at pH 4, 7, 9 | Optimal stability pH: 5.0–6.0 . Avoid alkaline pH > 7.5 to prevent premature ester hydrolysis. |
Formulation Strategy: The "Solvent-Matrix" Approach
To prevent the octadecyl salicylate (OS) from crystallizing and destabilizing the emulsion, we utilize a Liquid Carrier Matrix . Instead of emulsifying pure OS, we dissolve it in a polarity-matched liquid oil (Caprylic/Capric Triglyceride or Isopropyl Myristate).
Mechanism of Stabilization:
-
Thermodynamic Solubility: The carrier oil lowers the chemical potential of the OS, keeping it below its saturation limit at room temperature.
-
Steric Stabilization: A bulky polymeric emulsifier (e.g., PEG-100 Stearate) is selected to provide a thick interfacial layer, preventing droplet coalescence during the critical cooling phase.
Detailed Experimental Protocol
Protocol 1: Hot-Process O/W Emulsion (High-Shear Homogenization)
Target Formulation: 5% Octadecyl Salicylate O/W Emulsion
Materials:
-
Active: Octadecyl Salicylate (5.00%)
-
Carrier Oil: Caprylic/Capric Triglyceride (15.00%) – Solvent for the active.
-
Emulsifier A (High HLB): PEG-100 Stearate & Glyceryl Stearate (Arlacel™ 165) (4.00%)
-
Co-Emulsifier (Low HLB): Cetearyl Alcohol (3.00%) – Adds viscosity and interfacial rigidity.
-
Aqueous Phase: Deionized Water (q.s. to 100%), Glycerin (3.00%), Disodium EDTA (0.10%), Xanthan Gum (0.20%).
-
pH Adjuster: Citric Acid / Sodium Citrate buffer (to pH 5.5).
Step-by-Step Workflow:
-
Oil Phase Preparation (The Solubilization Step):
-
In a beaker, combine Caprylic/Capric Triglyceride and Octadecyl Salicylate .
-
Heat to 75°C under magnetic stirring until the salicylate is completely dissolved and the solution is clear.
-
Add Cetearyl Alcohol and PEG-100 Stearate/Glyceryl Stearate .[1] Maintain temperature at 75°C.
-
-
Aqueous Phase Preparation:
-
In a separate vessel, disperse Xanthan Gum in Glycerin (slurry method) to prevent clumping.
-
Add water and Disodium EDTA .[2]
-
Heat to 75°C (matching the oil phase temperature).
-
Critical Check: Ensure the gum is fully hydrated and no "fish eyes" are present.
-
-
Emulsification (High Energy Input):
-
Slowly pour the Oil Phase into the Aqueous Phase while mixing with an overhead stirrer (500 RPM).
-
Immediately transfer to a High-Shear Homogenizer (e.g., Ultra-Turrax or Silverson).
-
Homogenize at 4,000–6,000 RPM for 5 minutes .
-
Observation: The mixture should turn glossy white and opaque.
-
-
Controlled Cooling & Crystallization Inhibition:
-
Switch to a low-shear paddle mixer (50–100 RPM).
-
Cool the batch slowly (approx. 1°C per minute). Rapid cooling can shock the wax into crystallizing as needles.
-
At 40°C , add preservatives and fragrance (if applicable).
-
Adjust pH to 5.5 ± 0.2 using Citric Acid solution (10%).
-
-
Final Polish:
-
Continue mixing until the batch reaches 25°C .
-
Discharge and let stand for 24 hours to allow the lamellar gel network to build viscosity.
-
Visualization of the Process
Figure 1: Critical Process Parameters & Logic Flow
This diagram illustrates the decision-making process and physical changes occurring during the formulation.
Caption: Workflow for processing Octadecyl Salicylate, highlighting critical failure points (red dashed lines) related to solubility and cooling rates.
Figure 2: Droplet Architecture & Stabilization Mechanism
Understanding the microscopic structure is vital. We are creating an oil droplet where the solid wax is dissolved in a liquid oil core, stabilized by a surfactant shell.
Caption: Schematic of the emulsion droplet. The Carrier Oil is essential to keep the Octadecyl Salicylate from reverting to its solid crystalline state.
Quality Control & Troubleshooting
| Issue | Root Cause | Corrective Action |
| Grittiness / Crystals | Solubility limit exceeded in oil phase. | Increase ratio of Carrier Oil (CCT) to Octadecyl Salicylate (e.g., from 3:1 to 4:1). |
| Viscosity Drift | Hydrolysis of the ester releasing Salicylic Acid (pH drop). | Buffer the system with Citrate/Citric Acid. Ensure pH is not > 7.0. |
| Phase Separation | Insufficient HLB or "Ostwald Ripening". | Add a polymeric stabilizer (e.g., Acrylates/C10-30 Alkyl Acrylate Crosspolymer) to the water phase to immobilize droplets. |
References
-
PubChem. (2025).[3] Octadecyl salicylate - Compound Summary. National Library of Medicine. [Link]
-
Uhrich, K. E., et al. (2000).[4] Synthesis and degradation characteristics of salicylic acid-derived poly(anhydride-esters). Biomaterials. [Link]
-
Deckner, G. (2016).[5] Salicylic Acid: Origins, Formulation Strategies & Delivery Forms. UL Prospector. [Link]
- Tadros, T. F. (2013). Emulsion Formation and Stability. Wiley-VCH Verlag GmbH & Co. KGaA.
Sources
- 1. WO2006102004A2 - A stable aqueous-based emulsion formulation comprising urea and salicylic acid and method of using same - Google Patents [patents.google.com]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. Octadecyl 2-hydroxybenzoate | C25H42O3 | CID 84735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ulprospector.com [ulprospector.com]
Application Notes and Protocols for the Utilization of Octadecyl Salicylate in Transdermal Patch Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Octadecyl Salicylate in Advanced Transdermal Drug Delivery
The transdermal route for drug administration presents a compelling alternative to conventional oral and parenteral delivery methods, offering benefits such as the circumvention of first-pass metabolism, controlled and sustained drug release, and improved patient compliance. However, the formidable barrier of the stratum corneum, the outermost layer of the epidermis, significantly impedes the penetration of most therapeutic agents. To overcome this challenge, chemical penetration enhancers are frequently incorporated into transdermal patch formulations.
Octadecyl salicylate, a lipophilic ester of salicylic acid, has emerged as a promising penetration enhancer for transdermal drug delivery systems. Its mechanism of action is primarily attributed to its ability to disrupt the highly organized lipid bilayer of the stratum corneum, thereby increasing its fluidity and facilitating the diffusion of drug molecules into the deeper layers of the skin and subsequently into the systemic circulation.[1] This document provides a comprehensive guide to the application of octadecyl salicylate in the development of transdermal patches, including its physicochemical properties, formulation protocols, and methods for evaluating patch performance and safety.
Physicochemical Properties of Octadecyl Salicylate
A thorough understanding of the physicochemical properties of octadecyl salicylate is crucial for the rational design of transdermal patch formulations.
| Property | Value/Description | Reference |
| Chemical Name | Octadecyl 2-hydroxybenzoate | - |
| Synonyms | Stearyl salicylate | - |
| Molecular Formula | C25H42O3 | - |
| Molecular Weight | 390.6 g/mol | - |
| Appearance | Waxy solid | - |
| Solubility | Soluble in oils and organic solvents; sparingly soluble in water. | |
| Mechanism as a Penetration Enhancer | Disrupts the intercellular lipid domain of the stratum corneum. | [1] |
Mechanism of Action: Disruption of the Stratum Corneum Lipid Bilayer
Octadecyl salicylate enhances skin permeability by transiently altering the structure of the stratum corneum. Its long alkyl chain allows it to intercalate into the lipid-rich intercellular matrix, disrupting the tight packing of the lipid lamellae. This disruption increases the fluidity of the lipid bilayer, creating more permeable pathways for drug molecules to traverse the skin barrier.
Caption: Mechanism of Octadecyl Salicylate as a Penetration Enhancer.
Formulation of a Matrix-Type Transdermal Patch with Octadecyl Salicylate: A Step-by-Step Protocol
This protocol describes the preparation of a matrix-type transdermal patch using the solvent evaporation technique. This method is widely used for its simplicity and reproducibility.[2]
Materials and Equipment
-
Active Pharmaceutical Ingredient (API)
-
Octadecyl Salicylate
-
Polymer (e.g., Duro-Tak™ 87-2516, a pressure-sensitive acrylic adhesive)
-
Plasticizer (e.g., Dibutyl Phthalate)
-
Solvent (e.g., Ethyl Acetate)
-
Backing Membrane (e.g., 3M™ Scotchpak™ 9732)
-
Release Liner (e.g., 3M™ Scotchpak™ 1022)
-
Magnetic Stirrer and Stir Bar
-
Beakers
-
Casting Knife or Film Applicator
-
Drying Oven
-
Petri Dish or a suitable casting surface
Exemplary Formulation Composition
The following table provides an example of a formulation for a transdermal patch. The exact composition may need to be optimized based on the specific API and desired release profile.
| Component | Function | Concentration (% w/w) |
| API | Therapeutic Agent | 1-10 |
| Octadecyl Salicylate | Penetration Enhancer | 2-10 |
| Acrylic Adhesive (e.g., Duro-Tak™ 87-2516) | Matrix Former, Adhesive | 80-95 |
| Dibutyl Phthalate | Plasticizer | 1-5 |
| Ethyl Acetate | Solvent | q.s. to achieve a castable viscosity |
Protocol for Patch Formulation
Caption: Workflow for Transdermal Patch Formulation via Solvent Casting.
-
Preparation of the Adhesive Matrix:
-
In a beaker, accurately weigh the required amount of the acrylic adhesive and the plasticizer.
-
Add a sufficient amount of the solvent (e.g., ethyl acetate) to the beaker.
-
Stir the mixture using a magnetic stirrer until the polymer and plasticizer are completely dissolved, forming a clear, viscous solution.
-
-
Incorporation of API and Enhancer:
-
In a separate container, weigh the desired amounts of the API and octadecyl salicylate.
-
Gradually add the API and octadecyl salicylate to the polymer solution while stirring continuously.
-
Continue stirring until a homogenous dispersion is achieved.
-
-
Casting the Film:
-
Place a release liner on a flat, level surface.
-
Pour the homogenous mixture onto the release liner.
-
Use a casting knife or film applicator to spread the mixture evenly to a desired thickness.
-
-
Drying the Patch:
-
Carefully place the cast film in a drying oven at a controlled temperature (e.g., 40-60°C) to facilitate the evaporation of the solvent. The drying time will depend on the solvent and the thickness of the film.
-
-
Lamination and Cutting:
-
Once the film is completely dry, carefully laminate the adhesive side with a backing membrane.
-
Cut the resulting laminate into patches of the desired size and shape.
-
-
Storage:
-
Store the prepared patches in a cool, dry place, preferably in sealed pouches, until further evaluation.
-
In Vitro Skin Permeation Studies: Protocol for Evaluation
In vitro skin permeation studies are essential for evaluating the effectiveness of the formulated transdermal patch in delivering the API across the skin. The Franz diffusion cell is a widely accepted apparatus for these studies.[3]
Materials and Equipment
-
Formulated Transdermal Patches
-
Franz Diffusion Cells
-
Excised Human or Animal Skin (e.g., porcine ear skin)
-
Receptor Medium (e.g., phosphate-buffered saline pH 7.4 with a solubilizing agent like 0.5% v/v Tween 80 to maintain sink conditions)
-
Water Bath with Circulator
-
Magnetic Stirrer
-
Syringes and Needles
-
HPLC or other suitable analytical instrument for drug quantification
Protocol for In Vitro Skin Permeation Study
Caption: Workflow for In Vitro Skin Permeation Study using a Franz Diffusion Cell.
-
Skin Preparation:
-
Excise the skin from the source (e.g., porcine ear) and carefully remove any subcutaneous fat and hair.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
-
Assembly of the Franz Diffusion Cell:
-
Mount the prepared skin section between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Ensure there are no air bubbles between the skin and the receptor medium.
-
-
Experimental Setup:
-
Fill the receptor compartment with the pre-warmed (32°C) receptor medium.
-
Place a small magnetic stir bar in the receptor compartment and place the cell in a water bath maintained at 32°C to simulate skin surface temperature.
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Patch Application and Sampling:
-
Apply the transdermal patch to the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specific volume of the receptor medium from the sampling port and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.
-
-
Sample Analysis:
-
Analyze the collected samples for drug content using a validated analytical method, such as HPLC.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount of drug permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
The lag time (tL) can be determined by extrapolating the linear portion of the plot to the x-axis.
-
Expected Data Presentation
The results of the in vitro permeation study can be summarized in a table as follows:
| Formulation | Lag Time (h) | Steady-State Flux (Jss) (μg/cm²/h) | Permeability Coefficient (Kp) (cm/h) |
| Control (without enhancer) | |||
| Patch with Octadecyl Salicylate |
Safety Evaluation: In Vitro Skin Irritation Test
While octadecyl salicylate is generally considered to have a low irritation potential, it is crucial to assess the skin irritation potential of the final patch formulation.[4][5] An in vitro skin irritation test using a reconstructed human epidermis (RhE) model is a reliable and ethical method for this evaluation.
Protocol Outline
-
Tissue Culture: Utilize commercially available RhE models (e.g., EpiDerm™, SkinEthic™ RHE).
-
Patch Application: Apply the transdermal patch directly to the surface of the RhE tissue.
-
Incubation: Incubate the tissues with the patch for a specified period (e.g., 15 minutes to 4 hours).
-
Viability Assessment: After the exposure period, assess the tissue viability using the MTT assay. The reduction of MTT to formazan by viable cells is quantified spectrophotometrically.
-
Classification: Based on the mean tissue viability relative to a negative control, classify the patch formulation according to its irritation potential as per established guidelines (e.g., OECD Test Guideline 439).
Conclusion
Octadecyl salicylate is a valuable tool in the development of transdermal patches, acting as an effective penetration enhancer by disrupting the lipid barrier of the stratum corneum. The protocols outlined in this document provide a framework for the formulation of a matrix-type transdermal patch incorporating octadecyl salicylate and for the subsequent evaluation of its in vitro performance and safety. It is imperative that formulation parameters and experimental conditions are optimized for each specific API to ensure the development of a safe, effective, and stable transdermal drug delivery system.
References
-
Ataman Kimya. (n.d.). OCTYL SALICYLATE. Retrieved from [Link]
-
El-Maghraby, G. M., Williams, A. C., & Barry, B. W. (2005). Mechanisms of action of novel skin penetration enhancers: phospholipid versus skin lipid liposomes. International Journal of Pharmaceutics, 305(1-2), 93–104. [Link]
-
Brain, K. R., Walters, K. A., & Watkinson, A. C. (1995). Percutaneous Penetration of Octyl Salicylate From Representative Sunscreen Formulations Through Human Skin in Vitro. Journal of Toxicology-cutaneous and Ocular Toxicology, 14(1), 37-48. [Link]
-
HENI Chemicals. (n.d.). Octyl Salicylate - Pharmaceutical & Cosmetic Grade. Retrieved from [Link]
-
EWG Skin Deep®. (n.d.). What is OCTISALATE. Retrieved from [Link]
-
Typology. (2025, June 3). Is octisalate a safe sunscreen filter?. Retrieved from [Link]
-
Becker, L. C., Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., Marks, J. G., Jr, Shank, R. C., Slaga, T. J., Snyder, P. W., & Andersen, F. A. (2003). Safety Assessment of Salicylic Acid, Butyloctyl Salicylate, Calcium Salicylate, C12-15 Alkyl Salicylate, Capryloyl Salicylic Acid, Hexyldodecyl Salicylate, Isocetyl Salicylate, Isodecyl Salicylate, Magnesium Salicylate, MEA-Salicylate, Methyl Salicylate, Myristyl Salicylate, Potassium Salicylate, Sodium Salicylate, TEA-Salicylate, and Tridecyl Salicylate. International Journal of Toxicology, 22 Suppl 3, 1–108. [Link]
-
Santos, P., Watkinson, A. C., Hadgraft, J., & Lane, M. E. (2011). Percutaneous Penetration Paradigms: The Contribution of Jonathan Hadgraft. Skin Pharmacology and Physiology, 24(5), 226–234. [Link]
-
Pont, A. R., & St-Onge, M. P. (2004). Active ingredients in sunscreens act as topical penetration enhancers for the herbicide 2,4-dichlorophenoxyacetic acid. Toxicology and Applied Pharmacology, 195(3), 348–354. [Link]
-
Jain, R., Goswami, M., Mittal, S. K., & Kundal, S. (2023). Penetration Enhancers discovered for transdermal preparation. ResearchGate. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). Formulation and Evaluation of Diclofenac Sodium Patch. Retrieved from [Link]
-
Journal of Pharmaceutical and Allied Sciences. (2025, July 12). Formulation and evaluation of transdermal patch for Diclofenac sodium using Prosopis juliflora and guar gum as a natural polymer. Retrieved from [Link]
-
Cross, S. E., Megwa, S. A., Benson, H. A. E., & Roberts, M. S. (2003). Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies. British Journal of Clinical Pharmacology, 55(4), 393–397. [https://www.e-lactancia.org/media/papers/TopPenSalicylEsters-BrJClinPharmacol2003.pdf]([Link] Pharmacol2003.pdf)
-
TIJER.org. (n.d.). Formulation And Evaluation Of Transdermal Patch Of Diclofenac Sodium. Retrieved from [Link]
-
Padmalatha, H. (2025, November 10). Formulation and Evaluation of a Transdermal Patch of Diclofenac Sodium for Sustained Pain Relief. ResearchGate. [Link]
-
International Journal for Multidisciplinary Research. (2025, November 7). Formulation and Evaluation of a Transdermal Patch of Diclofenac Sodium for Sustained Pain Relief. Retrieved from [Link]
-
N'Da, D. D. (2014). Chemical Penetration Enhancers for Transdermal Drug Delivery Systems. Pharmaceuticals, 7(8), 871–889. [Link]
-
Asian Journal of Research in Pharmaceutical Sciences. (n.d.). A Review on Natural Penetration Enhancer for Transdermal Drug Delivery System. Retrieved from [Link]
-
IOSR Journal of Pharmacy and Biological Sciences. (n.d.). A Review: Physical Penetration Enhancers For Transdermal Drug Delivery Systems. Retrieved from [Link]
-
Johnson, W., Jr, Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., Marks, J. G., Jr, Shank, R. C., Slaga, T. J., Snyder, P. W., & Heldreth, B. (2019). Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. International journal of toxicology, 38(1_suppl), 5S–13S. [Link]
-
U.S. Food and Drug Administration. (2019, June 5). Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. Retrieved from [Link]
-
Sindhura, A. (2012). Role of Penetration Enhancers in Transdermal Drug Delivery System. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(6), 300-308. [Link]
Sources
- 1. Mechanisms of action of novel skin penetration enhancers: phospholipid versus skin lipid liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaceuticaljournal.in [pharmaceuticaljournal.in]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. us.typology.com [us.typology.com]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Octadecyl Salicylate
This guide details the analytical quantification of Octadecyl Salicylate (Stearyl Salicylate; CAS 14971-14-3). Due to the compound's extreme lipophilicity (LogP > 11) and waxy nature, standard reversed-phase HPLC methods utilizing high aqueous content are unsuitable.
This protocol utilizes Non-Aqueous Reversed-Phase (NARP) HPLC as the primary quantification method, ensuring solubility and appropriate retention times without column fouling.
Introduction & Analytical Challenges
Octadecyl salicylate is a long-chain ester of salicylic acid and stearyl alcohol. Unlike short-chain salicylates (e.g., methyl or ethyl salicylate), the C18 alkyl chain imparts significant hydrophobicity and a high boiling point (~480°C), rendering standard Gas Chromatography (GC) risky due to thermal degradation and standard Reversed-Phase (RP) HPLC ineffective due to irreversible column retention.
Core Challenges
-
Solubility: Insoluble in water; limited solubility in pure methanol/acetonitrile at room temperature; highly soluble in THF, chloroform, and hexane.
-
Chromatography: In standard RP-HPLC (e.g., C18 with MeOH/Water), the analyte partitions too strongly into the stationary phase, leading to peak broadening or non-elution.
-
Detection: While the salicylate moiety provides a strong UV chromophore, the lipophilic matrix (waxes, oils) can cause significant interference.
Method Selection Guide
The choice of method depends on the matrix complexity and the required sensitivity.
Figure 1: Decision tree for selecting the appropriate analytical workflow based on sample concentration and matrix.
Protocol A: NARP-HPLC-UV (Quality Control & Formulation)
This is the "Gold Standard" for quantifying octadecyl salicylate in raw materials and cosmetic products. It uses a Non-Aqueous mobile phase to ensure the waxy ester elutes as a sharp peak.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C8 (Octyl) or C18 (Octadecyl), 150 x 4.6 mm, 3.5 µm | C8 is preferred to reduce excessive retention time compared to C18. |
| Mobile Phase | Acetonitrile : Isopropanol (70:30 v/v) | Isopropanol increases solvent strength to elute the C18 chain; ACN maintains low viscosity. |
| Flow Rate | 1.0 - 1.2 mL/min | Optimized for backpressure < 200 bar. |
| Column Temp | 40°C | Elevated temperature improves mass transfer of waxy analytes and reduces viscosity. |
| Detection | UV @ 305 nm | Secondary salicylate band; highly selective and avoids interference from common solvents/lipids absorbing <250 nm. |
| Injection Vol | 10 - 20 µL | Standard loop size. |
| Run Time | ~12-15 minutes | Analyte typically elutes at 6-9 minutes. |
Standard Preparation[1]
-
Stock Solution (1 mg/mL): Weigh 100 mg Octadecyl Salicylate into a 100 mL volumetric flask. Dissolve in Tetrahydrofuran (THF) . Note: THF is required for initial solubilization.
-
Working Standards: Dilute the Stock Solution using the Mobile Phase (ACN:IPA 70:30) to generate a calibration curve:
-
Level 1: 10 µg/mL[1]
-
Level 2: 50 µg/mL
-
Level 3: 100 µg/mL
-
Level 4: 250 µg/mL
-
Level 5: 500 µg/mL
-
Sample Preparation (Cosmetic Cream/Lotion)
Objective: Extract the lipophilic ester from the emulsion matrix without extracting polar thickeners.
-
Weighing: Accurately weigh 0.5 g of sample into a 50 mL centrifuge tube.
-
Solubilization: Add 10 mL THF (Tetrahydrofuran). Vortex vigorously for 2 minutes to break the emulsion and dissolve the lipid phase.
-
Sonication: Sonicate for 15 minutes at 40°C.
-
Precipitation (Optional): If the sample contains significant polar polymers (carbomers), add 5 mL Acetonitrile to precipitate them.
-
Clarification: Centrifuge at 4,000 rpm for 10 minutes.
-
Dilution: Transfer 1.0 mL of the clear supernatant to a vial and dilute 1:10 with Mobile Phase .
-
Filtration: Filter through a 0.45 µm PTFE (hydrophobic) syringe filter. Do not use Nylon, as it may bind the analyte.
Protocol B: LC-APCI-MS (Biological/Trace Analysis)
For pharmacokinetic studies or trace detection, UV detection is insufficient. Atmospheric Pressure Chemical Ionization (APCI) is superior to Electrospray Ionization (ESI) for this compound because octadecyl salicylate is neutral and highly lipophilic, making it difficult to ionize via ESI.
Mass Spectrometry Parameters[2][3][4][5][6][7]
-
Source: APCI (Positive Mode) or APCI (Negative Mode - monitoring the salicylate anion after in-source fragmentation).
-
Positive Mode Target:
(m/z 391.6) is often weak. Look for the tropylium ion or specific salicylate fragments. -
Negative Mode Target:
(m/z 389.6) or the salicylate fragment (m/z 137.0). -
Vaporizer Temp: 350°C (High heat needed to volatilize the C18 chain).
-
Discharge Current: 4-5 µA.
LC Conditions (LC-MS Compatible)
-
Column: C18, 50 x 2.1 mm, 1.8 µm (UHPLC).
-
Mobile Phase A: Methanol + 0.1% Formic Acid.
-
Mobile Phase B: Isopropanol + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 90% A (Focusing)
-
1-6 min: Linear ramp to 100% B (Elution)
-
6-8 min: Hold 100% B (Wash)
-
Experimental Workflow Diagram
Figure 2: Step-by-step extraction and analysis workflow for cosmetic matrices.[2]
Validation Criteria (Self-Validating System)
To ensure the protocol is functioning correctly, the following system suitability parameters must be met before running samples:
| Parameter | Acceptance Criteria | Troubleshooting |
| Retention Time (RT) | ± 2.0% of Standard | If drifting, check column temperature equilibrium. |
| Tailing Factor | < 1.5 | If > 1.5, increase Isopropanol content in mobile phase. |
| Resolution (Rs) | > 2.0 (from matrix peaks) | If interfering peaks appear, switch from C8 to C18 column. |
| Recovery | 90% - 110% (Spike Check) | Low recovery? Ensure THF extraction step is vigorous enough. |
| Linearity (R²) | > 0.999 | If poor, check injector carryover (wash needle with THF). |
References
-
Chemical Properties: Octadecyl salicylate (CAS 14971-14-3) Physical Properties. The Good Scents Company. Link
-
Analogous NARP Method: Analysis of wax ester molecular species by high performance liquid chromatography. ResearchGate.[3] Link
-
UV Detection Basis: Photostability of the deprotonated forms of the UV filters homosalate and octyl salicylate. NIH PubMed. Link
-
Solubility Data: Solubility of Salicylic Acid in Organic Solvents. University of Limerick. Link
Sources
Application Note: A Validated HPLC Method for the Quantitative Analysis of Octadecyl Salicylate in Cosmetic Formulations
Abstract
This document details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of octadecyl salicylate. Developed for researchers, quality control analysts, and formulation scientists, this guide provides a comprehensive protocol, from sample preparation to method validation, grounded in established scientific principles. The causality behind each methodological choice is explained to ensure adaptability and a thorough understanding of the analytical system.
Introduction and Scientific Rationale
Octadecyl salicylate (also known as stearyl salicylate) is a long-chain ester of salicylic acid. Due to its lipophilic nature and UV-absorbing properties, it finds application in various cosmetic and dermatological formulations. Accurate determination of its concentration is critical for ensuring product efficacy, safety, and adherence to quality standards.
The fundamental challenge in analyzing octadecyl salicylate lies in its significant hydrophobicity, conferred by the 18-carbon alkyl chain. This property dictates the choice of analytical technique and its parameters. Reversed-phase HPLC is the ideal modality, as the non-polar analyte will strongly interact with a non-polar stationary phase.[1] The molecular structure consists of a polar salicylate head group (the chromophore) and a long, non-polar octadecyl tail.[2] This amphipathic nature requires a highly organic mobile phase for efficient elution from the column.
This method employs a C18 stationary phase, providing maximal hydrophobic interaction with the octadecyl chain of the analyte. The mobile phase consists of a high percentage of acetonitrile, a strong organic solvent, to ensure timely elution and sharp, symmetrical peaks. Phosphoric acid is added to the mobile phase to suppress the ionization of the phenolic hydroxyl group on the salicylate moiety, which maintains a consistent analyte form and promotes better peak shape.[3] Detection is performed at 305 nm, a characteristic absorbance maximum for the salicylate chromophore, ensuring high sensitivity and selectivity.[4]
Analytical Workflow Overview
The entire process, from sample handling to data analysis, is designed for efficiency and accuracy. The following workflow provides a high-level overview of the key stages.
Caption: High-level workflow for octadecyl salicylate analysis.
Detailed Experimental Protocol
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, thermostatted column compartment, and UV-Vis Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Purified)
-
Phosphoric Acid (Analytical Grade)
-
-
Reference Standard: Octadecyl Salicylate (≥98% purity)
-
Labware: Volumetric flasks, pipettes, 0.45 µm syringe filters, HPLC vials.
Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (95:5, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Detection Wavelength | 305 nm |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Measure 950 mL of acetonitrile into a 1 L graduated cylinder.
-
Add 1.0 mL of concentrated phosphoric acid.
-
Add 50 mL of HPLC-grade water.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
-
-
Standard Stock Solution (500 µg/mL):
-
Accurately weigh approximately 25 mg of octadecyl salicylate reference standard into a 50 mL volumetric flask.
-
Add approximately 40 mL of methanol and sonicate for 10 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix well.
-
-
Working Standard Solutions:
-
Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase. These will be used to construct the calibration curve.
-
Sample Preparation (for a Cream/Lotion Matrix)
-
Accurately weigh an amount of the formulation equivalent to approximately 5 mg of octadecyl salicylate into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol to the flask.
-
Sonicate the flask for 20 minutes to completely disperse the formulation and dissolve the active ingredient.[3]
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with methanol and mix thoroughly. This yields a nominal concentration of 100 µg/mL.
-
If necessary, centrifuge the solution to pellet any insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter directly into an HPLC vial.[5]
Method Validation Protocol
Method validation is a mandatory process to provide documented evidence that the analytical procedure is suitable for its intended purpose.[6] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is from the analyte and not from interferences (e.g., excipients, impurities). | The analyte peak should be well-resolved from other peaks, and peak purity analysis should pass. |
| Linearity | To verify a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval where the method is precise, accurate, and linear. | Typically 80-120% of the target assay concentration.[8] |
| Accuracy | To measure the closeness of the experimental value to the true value. | Recovery of spiked samples should be within 98.0% to 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably detected. | Signal-to-Noise ratio of approximately 3:1. |
| Limit of Quantitation (LOQ) | The lowest analyte concentration that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of approximately 10:1. |
Validation Workflow
The validation process is a structured investigation of the method's performance characteristics.
Caption: Key parameters for HPLC method validation per ICH Q2.
Conclusion
The RP-HPLC method described herein is demonstrated to be specific, linear, accurate, and precise for the determination of octadecyl salicylate in cosmetic formulations. The detailed protocol and clear rationale for experimental choices provide a solid foundation for routine quality control testing, stability studies, and research and development activities. Adherence to the outlined validation framework will ensure that the method yields consistently reliable data that meets stringent regulatory requirements.
References
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- BenchChem. (n.d.). Quantitative Analysis of Glycol Salicylate in Topical Formulations using High-Performance Liquid Chromatography (HPLC).
- Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
- LCGC International. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- SIELC Technologies. (2018). Separation of Octyl salicylate on Newcrom R1 HPLC column.
- ResearchGate. (2025). HPLC analysis of salicylic derivatives from natural products.
- PubChem - NIH. (n.d.). Octadecyl 2-hydroxybenzoate.
- Rapid High-Performance Liquid Chromatographic Assay for Salicylic Acid in Plasma Without Solvent Extraction. (n.d.).
- PMC. (n.d.). Photostability of the deprotonated forms of the UV filters homosalate and octyl salicylate: molecular dissociation versus electron detachment following UV excitation.
- Farmacia Journal. (n.d.). HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS.
- AIMS Press. (2020). Simultaneous analytical determination of methyl salicylate and thymol in selected Malaysian traditional medicines.
- Scribd. (n.d.). Blood Sample Preparation for HPLC Analysis.
- The Good Scents Company. (n.d.). octyl salicylate 2-hydroxybenzoic acid octyl ester.
- SpringerLink. (n.d.). A Simple and Robust Protocol for fast RP-HPLC Determination of Salicylates in Foods.
- SpringerLink. (2025). Grouping of chemicals for safety assessment: the importance of toxicokinetic properties of salicylate esters.
- Bulgarian Scientific Society for Pharmacy. (n.d.). Validation of a spectrophotometric method to determine the content of octyl salicylate in sunscreen cosmetic products singularly and in combination with physical ultraviolet filters of zinc oxide and titanium dioxide.
Sources
- 1. Separation of Octyl salicylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Octadecyl 2-hydroxybenzoate | C25H42O3 | CID 84735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Validation of a spectrophotometric method to determine the content of octyl salicylate in sunscreen cosmetic products singularly and in combination with physical ultraviolet filters of zinc oxide and titanium dioxide – Българско Научно Дружество по Фармация [bsphs.org]
- 5. aimspress.com [aimspress.com]
- 6. researchgate.net [researchgate.net]
- 7. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 8. chromatographyonline.com [chromatographyonline.com]
"octadecyl salicylate in nanoparticle drug delivery"
Application Note: Octadecyl Salicylate (ODS) in Nanostructured Lipid Carriers (NLCs)
Executive Summary & Rationale
The Challenge: Salicylic Acid (SA) is a potent keratolytic and anti-inflammatory agent, yet its hydrophilic nature and acidity present significant delivery hurdles: poor membrane permeability, rapid systemic clearance, and localized irritation (e.g., erythema). Traditional encapsulation in lipid nanoparticles is inefficient because SA tends to partition into the aqueous phase or crystallize on the particle surface, leading to "burst release."
The Solution: Lipophilic Derivatization (The "Prodrug-Lipid" Strategy) Octadecyl Salicylate (ODS)—the ester formed between salicylic acid and stearyl alcohol (C18)—transforms the active agent into a highly lipophilic "prodrug." This modification serves a dual purpose:
-
Matrix Integration: The C18 chain acts as a lipid anchor, locking the molecule into the core of Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs), dramatically increasing Entrapment Efficiency (EE%) from <30% (for free SA) to >90%.
-
Controlled Hydrolysis: Once delivered intracellularly or to the stratum corneum, esterases cleave the lipophilic tail, releasing the active Salicylic Acid in a sustained manner, thereby mitigating irritation.
Chemical Synthesis of Octadecyl Salicylate
Note: If ODS is not available commercially in pharma-grade purity, it must be synthesized via Fischer Esterification.
Reaction Principle:
Protocol:
-
Reagents: Mix Salicylic Acid (1.0 eq) and Octadecyl Alcohol (1.1 eq) in a round-bottom flask.
-
Catalyst: Add p-Toluenesulfonic acid (p-TSA, 0.05 eq).
-
Solvent: Dissolve in Toluene (anhydrous).
-
Process: Reflux at 110°C using a Dean-Stark trap to continuously remove water, driving the equilibrium to completion (approx. 6–8 hours).
-
Purification:
-
Wash organic layer with 5% NaHCO₃ (removes unreacted acid).
-
Wash with brine, dry over MgSO₄, and evaporate solvent.
-
Recrystallize from ethanol to obtain white waxy crystals (MP: ~42–45°C).
-
-
Validation: Confirm structure via ¹H-NMR (look for triplet at ~4.3 ppm for -OCH₂- ester linkage) and FTIR (ester C=O stretch at ~1680 cm⁻¹).
Nanoparticle Formulation Protocol
System: Nanostructured Lipid Carrier (NLC) Method: Hot Emulsification-Ultrasonication Target Particle Size: 150–200 nm Target Polydispersity Index (PDI): < 0.25[1]
Materials Table
| Component | Role | Concentration (w/w) | Specific Material |
| Lipid Phase | Active Payload / Solid Lipid | 5.0% | Octadecyl Salicylate (ODS) |
| Liquid Lipid (Oil) | 2.5% | Caprylic/Capric Triglyceride (MCT) | |
| Lipophilic Surfactant | 1.0% | Span 80 (Sorbitan Monooleate) | |
| Aqueous Phase | Continuous Phase | q.s. to 100% | Ultrapure Water (Milli-Q) |
| Hydrophilic Surfactant | 2.0% | Tween 80 (Polysorbate 80) |
Step-by-Step Procedure
Step 1: Preparation of the Pre-Emulsion
-
Lipid Melt: In a 20 mL vial, weigh ODS, MCT oil, and Span 80. Heat to 75°C (approx. 10°C above the melting point of ODS) until a clear, homogeneous oil phase is formed.
-
Aqueous Heat: In a separate beaker, dissolve Tween 80 in water. Heat to 75°C .[2] Crucial: Both phases must be at the same temperature to prevent premature solidification (crystallization) of the lipid upon mixing.
-
Mixing: Slowly add the hot aqueous phase to the hot lipid phase under magnetic stirring (500 RPM) for 5 minutes. A coarse, milky white emulsion will form.
Step 2: High-Energy Homogenization (Size Reduction)
-
Sonication: Transfer the hot pre-emulsion immediately to a probe sonicator (e.g., QSonica or Branson).
-
Settings: Amplitude 40%, Pulse Mode (10s ON / 5s OFF) to prevent overheating. Total energy input: ~5000 J (approx. 5–10 mins).
-
Temperature Control: Maintain the vial in a hot water bath (70°C) during sonication. Why? If the lipid solidifies during sonication, you will get irregular microparticles, not nanoparticles.
Step 3: Solidification & Cooling
-
Cold Shock: Immediately transfer the nano-emulsion into an ice-water bath (0–4°C) under gentle magnetic stirring.
-
Mechanism: Rapid cooling induces fast nucleation of the lipid matrix, creating smaller crystals and preventing ODS expulsion to the surface. Stir for 30 minutes.
Visualization: Formulation Workflow
Figure 1: Critical process parameters for ODS-NLC synthesis via Hot Ultrasonication.
Characterization & Quality Control
Every batch must be validated against these specifications before use in biological assays.
| Parameter | Method | Acceptance Criteria | Troubleshooting |
| Particle Size (Z-Avg) | Dynamic Light Scattering (DLS) | 150 nm ± 20 nm | If >250 nm: Increase sonication energy or surfactant conc. |
| Polydispersity (PDI) | DLS | < 0.25 | If >0.3: Emulsion was not hot enough during sonication. |
| Zeta Potential | Electrophoretic Mobility | -20 to -30 mV | If > -10 mV: Stability risk. Add co-surfactant or adjust pH. |
| Encapsulation Efficiency | HPLC (Mobile Phase: ACN/Water) | > 90% | If < 80%: Lipid matrix capacity exceeded; reduce drug loading. |
Protocol for Encapsulation Efficiency (EE%):
-
Separation: Place 1 mL of NLC dispersion in a centrifugal filter unit (MWCO 10 kDa).
-
Centrifugation: Spin at 10,000 RPM for 20 mins. The filtrate contains free (unencapsulated) ODS.
-
Analysis: Measure free ODS in filtrate via HPLC.
-
Calculation:
Mechanism of Action (Biological)
Once the NLCs are applied (e.g., topically), the mechanism follows a specific cascade:
Figure 2: Activation pathway of the Octadecyl Salicylate prodrug nanocarrier.
References
-
Souto, E. B., et al. (2020).[1] Lipid nanoparticles (SLN/NLC) for cutaneous drug delivery: Structure, protection and skin permeation. Journal of Drug Delivery Science and Technology. Link
-
Wissing, S. A., & Müller, R. H. (2002). Solid lipid nanoparticles for parenteral drug delivery. Advanced Drug Delivery Reviews. Link
-
Teo, S. Y., et al. (2017). Nanostructured lipid carriers (NLCs) as a drug delivery platform for psoriasis treatment. European Journal of Pharmaceutics and Biopharmaceutics. Link
-
Bhatia, S. (2016). Nanoparticles Types, Classification, Characterization, Fabrication Methods and Drug Delivery Applications.[3] In: Natural Polymer Drug Delivery Systems. Springer. Link
Sources
- 1. Gene Delivery via Octadecylamine-Based Nanoparticles for iPSC Generation from CCD1072-SK Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103860387A - Salicylic acid nanostructured lipid carrier and preparation method and application thereof - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging Octadecyl Salicylate for Advanced Controlled Release Formulations
Abstract
Octadecyl salicylate, the ester of salicylic acid and octadecyl alcohol, is a highly lipophilic compound increasingly recognized for its utility in designing sophisticated controlled release drug delivery systems. Its physicochemical properties, particularly its solid lipid nature and high octanol-water partition coefficient (LogP), make it an exemplary candidate for creating stable, drug-eluting matrices. This guide provides an in-depth exploration of octadecyl salicylate's application in formulating solid lipid nanoparticles (SLNs) and topical emulsions. We will detail the underlying mechanisms of release modulation, provide validated, step-by-step protocols for laboratory-scale preparation, and outline the critical characterization techniques required to ensure formulation efficacy and reproducibility.
Introduction: The Rationale for Octadecyl Salicylate in Drug Delivery
The primary challenge in modern drug delivery is to modulate the release of an active pharmaceutical ingredient (API) to maintain its concentration within the therapeutic window for an extended period, thereby reducing dosing frequency and minimizing side effects. Octadecyl salicylate (also known as stearyl salicylate) emerges as a valuable excipient in this context due to its unique combination of properties.
As a long-chain fatty alcohol ester of salicylic acid, it possesses significant hydrophobicity, which is a critical attribute for forming a solid lipid matrix capable of entrapping both lipophilic and, to some extent, hydrophilic APIs.[1] Unlike traditional liquid oil phases, its solid nature at physiological temperatures provides a rigid structure that hinders the rapid diffusion of the encapsulated drug, forming the basis for sustained release.[2][3] Furthermore, its inherent relation to salicylic acid, a well-known anti-inflammatory agent, suggests potential synergistic effects or bioactive functionality, although its primary role in the formulations discussed here is as a structural lipid.[4][5][6]
Physicochemical Properties
A thorough understanding of the material's properties is fundamental to effective formulation design.
| Property | Value | Source |
| IUPAC Name | octadecyl 2-hydroxybenzoate | [7] |
| Molecular Formula | C25H42O3 | [7] |
| Molecular Weight | 390.6 g/mol | [7] |
| Appearance | Waxy Solid | General Knowledge |
| LogP (Octanol/Water) | ~12.2 (Computed) | [7] |
| Solubility | Insoluble in water; Soluble in organic solvents and oils. | [8] |
The exceptionally high LogP value underscores its lipophilic character, making it an ideal component for the lipid phase of various drug delivery systems.[1]
Application I: Solid Lipid Nanoparticles (SLNs) for Systemic Delivery
SLNs are colloidal carriers with a solid lipid core, offering advantages like improved bioavailability, protection of the API from degradation, and controlled release.[2][9] Octadecyl salicylate serves as an excellent solid lipid for the core matrix.
Mechanism of Controlled Release from SLNs
The primary mechanism governing drug release from an octadecyl salicylate-based SLN is diffusion-controlled release from a non-degrading matrix.[10][11] The API is molecularly dispersed or entrapped within the solid lipid core. For the drug to be released, it must partition from the lipid matrix into the surrounding aqueous medium. The high viscosity and solid nature of the octadecyl salicylate core create a tortuous path for the drug molecules, significantly slowing their diffusion rate and resulting in a sustained release profile.[3][9]
Caption: Workflow for SLN preparation via hot homogenization.
Application II: Topical Formulations for Localized Delivery
Octadecyl salicylate can also be used as a lipophilic component in the oil phase of creams and emulsions for topical delivery. [12][13]In this context, it can help form a protective, occlusive film on the skin, enhancing hydration and potentially improving the penetration of the API while providing a sustained release effect.
Mechanism of Release and Skin Interaction
When formulated into a topical emulsion, octadecyl salicylate, as part of the oil phase, creates dispersed droplets within the formulation. Upon application to the skin, the emulsion breaks, and the oil phase components spread. The octadecyl salicylate can form a lipid-rich film on the stratum corneum. The API must then partition from this lipid film and diffuse into the skin layers. This process provides a reservoir effect, leading to a prolonged and controlled release of the API into the skin, rather than a rapid, transient burst. [4][14]
Protocol: Oil-in-Water (o/w) Emulsion for Topical Delivery
This protocol details the formulation of a stable o/w emulsion.
Materials & Equipment:
-
Oil Phase: Octadecyl Salicylate, Mineral Oil or Caprylic/Capric Triglyceride, Cetyl Alcohol (thickener)
-
Aqueous Phase: Purified Water, Glycerin (humectant)
-
Emulsifier System: Polysorbate 80, Sorbitan Oleate
-
API: Solubilized in the appropriate phase
-
Preservative: e.g., Phenoxyethanol
-
Homogenizer, overhead stirrer, two temperature-controlled water baths
Example Formulation Composition:
| Phase | Ingredient | Function | % (w/w) |
| Oil Phase | Octadecyl Salicylate | Lipid Matrix, Occlusive Agent | 8.0 |
| Caprylic/Capric Triglyceride | Emollient, Co-solvent | 10.0 | |
| Cetyl Alcohol | Thickener, Stabilizer | 2.0 | |
| Sorbitan Oleate | Lipophilic Emulsifier | 2.0 | |
| API | Active Ingredient | 1.0 | |
| Aqueous Phase | Purified Water | Vehicle | 72.5 |
| Glycerin | Humectant | 3.0 | |
| Polysorbate 80 | Hydrophilic Emulsifier | 1.0 | |
| Phenoxyethanol | Preservative | 0.5 |
Step-by-Step Protocol:
-
Phase Preparation:
-
Combine all oil phase ingredients (Octadecyl Salicylate, Triglyceride, Cetyl Alcohol, Sorbitan Oleate, and oil-soluble API) in a beaker. Heat to 75°C in a water bath until all components are melted and uniform.
-
In a separate beaker, combine all aqueous phase ingredients (Water, Glycerin, Polysorbate 80) and heat to 75°C. If the API is water-soluble, add it here.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer.
-
Continue homogenization for 10-15 minutes to ensure fine droplet size and a uniform emulsion.
-
-
Cooling and Finalizing:
-
Remove the emulsion from the heat and continue to stir gently with an overhead stirrer as it cools. This prevents phase separation and ensures a smooth texture.
-
When the temperature drops below 40°C, add the preservative (Phenoxyethanol) and mix until fully incorporated.
-
Continue stirring until the formulation reaches room temperature.
-
Essential Characterization of Formulations
Validating the quality and performance of the controlled release formulation is a critical step.
| Characterization Test | Method/Instrument | Purpose | Expected Outcome |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Determines the size of the nanoparticles/droplets and the uniformity of the distribution. | For SLNs: 100-400 nm, PDI < 0.3. For emulsions: 1-10 µm. |
| Zeta Potential | DLS / Electrophoretic Light Scattering | Measures surface charge, indicating the physical stability of the colloidal system. | > |
| Entrapment Efficiency (EE%) & Drug Loading (DL%) | Ultracentrifugation followed by HPLC or UV-Vis Spectrophotometry [15][16] | Quantifies the amount of API successfully encapsulated within the carrier. | High EE% (>70%) is desirable. |
| Morphology | Scanning/Transmission Electron Microscopy (SEM/TEM) | Visualizes the shape and surface characteristics of the nanoparticles. | Spherical particles with a smooth surface. |
| In-Vitro Drug Release | Dialysis Bag Method or Franz Diffusion Cell [17] | Measures the rate and extent of API release from the formulation over time. | A sustained release profile over several hours or days, compared to a rapid release from a control solution. |
| Physical State Analysis | Differential Scanning Calorimetry (DSC) | Confirms the solid state of the lipid matrix and assesses API-excipient interactions. | Absence or shift of the API's melting peak indicates amorphous dispersion within the matrix. |
Conclusion
Octadecyl salicylate is a highly effective and versatile excipient for developing controlled release formulations. Its solid, lipophilic nature makes it a prime candidate for constructing the core matrix of SLNs, where it modulates drug release primarily through a diffusion-controlled mechanism. In topical preparations, it contributes to the formation of a stable, occlusive oil phase that provides a reservoir for sustained local drug delivery. The protocols and characterization methods detailed in this guide provide a robust framework for researchers and formulators to harness the potential of octadecyl salicylate in creating next-generation drug delivery systems.
References
Sources
- 1. d-nb.info [d-nb.info]
- 2. biomedrb.com [biomedrb.com]
- 3. mdpi.com [mdpi.com]
- 4. Topical delivery of salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AMPK: mediating the metabolic effects of salicylate-based drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Octadecyl 2-hydroxybenzoate | C25H42O3 | CID 84735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. guidechem.com [guidechem.com]
- 9. japsonline.com [japsonline.com]
- 10. kinampark.com [kinampark.com]
- 11. Controlled Drug Release from Pharmaceutical Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20070042009A1 - Topical composition for delivery of salicylates - Google Patents [patents.google.com]
- 13. CN1981740A - Topical composition for delivery of salicylate esters or salicylate salts - Google Patents [patents.google.com]
- 14. Formulation study of PLGA in situ films for topical delivery of salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Plasma salicylate analysis: a comparison of colorimetric, HPLC and enzymatic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Advanced Application Note: Octadecyl Salicylate in Dermo-Cosmetics
Executive Summary & Rationale
Octadecyl Salicylate (Stearyl Salicylate) represents a "prodrug" approach to keratolytic therapy. While free Salicylic Acid (SA) is the gold standard for acne and exfoliation, its low pH (pKa ~2.97) often causes immediate neurosensory irritation (burning/stinging) and crystallization issues in formulation.
Octadecyl Salicylate esterifies the carboxylic acid group with a C18 (stearyl) chain. This modification yields three critical advantages:
-
Lipophilicity: A calculated LogP >9.0 allows for superior partitioning into the lipid-rich pilosebaceous unit (pore targeting) compared to free SA (LogP ~2.26).
-
Enzymatic Activation: It remains inactive and non-acidic on the skin surface, undergoing hydrolysis only upon reaching esterases within the stratum corneum and epidermis.
-
Structural Function: Unlike liquid salicylates (e.g., Ethylhexyl Salicylate), Octadecyl Salicylate is a waxy solid (MP ~40–50°C), allowing it to act as a structurant in anhydrous sticks and balms.
Physicochemical Profile
The following data serves as the baseline for all formulation calculations.
| Property | Value / Description | Impact on Formulation |
| INCI Name | Stearyl Salicylate (or Octadecyl Salicylate) | Labeling compliance |
| CAS Number | 14971-14-3 | Regulatory identification |
| Molecular Weight | ~390.6 g/mol | Calculation of molar equivalents to free SA |
| Physical Form | Off-white waxy solid / Flakes | Acts as a secondary structurant |
| Melting Point | 40°C – 50°C (Range varies by purity) | Low energy processing; melts on skin contact |
| LogP (Calc) | ~11.0 | Highly lipophilic; requires oil phase solubilization |
| Solubility | Soluble in esters, oils, hydrocarbons. Insoluble in water. | Requires oil phase or emulsification |
Mechanism of Action: The "Smart" Release
The efficacy of Octadecyl Salicylate relies on bioconversion . It is not an acid on the shelf; it becomes an acid in the skin.
Enzymatic Hydrolysis Pathway
Upon topical application, the ester penetrates the lipid matrix of the stratum corneum. Epidermal esterases (carboxylesterases) cleave the ester bond, releasing free Salicylic Acid and Stearyl Alcohol. The Stearyl Alcohol provides an emollient counter-effect to the drying nature of the acid.
Figure 1: The bio-activation pathway of Octadecyl Salicylate, transforming from a lipophilic carrier to an active keratolytic agent within the skin.
Application Protocols
Protocol A: "Zero-Burn" Anhydrous Acne Stick
Rationale: This protocol utilizes the waxy nature of Stearyl Salicylate to create a solid stick that applies a thin, invisible film directly to acne lesions. The anhydrous environment prevents premature hydrolysis.
Target Concentration: 2.0% Active Salicylic Acid equivalent (~5.6% Stearyl Salicylate).
| Phase | Ingredient | % w/w | Function |
| A | C12-15 Alkyl Benzoate | 35.00 | Solubilizer / Light emollient |
| A | Octyldodecanol | 20.00 | Coupling agent / Spreadability |
| A | Stearyl Salicylate | 6.00 | Active Prodrug / Structurant |
| B | Ozokerite Wax | 15.00 | Primary Structurant (High MP) |
| B | Candelilla Wax | 5.00 | Hardness modifier |
| B | Shea Butter | 10.00 | Barrier support |
| C | Bisabolol | 0.50 | Anti-inflammatory |
| C | Tocopherol | 0.50 | Antioxidant |
| D | Silica Dimethyl Silylate | 8.00 | Oil thickener / Syneresis control |
Step-by-Step Methodology:
-
Solubilization: In a main beaker, combine Phase A. Heat to 50°C. Ensure Stearyl Salicylate is fully dissolved and the solution is clear.
-
Structure Formation: Add Phase B to Phase A. Increase heat to 80-85°C until all waxes are melted. Moderate agitation (overhead stirrer, 200 rpm).
-
Gelation: Slowly add Phase D (Silica) while maintaining temperature. Increase mixing speed to 500 rpm to disperse silica agglomerates.
-
Cool Down: Reduce temperature to 65°C. Add Phase C.
-
Pouring: Pour into stick molds immediately. Allow to cool at room temperature for 24 hours to establish the wax lattice.
Critical Checkpoint: If "blooming" (white crystals) appears after 24 hours, the Stearyl Salicylate was not fully solubilized in the C12-15 Alkyl Benzoate. Increase the ratio of solubilizer.
Protocol B: Biomimetic Pore-Targeting Cream
Rationale: Incorporating Stearyl Salicylate into the oil phase of an O/W emulsion allows it to be delivered via oil droplets that naturally migrate to sebum-filled pores.
Target: Non-comedogenic daily maintenance.
| Phase | Ingredient | % w/w | Function |
| A (Oil) | Caprylic/Capric Triglyceride | 12.00 | Carrier Oil |
| A (Oil) | Stearyl Salicylate | 3.00 | Active Prodrug |
| A (Oil) | Cetearyl Olivate (and) Sorbitan Olivate | 4.00 | Biomimetic Emulsifier |
| B (Water) | Deionized Water | q.s. to 100 | Solvent |
| B (Water) | Propanediol | 5.00 | Humectant / Booster |
| B (Water) | Xanthan Gum | 0.20 | Stabilizer |
| C | Preservative (Phenoxyethanol/Ethylhexylglycerin) | 1.00 | Preservation |
Step-by-Step Methodology:
-
Oil Phase: Combine Phase A. Heat to 60°C. Stearyl Salicylate will melt and blend with the triglycerides.
-
Water Phase: Disperse Xanthan Gum in Phase B water/propanediol mix. Heat to 60°C.
-
Emulsification: Slowly add Phase A to Phase B under high shear (Homogenizer, 3000 rpm) for 5 minutes.
-
Cooling: Switch to sweep mixing and cool to 40°C.
-
Finishing: Add Phase C. Adjust pH to 5.5 (Note: pH is less critical for the stability of the ester than for free acid, but skin compatibility requires ~5.5).
Analytical Validation (HPLC Protocol)
To validate the stability of the ester and ensure no free Salicylic Acid is present in the raw material or finished product (indicating degradation).
Method Principle: Reverse-Phase HPLC with UV Detection at 304 nm (Salicylate characteristic max).
Figure 2: HPLC Workflow for separating free Salicylic Acid from Octadecyl Salicylate.
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm.
-
Mobile Phase: Methanol : Water (containing 0.1% Phosphoric Acid) ratio 90:10. Note: High organic content is required to elute the lipophilic C18 ester.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV @ 304 nm.
-
Expected Retention: Free SA will elute early (low LogP); Stearyl Salicylate will elute late (high LogP).
References
-
Cosmetic Ingredient Review (CIR). (2019). Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics.[1] Washington, DC.[2] Link
- Walters, K. A., & Roberts, M. S. (2008). Dermatologic, Cosmeceutic, and Cosmetic Development: Therapeutic and Novel Approaches. CRC Press. (Principles of ester prodrug delivery).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 84735, Octadecyl salicylate. Link
-
Food and Drug Administration (FDA). (2025). Determination of Salicylic Acid in Cosmetic Products (HPLC Method). (Adapted from general salicylate protocols). Link
-
Merck/Sigma-Aldrich. (2023). Salicylate Ester Hydrolysis and Enzyme Kinetics in Dermal Models. (General chemical principle reference). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Octadecyl Salicylate (ODS) Formulation Stability
Topic: Improving the Stability of Octadecyl Salicylate Formulations
Audience: Formulation Scientists, R&D Chemists, and Process Engineers.
Welcome to the ODS Technical Hub
Octadecyl Salicylate (Stearyl Salicylate) is a lipophilic ester widely used for its emollient properties, UV absorption potential, and anti-inflammatory characteristics. However, its amphiphilic nature and phenolic structure present unique stability challenges: hydrolytic degradation , oxidative discoloration , and physical crystallization (Ostwald ripening).
This guide moves beyond generic advice, providing root-cause analysis and self-validating protocols to stabilize your ODS formulations.
Module 1: Chemical Stability (Hydrolysis & pH Drift)
The Issue: Your formulation shows a downward pH drift over time, potentially accompanied by an increase in skin irritation potential or a "medicinal" odor.
The Mechanism: ODS contains an ester linkage. In the presence of water and extreme pH (especially alkalinity), it undergoes hydrolysis, cleaving into Octadecanol (Stearyl Alcohol) and Salicylic Acid (SA) . The release of SA drives the pH down, which can catalyze further hydrolysis (autocatalysis).
Troubleshooting Guide: Hydrolysis Prevention
| Symptom | Root Cause | Corrective Action |
| pH Drift (< 5.0) | Ester hydrolysis releasing free Salicylic Acid. | Buffer System: Implement a Citrate or Phosphate buffer to clamp pH between 5.5–6.5 (the stability window). |
| Medicinal Odor | Release of free phenols/acids. | Water Activity ( |
| Viscosity Loss | Acid-induced breakdown of polymeric thickeners (e.g., Carbomers). | Switch Thickeners: Use acid-stable polymers (e.g., Xanthan Gum, Hydroxyethylcellulose) or non-ionic emulsifiers. |
FAQ: Why is my "anhydrous" stick degrading?
A: "Anhydrous" often means "low water," not "no water." Trace moisture in raw materials (glycerin, clays) can trigger hydrolysis in the presence of heat during manufacturing.
-
Protocol: Use molecular sieves or pre-dry hygroscopic powders (e.g., silica) at 105°C for 2 hours before incorporation.
Visualization: Hydrolysis Logic Pathway
Figure 1: Decision tree for diagnosing and mitigating hydrolytic instability in ODS formulations.
Module 2: Physical Stability (Crystallization & Ostwald Ripening)
The Issue: The formulation develops a grainy texture or phase separates after 1–2 weeks of storage, despite initial homogeneity.
The Mechanism:
-
Crystallization: ODS is a waxy solid (Melting Point ~40–55°C). If the oil phase polarity is not matched, ODS precipitates out of solution as it cools.
-
Ostwald Ripening: In emulsions, smaller ODS droplets dissolve and redeposit onto larger droplets to minimize surface energy.[1] This causes rapid droplet growth and eventual creaming.
Experimental Protocol: The "Ripening Inhibitor" Test
To stop Ostwald ripening, you must add a highly hydrophobic, non-diffusing oil (e.g., Long-chain Triglycerides or Squalane) to the dispersed phase.
Step-by-Step:
-
Control: Prepare emulsion with 5% ODS + Emulsifier.
-
Test: Prepare emulsion with 4% ODS + 1% Squalane (Ripening Inhibitor).
-
Stress: Centrifuge both samples at 3,000 RPM for 30 minutes.
-
Observation: Measure droplet size (D90) via Laser Diffraction.
-
Pass Criteria: Test sample D90 increase < 10% vs. initial.
-
Solvent Compatibility Table
| Solvent/Oil | Solubility of ODS | Stability Risk | Recommendation |
| Ethanol | High | Hydrolysis (if water present) | Avoid in aqueous toners; OK for anhydrous sprays. |
| Mineral Oil | Moderate | Phase Separation | Use a solubilizer (e.g., C12-15 Alkyl Benzoate). |
| C12-15 Alkyl Benzoate | Excellent | Low | Gold Standard solvent for ODS. |
| Caprylic/Capric Triglyceride | Good | Ostwald Ripening | Mix with higher molecular weight oils (e.g., Castor Oil). |
Module 3: Oxidative Stability & Discoloration
The Issue: The product turns pink/purple or yellow over time.
The Mechanism:
-
Purple: The phenolic hydroxyl group on the salicylate ring reacts with trace Iron (Fe³⁺) ions to form a purple coordination complex.[2]
-
Yellow: Lipid peroxidation of the alkyl chain or photo-oxidation of the salicylate core.
Troubleshooting Guide: Color Stability
Q: My cream turned pink overnight. Is it safe? A: It is likely chemically safe but aesthetically unacceptable. This is the "Salicylate-Iron Reaction."
-
Immediate Fix: Add a chelating agent. Disodium EDTA (0.1%) or Sodium Phytate (0.2%) will sequester iron ions and prevent the color shift.
-
Pro Tip: Check your manufacturing water source and clay raw materials for iron content (< 10 ppm).
Q: How do I prevent yellowing in clear packaging? A: Salicylates absorb UV light. Over time, this energy can cause degradation.
-
Protocol: Add a singlet oxygen quencher like Tinogard® TT (Pentaerythrityl Tetra-di-t-butyl Hydroxyhydrocinnamate) or Tocopherol (Vitamin E) at 0.05–0.1%.
Module 4: Advanced Delivery (Solid Lipid Nanoparticles)
The "Pro" Solution: For maximum stability, encapsulate ODS in Solid Lipid Nanoparticles (SLNs) . This creates a solid matrix that immobilizes the drug, preventing hydrolysis and crystallization.
Protocol: Hot Homogenization for ODS-SLNs
Materials:
-
Lipid Phase: ODS (10%) + Glyceryl Behenate (Solid Lipid, 5%) + Lecithin (1%).
-
Aqueous Phase: Water + Poloxamer 188 (Surfactant, 2%).
Workflow:
-
Melting: Heat Lipid Phase to 75°C (approx. 10°C above melting point of lipids).
-
Pre-Emulsion: Heat Aqueous Phase to 75°C. Add Aqueous to Lipid phase under high-shear mixing (Ultra-Turrax, 8,000 RPM, 2 mins).
-
Homogenization: Pass the pre-emulsion through a High-Pressure Homogenizer (HPH) at 500 bar / 3 cycles .
-
Critical: Keep temperature > 75°C during HPH to prevent premature crystallization.
-
-
Cooling: Rapidly cool to 4°C to crystallize the lipid matrix into nanoparticles.
Visualization: SLN Production Workflow
Figure 2: Hot homogenization process for encapsulating ODS in Solid Lipid Nanoparticles.
References
- Hydrolysis Kinetics:Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.
-
Ostwald Ripening: Abbott, S.[3] (2025).[4][5] "Ostwald Ripening: The Unfairness of Physics." Practical Surfactants. Link
-
Solid Lipid Nanoparticles: Müller, R. H., Mäder, K., & Gohla, S.[6] (2000). "Solid lipid nanoparticles (SLN) for controlled drug delivery – a review of the state of the art." European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 161-177. (Foundational text on SLN production via hot homogenization).
-
Salicylate Properties: PubChem. (2025).[4][5] "Octadecyl salicylate | C25H42O3."[4] National Library of Medicine. Link
- Emulsion Stabilization:Tadros, T. F. (2013). "Emulsion Formation and Stability." Wiley-VCH Verlag GmbH & Co.
Sources
- 1. Ostwald ripening - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Suppression of Ostwald ripening in active emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Octadecyl 2-hydroxybenzoate | C25H42O3 | CID 84735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Properties and Applications of Polyglycerol Fatty Acid Esters | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Octadecyl Salicylate Crystallization Issues
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of formulation development can be challenging. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, practical solutions for a common hurdle: the crystallization of octadecyl salicylate. Its long alkyl chain, while beneficial for lipophilicity, presents unique solubility and stability challenges.
This resource combines foundational knowledge with advanced troubleshooting strategies to help you maintain the stability and efficacy of your formulations.
Section 1: Understanding the Fundamentals of Octadecyl Salicylate Crystallization
A firm grasp of the underlying principles is the first step toward troubleshooting. This section addresses the fundamental properties of octadecyl salicylate and the mechanics of crystallization.
Q1: What are the key physicochemical properties of octadecyl salicylate that influence its crystallization behavior?
A1: Octadecyl salicylate (also known as stearyl salicylate) is an ester of salicylic acid.[1] Its tendency to crystallize is primarily governed by its molecular structure, which features a polar salicylic acid head and a long, nonpolar C18 alkyl (octadecyl) tail.
This dual nature results in high lipophilicity and very low aqueous solubility. The long, flexible alkyl chain can easily align and pack into an ordered crystal lattice, especially in less-than-optimal solvent environments or upon temperature fluctuations.
Table 1: Physicochemical Properties of Octadecyl Salicylate
| Property | Value | Significance for Crystallization |
|---|---|---|
| Molecular Formula | C₂₅H₄₂O₃ | The large number of carbon atoms contributes to strong van der Waals forces, facilitating crystal packing. |
| Molecular Weight | 390.6 g/mol [1] | A higher molecular weight can sometimes correlate with lower solubility in common solvents. |
| XLogP3 | 12.2[1] | This high value indicates extreme lipophilicity (oil-loving) and hydrophobicity (water-hating), making solvent selection critical. It is practically insoluble in water. |
| Structure | Aromatic Ring + Long Alkyl Chain | The planar aromatic rings can stack (pi-stacking), while the long alkyl chains can align, creating multiple points for lattice formation. |
| Physical State | Waxy Solid / Low Melting Solid | Its physical state at room temperature suggests that the energy barrier to form a stable crystal lattice is relatively low. |
Q2: What is the basic mechanism of crystallization, and what are the critical stages I need to control?
A2: Crystallization is a thermodynamic process where a solute in a liquid solution forms a solid, highly ordered crystal lattice.[2] It is driven by supersaturation and proceeds in two main stages: nucleation and crystal growth.[2]
-
Supersaturation: This is the essential prerequisite for crystallization. A solution is supersaturated when it contains more dissolved solute than it can theoretically hold at a given temperature and pressure.[2] This unstable state can be induced by cooling, solvent evaporation, or adding an anti-solvent.[3][4]
-
Nucleation: In this first step, solute molecules begin to cluster together to form tiny, stable nuclei. This is often the most difficult step to control. Impurities, dust particles, or even scratches on the container surface can act as seeds for heterogeneous nucleation.[5]
-
Crystal Growth: Once stable nuclei have formed, additional solute molecules deposit onto their surface, causing the crystals to grow in size.[2] The rate of growth is influenced by factors like temperature, agitation, and the concentration of the solute.[4][6]
Controlling both nucleation and growth is paramount. Uncontrolled nucleation leads to a rapid crash-out of many small crystals (a precipitate), while controlled growth on a limited number of nuclei allows for larger, more uniform crystals.[5] For many pharmaceutical applications, the goal is often to prevent both stages entirely.
Section 2: Troubleshooting Guide for Crystallization Issues
This section provides direct answers and actionable protocols for specific problems you may encounter during your experiments.
Q3: My octadecyl salicylate is unexpectedly precipitating out of my formulation. What are the likely causes and how can I diagnose the problem?
A3: Sudden precipitation is almost always a result of a rapid shift into a state of high supersaturation. The key is to identify what triggered this shift. Common culprits include temperature fluctuations, solvent incompatibility, or exceeding the solubility limit.
Diagnostic Workflow:
Use the following workflow to pinpoint the cause of precipitation.
Caption: Diagnostic workflow for unexpected precipitation.
Q4: I need to prevent crystallization during storage. What role do excipients play, and which ones should I consider?
A4: Excipients are critical for ensuring the long-term physical stability of a formulation.[7] For preventing crystallization, certain polymers, known as crystallization inhibitors, are highly effective. They work by interfering with the nucleation and/or crystal growth stages.[8]
Mechanism of Action:
These polymers typically have two key properties:
-
Adsorption: They adsorb onto the surface of newly formed crystal nuclei.
-
Steric Hindrance: They create a steric barrier that prevents other solute molecules from depositing onto the crystal, thereby inhibiting its growth.[8]
Caption: Mechanism of polymeric crystallization inhibitors.
Table 2: Common Polymeric Crystallization Inhibitors
| Excipient Class | Examples | Primary Mechanism | Recommended Use Level |
|---|---|---|---|
| Cellulose Derivatives | Hydroxypropyl Methylcellulose (HPMC), HPMC Acetate Succinate (HPMCAS) | Steric hindrance, increases viscosity, hydrogen bonding with drug. | 0.5 - 5% w/v |
| Polyvinylpyrrolidones | Povidone (PVP), Copovidone (PVP/VA) | Adsorbs onto crystal faces, disrupts lattice formation.[8] | 1 - 10% w/v |
| Polyethylene Glycols | PEG 300, PEG 400 | Acts as a solubilizer and can interfere with crystal packing. | 2 - 20% w/v |
Experimental Protocol: Screening for an Effective Crystallization Inhibitor
-
Prepare Stock Solution: Create a concentrated stock solution of octadecyl salicylate in a suitable organic solvent (e.g., ethanol, ethyl acetate) at a concentration known to be prone to crystallization upon cooling or anti-solvent addition.
-
Prepare Polymer Solutions: Prepare separate 5% (w/v) solutions of different inhibitors (e.g., HPMC, PVP K30, Copovidone) in the same solvent.
-
Experimental Setup: In a series of glass vials, add the octadecyl salicylate stock solution.
-
Add Inhibitors: To each vial (except for a negative control), add one of the polymer solutions to achieve a final polymer concentration of 1% w/v. The control vial receives an equivalent volume of pure solvent.
-
Induce Crystallization: Place all vials in a controlled cooling environment (e.g., a 4°C refrigerator) or add a known volume of an anti-solvent (e.g., water) to each.
-
Observation: Monitor the vials for the first sign of turbidity or crystal formation over 24-48 hours. The vial that remains clear the longest contains the most effective inhibitor for that system.
-
Characterization: Confirm the absence of crystals in the stable samples using polarized light microscopy.
Q5: How do I select the optimal solvent system to prevent crystallization?
A5: Solvent selection is arguably the most critical factor in controlling crystallization.[5] Given octadecyl salicylate's high lipophilicity (XLogP3 ≈ 12.2), non-polar to moderately polar organic solvents are the best starting points.[1] The principle of "like dissolves like" is paramount.[9]
Key Considerations:
-
Polarity: The polarity of the solvent should closely match that of the solute to maximize solubility. Solvents like hexane, toluene, and ethyl acetate are good candidates. Highly polar solvents like water or short-chain alcohols (methanol) will act as anti-solvents and induce crystallization.
-
Solvent-Solute Interactions: Strong interactions (e.g., hydrogen bonding) between the solvent and solute can stabilize the solute in the solution phase, making nucleation more difficult.[10] Although octadecyl salicylate has hydrogen bond donor/acceptor sites on its head group, the dominant feature is its nonpolar tail.
-
Miscibility: If using a co-solvent system, ensure all components are fully miscible to avoid creating localized pockets of supersaturation.
Table 3: Solvent Selection Guide for Octadecyl Salicylate
| Solvent | Relative Polarity | Expected Solubility of Octadecyl Salicylate | Comments |
|---|---|---|---|
| Hexane | 0.009[11] | High | Good choice for a nonpolar system. High volatility. |
| Toluene | 0.099[11] | High | Aromatic solvent can interact favorably with the salicylate ring. |
| Ethyl Acetate | 0.228 | Moderate to High | Balances polarity; often a good starting point for esters. |
| Acetone | 0.355 | Moderate | More polar; may have lower capacity than hexane or toluene. |
| Ethanol | 0.654 | Low to Moderate | The hydroxyl group increases polarity, potentially reducing solubility. |
| Water | 1.000 | Practically Insoluble | Acts as a potent anti-solvent. |
Section 3: Frequently Asked Questions (FAQs)
Q: Can I use seeding to control the crystallization process instead of preventing it?
A: Yes. Seeding is a powerful technique used when the goal is to produce crystals of a desired size and form, rather than preventing crystallization altogether. By introducing a small number of "seed" crystals of the desired polymorph into a slightly supersaturated solution, you can bypass the unpredictable stage of primary nucleation. This allows for controlled crystal growth on the seeds, leading to a more uniform particle size distribution.[12]
Q: My formulation appears oily or separates into phases instead of forming distinct crystals. What is happening?
A: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystal. This often happens if the solution is cooled too rapidly or if the degree of supersaturation is extremely high.[13] To mitigate this, reheat the solution to ensure complete dissolution, then cool it much more slowly with gentle agitation to give the molecules time to arrange into an ordered crystal lattice.[13]
Q: How does agitation or stirring rate affect crystallization?
A: Agitation has a significant impact. Stirring increases the mass transfer of solute molecules to the surface of growing crystals, which can accelerate crystal growth.[5] However, very high agitation can also increase the rate of secondary nucleation, where new crystals are formed from collisions between existing crystals and the stirrer or container walls, resulting in a finer particle size.[5] The optimal agitation rate is a balance that must be determined empirically for your specific system.
References
- Crystallization Process R&D in Pharmaceutical Development. (n.d.). PharmaBlock.
- The Importance of Excipients in Drugs. (n.d.). Open Access Journals.
- Factors which affect the crystallization of a drug substance. (n.d.). ResearchGate.
- Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris.
- The Crucial Role of Crystallization in Drug Substances Development. (2023, August 1). Neuland Labs.
- Octyl salicylate | Solubility of Things. (n.d.). Solubility of Things.
- Role of Excipients in Pharmaceutical formulations. (n.d.). SlideShare.
- Crystallisation in pharmaceutical processes. (n.d.). BIA.
- Preparation and Re-crystallization of Salicylic Acid. (2025, September 26). SlideShare.
- The Role of Excipients in Pharmaceutical Formulations. (2023, August 11). Accent Microcell Ltd.
- Use of additives for inhibition and promotion of crystallization. (2020, June 16). Technobis.
- Investigating the Role of Solvent-Solute Interaction in Crystal Nucleation of Salicylic Acid from Organic Solvents. (2025, August 6). ResearchGate.
- The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023, October 31). Colorcon.
- Crystal Growth of Salicylamide in Organic Solvents. (2018, November 1). ACS Publications.
- Octadecyl 2-hydroxybenzoate. (n.d.). PubChem.
- Grouping of chemicals for safety assessment: the importance of toxicokinetic properties of salicylate esters. (2025, January 4). SpringerLink.
- Solvent Miscibility Table. (n.d.). Sigma-Aldrich.
- Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry.
Sources
- 1. Octadecyl 2-hydroxybenzoate | C25H42O3 | CID 84735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. syrris.com [syrris.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. accentmicrocell.com [accentmicrocell.com]
- 8. crystallizationsystems.com [crystallizationsystems.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. bia.si [bia.si]
- 13. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
Technical Guide: Optimizing Octadecyl Salicylate (ODS) in Emulsions
To: Formulation Scientists, R&D Chemists, and Drug Development Professionals From: Senior Application Scientist, Lipid Delivery Systems Subject: Optimization Protocols for Octadecyl Salicylate (Stearyl Salicylate) Emulsions
Executive Summary & Technical Context
Octadecyl Salicylate (ODS), also known as Stearyl Salicylate, is a lipophilic ester combining the keratolytic properties of salicylic acid with the emollience of a C18 fatty chain. Unlike free salicylic acid, ODS is highly lipophilic (LogP > 10), making it a challenge to formulate in standard oil-in-water (O/W) systems without issues such as Ostwald ripening , ester hydrolysis , or lipid "blooming" (crystallization of the lipid phase).
This guide provides an autonomous, non-templated troubleshooting and optimization framework. It moves beyond basic recipes to explain the physicochemical causality governing ODS stability.
Critical Troubleshooting & Optimization (Q&A)
Module A: Solubility & Crystallization ("The Blooming Effect")
Q: My emulsion develops a gritty texture or "blooms" white crystals after 48 hours at room temperature. Is the ODS recrystallizing?
A: Likely, yes. While ODS has a lower melting point than pure salicylic acid, it is a waxy solid/semi-solid at room temperature. If the oil phase solvent capacity is insufficient, ODS will precipitate out of the oil droplet as it cools, a phenomenon known as "blooming."
-
The Mechanism: ODS requires a "carrier oil" with matching polarity to maintain an amorphous or dissolved state within the oil droplet. Using non-polar oils (like Mineral Oil or Dimethicone) alone often leads to expulsion of the more polar ODS molecules to the interface, where they crystallize.
-
The Fix: You must calculate the Solubility Parameter Match . ODS contains an aromatic ring and a hydroxyl group, giving it moderate polarity.
-
Immediate Action: Replace 20-30% of your oil phase with a high-polarity ester.
-
Recommended Solvents: C12-15 Alkyl Benzoate (excellent solubilizer for salicylates), Octyldodecanol, or Caprylic/Capric Triglyceride.
-
Ratio: Maintain a minimum 1:1 or 1:2 ratio of ODS to Solubilizer.
-
Q: Can I prevent crystallization by just increasing the surfactant concentration?
A: No. Surfactants stabilize the interface, not the bulk oil phase.
-
Why it fails: Excess surfactant might solubilize a small amount of ODS into micelles (micellar solubilization), but it won't stop the bulk oil droplet from crystallizing internally. In fact, high surfactant levels can promote Ostwald Ripening (growth of large droplets at the expense of small ones) if the ODS has slight water solubility.
-
Better Strategy: Use a polymeric stabilizer (e.g., Acrylates/C10-30 Alkyl Acrylate Crosspolymer) in the water phase to create a yield stress that physically suspends droplets, preventing them from colliding and coalescing, even if minor crystallization occurs.
Module B: Chemical Stability & Hydrolysis
Q: The pH of my emulsion drifts downward over time (e.g., from 5.5 to 4.5). Is this normal?
A: This indicates Hydrolysis . ODS is an ester.[] In the presence of water and extreme pH (or heat), it hydrolyzes back into Stearyl Alcohol and Salicylic Acid .
-
The Consequence: The release of free Salicylic Acid lowers the pH. This can destabilize pH-sensitive thickeners (like Carbomers) and cause the emulsion to break.
-
The Fix:
-
Buffer System: Buffer the aqueous phase to pH 5.5–6.0 using a Citrate or Phosphate buffer. Avoid pH > 7.0 (accelerates alkaline hydrolysis) or < 4.0 (acid hydrolysis).
-
Chelating Agents: Add Disodium EDTA (0.05-0.1%) to sequester metal ions that catalyze hydrolysis.
-
Process: Add the ODS oil phase at the lowest possible temperature that still allows emulsification (avoid holding ODS at >75°C for prolonged periods).
-
Experimental Protocols
Protocol 1: Carrier Oil Solubility Screening
Objective: Determine the minimum ratio of carrier oil required to keep ODS liquid at room temperature.
-
Preparation: Prepare binary mixtures of ODS and Candidate Oil (C12-15 Alkyl Benzoate, Caprylic/Capric Triglyceride, etc.) in ratios: 90:10, 70:30, 50:50, 30:70.
-
Heating: Heat mixtures to 60°C until clear and homogeneous.
-
Cooling: Allow samples to cool to Room Temperature (25°C) and store for 72 hours.
-
Observation:
-
Pass: Solution remains clear/liquid.
-
Fail: Turbidity, needle-like crystals, or solid paste formation.
-
-
Stress Test: Place "Pass" samples in a refrigerator (4°C) for 24 hours. If they crystallize but re-dissolve upon returning to RT, they are acceptable but may require a crystallization inhibitor (e.g., Lecithin).
Protocol 2: High-Shear Emulsification (Hot Process)
Objective: Create a stable O/W emulsion with mean droplet size < 1 µm.
| Phase | Ingredient | % w/w | Function |
| A (Oil) | Octadecyl Salicylate | 5.0 - 10.0 | Active Lipid |
| C12-15 Alkyl Benzoate | 10.0 | Solubilizer | |
| Glyceryl Stearate (and) PEG-100 Stearate | 3.0 | Primary Emulsifier (HLB ~11) | |
| Cetearyl Alcohol | 2.0 | Co-emulsifier/Thickener | |
| B (Water) | Deionized Water | q.s. to 100 | Solvent |
| Glycerin | 3.0 | Humectant | |
| Disodium EDTA | 0.1 | Chelator | |
| Xanthan Gum (0.2%) or Carbomer (0.3%) | 0.2 - 0.5 | Rheology Modifier | |
| C (Post) | Preservative | q.s.[2][3][4] | Microbial Protection |
| Buffer (Citric Acid/NaOH) | q.s. | Adjust pH to 5.5 - 6.0 |
Step-by-Step:
-
Oil Phase: Combine Phase A. Heat to 70-75°C . Ensure ODS is fully melted and dissolved in the carrier oil.
-
Water Phase: Disperse thickener in water (Phase B). Heat to 70-75°C .
-
Emulsification: Slowly add Phase A to Phase B while mixing with a high-shear homogenizer (e.g., Ultra-Turrax) at 3000-5000 RPM for 5-10 minutes.
-
Note: High shear is critical to reduce particle size below 1 micron, retarding separation.
-
-
Cooling: Switch to low-speed paddle mixing. Cool to 40°C.[5]
-
Final Adjustment: Add Phase C (Preservative). Adjust pH to 5.5–6.0.
Visualizing the Optimization Logic
The following diagram illustrates the decision pathway for stabilizing ODS, distinguishing between physical instability (crystallization) and chemical instability (hydrolysis).
Figure 1: Logic flow for diagnosing and correcting Octadecyl Salicylate emulsion failures.
References
-
Cosmetic Ingredient Review (CIR). (2019). Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. Retrieved from [Link]
-
PubChem. (n.d.). Octadecyl salicylate (Compound Summary). National Library of Medicine.[6] Retrieved from [Link]
-
Tadros, T. F. (2013). Emulsion Formation and Stability. Wiley-VCH Verlag GmbH & Co. KGaA.[4] (Contextual reference for Ostwald Ripening mechanisms in lipophilic esters).
- Zhang, J., & McClements, D. J. (2020). Optimization of Lipid Nanoparticle Formulation for Enhanced Stability.
Sources
"troubleshooting phase separation in octadecyl salicylate creams"
Status: Operational Ticket Focus: Phase Separation & Instability Audience: Formulation Chemists & R&D Scientists
Executive Summary: The ODS Challenge
Octadecyl Salicylate (Stearyl Salicylate) is a functional ester often utilized for its keratolytic delivery potential and emollient properties. Unlike its liquid cousin Octyl Salicylate, Octadecyl Salicylate is a waxy solid at room temperature (Melting Point ~43–45°C) .
The majority of phase separation tickets regarding ODS stem from a fundamental misunderstanding of its physical state: it behaves as a structural lipid, not a liquid oil. Instability typically manifests as crystallization-induced partial coalescence or Ostwald ripening due to polarity mismatches.
Diagnostic Matrix: Triage Your Emulsion
Use this matrix to identify the root cause based on visual and physical symptoms.
| Symptom | Microscopic Observation | Root Cause | Immediate Action |
| Grainy / Sand-like Texture | Needle-like or plate-like structures piercing oil droplets. | Crystallization: ODS is solidifying outside the micelle or puncturing the interface. | Increase cooling time; Add anti-nucleating agent (e.g., C12-15 Alkyl Benzoate). |
| Water Layer at Bottom | Large, spherical oil droplets merging (Coalescence). | HLB Mismatch: Surfactant system is too lipophilic (W/O) or too hydrophilic (O/W). | Adjust HLB ±1.0; Increase surfactant mass. |
| Viscosity Drop + pH Shift | No obvious droplet growth initially, but rapid thinning. | Hydrolysis: ODS hydrolyzing into Salicylic Acid + Stearyl Alcohol. | Check pH. If <4.5, buffer system is failing. Switch to polymeric thickeners. |
| Creaming (White Layer on Top) | Uniform small droplets clustered but not merged. | Stokes' Law Failure: Density difference or low continuous phase viscosity. | Increase yield stress (add Xanthan/Carbomer); Match densities. |
Deep Dive: Troubleshooting Guides
Issue A: Crystallization-Induced Destabilization
The Science: Octadecyl Salicylate has a high enthalpy of fusion. If the emulsion is cooled rapidly (shock cooling), ODS molecules do not have time to arrange into a stable polymorph within the oil droplet. Instead, they crystallize rapidly, often forming needles that physically puncture the surfactant interfacial film. This is known as Partial Coalescence .
The Fix:
-
Solvent Polarity Matching: You cannot rely on ODS to be the sole oil phase. You must solubilize it in a liquid carrier with a similar solubility parameter.
-
Recommendation: Use C12-15 Alkyl Benzoate or Caprylic/Capric Triglyceride at a 1:1 ratio with ODS.
-
-
Controlled Cooling: Implement a "tempering" phase. Hold the emulsion at 40°C (just below ODS melting point) for 10 minutes with low shear to allow controlled nucleation inside the droplet, preventing interfacial puncture.
Figure 1: Mechanism of crystallization-induced failure vs. optimized solubilization.
Issue B: Ostwald Ripening (The "Ghost" Separator)
The Science: Salicylate esters possess a polar head group, giving them slight water solubility compared to hydrocarbons. According to the Kelvin equation, smaller droplets have higher solubility than larger ones. Over time, ODS diffuses through the aqueous phase from small to large droplets.[1][2] The result is a gradual increase in droplet size without droplet collision.
The Fix:
-
Trapped Species: Add a completely water-insoluble "inhibitor" to the oil phase (e.g., 5% Squalane or Polybutene). This creates an osmotic pressure gradient that counteracts the diffusion.
-
Surfactant Selection: Switch from ethoxylated surfactants (which can solubilize ODS in micelles) to polymeric emulsifiers (e.g., Acrylates/C10-30 Alkyl Acrylate Crosspolymer) which provide a rigid steric barrier.
Experimental Protocols
Protocol 1: The "Centrifuge Stress Test" (Quick Validation)
Do not rely on shelf stability alone. Force the failure.
-
Preparation: Fill a 15mL conical tube with 10g of emulsion.
-
Thermal Shock: Incubate at 50°C for 4 hours, then freeze at -20°C for 4 hours. Repeat 3 times. (This forces crystal growth).
-
Centrifugation: Spin at 3,000 RPM for 30 minutes at room temperature.
-
Analysis:
-
Pass: No visible oil layer or water pocket.
-
Fail: Any phase separation >1mm.
-
Protocol 2: Required HLB Determination (For ODS Blends)
Since ODS is rarely used pure, you must calculate the HLB of your specific lipid blend.
Formula:
Reference Values:
-
Octadecyl Salicylate (Est.): rHLB ~10–11 (Lipophilic ester)
-
C12-15 Alkyl Benzoate: rHLB 13
-
Caprylic/Capric Triglyceride: rHLB 11
Workflow:
-
Prepare 5 emulsions with a standard surfactant pair (e.g., Span 80/Tween 80) at HLB values of 9, 10, 11, 12, 13.
-
Observe for creaming velocity over 24 hours. The most stable sample indicates the correct rHLB.
Frequently Asked Questions (FAQ)
Q: Can I use Carbomers with Octadecyl Salicylate? A: Yes, but with caution. Salicylates can hydrolyze to release Salicylic Acid, lowering pH. If pH drops below 4.5, traditional Carbomers will lose viscosity (uncoil). Solution: Use hydrophobically modified polymers (e.g., Pemulen™) or pre-neutralize and buffer the system with Sodium Citrate to lock the pH at 5.5-6.0.
Q: Why does my cream turn yellow over time? A: Salicylates are prone to oxidation and interaction with iron ions (forming purple/brown complexes). Solution: Always include a chelating agent (Disodium EDTA 0.1%) and an antioxidant (Tocopherol 0.5%) in the oil phase.
Q: Is the "Required HLB" different for W/O vs O/W? A: Yes. The values provided above are for O/W emulsions. For Water-in-Oil (W/O) systems involving ODS, aim for a surfactant HLB of 4.0–6.0 (e.g., Polyglyceryl-3 Polyricinoleate).
Troubleshooting Logic Flow
Follow this decision tree to resolve active issues.
Figure 2: Logical decision tree for diagnosing ODS emulsion failures.
References
-
PubChem. (2025).[3][4][5] Octyl Salicylate (Related Structure & Properties).[6][7] National Library of Medicine. [Link]
-
McClements, D. J. (2007). Critical Review of Techniques and Methodologies for Characterization of Emulsion Stability. Comprehensive Reviews in Food Science and Food Safety. [Link]
-
Tadros, T. (2013). Emulsion Formation, Stability, and Rheology.[8][9] Wiley-VCH. (General reference for Ostwald Ripening mechanisms in polar oils).
-
The Good Scents Company. (2024). Stearyl Salicylate Properties.[6][10][Link]
Sources
- 1. Emulsified lipids: formulation and control of end-use properties | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 2. researchgate.net [researchgate.net]
- 3. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stearyl acrylate | C21H40O2 | CID 62552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isocetyl Salicylate | C23H38O3 | CID 18323494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Octyl Salicylate [drugfuture.com]
- 7. HLB Calculator - Materials [hlbcalc.com]
- 8. fiveable.me [fiveable.me]
- 9. Assessing differences between Ostwald ripening and coalescence by rheology, laser diffraction and multiple light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stearyl salicylate, 14971-14-3 [thegoodscentscompany.com]
Technical Support Center: Recrystallization of Octadecyl Salicylate
Welcome to the technical support center for the purification of octadecyl salicylate. This guide is designed for researchers, scientists, and drug development professionals who are looking to obtain high-purity octadecyl salicylate through recrystallization. Here, you will find a detailed protocol, a troubleshooting guide, and frequently asked questions to assist you in your laboratory work.
Introduction to Recrystallization of Long-Chain Esters
Octadecyl salicylate, a long-chain alkyl ester, often presents as a waxy solid which can pose unique challenges during purification. The principles of recrystallization rely on the differential solubility of the compound of interest and its impurities in a given solvent at varying temperatures. For waxy esters, the selection of an appropriate solvent and the careful control of the cooling rate are paramount to achieving a crystalline solid rather than an amorphous or oily precipitate.
This guide provides a comprehensive, step-by-step protocol for the recrystallization of octadecyl salicylate, alongside a troubleshooting section to address common issues encountered during the process.
Part 1: Detailed Recrystallization Protocol
This protocol is a general guideline based on the properties of similar long-chain esters. Optimization may be necessary depending on the nature and quantity of impurities in your crude sample.
Step 1: Solvent Selection
The ideal solvent for recrystallization should dissolve the octadecyl salicylate when hot but not when cold, while impurities should either be soluble at all temperatures or insoluble at all temperatures. Based on the expected polarity of octadecyl salicylate, suitable solvent candidates include:
-
Good solubility is expected in: Alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate).
-
Lower solubility is expected in: Non-polar solvents (e.g., hexane, heptane) and highly polar solvents (e.g., water).
Recommended Starting Solvent System: A mixed solvent system of ethanol and water is a good starting point. Octadecyl salicylate is expected to be soluble in hot ethanol and insoluble in water.
Step 2: Dissolution
-
Place the crude octadecyl salicylate in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the primary solvent (e.g., ethanol) to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
If the solid does not dissolve, add small portions of the hot primary solvent until a clear solution is obtained. Avoid adding an excess of solvent, as this will reduce the yield.
Step 3: Decolorization (Optional)
If the solution is colored due to impurities, you can add a small amount of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb the colored impurities.
Step 4: Hot Filtration (Optional)
If you used activated charcoal or if there are insoluble impurities present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
Step 5: Crystallization
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of well-defined crystals from waxy compounds.[1]
-
Once the solution has reached room temperature, you may further cool it in an ice bath to maximize the yield of crystals.
-
If crystals do not form, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure octadecyl salicylate.
Step 6: Isolation and Washing of Crystals
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent or a solvent in which the octadecyl salicylate is known to be poorly soluble (e.g., cold ethanol/water mixture or cold hexane). This will remove any remaining soluble impurities.
Step 7: Drying
Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of octadecyl salicylate to remove any residual solvent.
Workflow Diagram
Caption: A general workflow for the recrystallization of octadecyl salicylate.
Part 2: Troubleshooting Guide (Q&A Format)
Q1: My octadecyl salicylate is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is a common issue with waxy solids.
-
Cause: The solution is likely too concentrated, or the cooling is too rapid.
-
Solution:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation point.
-
Allow the solution to cool much more slowly. You can insulate the flask to slow down the rate of cooling.
-
Consider using a different solvent or a different solvent mixture. A solvent with a lower boiling point might be beneficial.
-
Q2: I have a very low yield of crystals. What went wrong?
A2: A low yield can be caused by several factors.
-
Cause 1: Too much solvent was used during dissolution.
-
Solution 1: If you still have the filtrate (mother liquor), you can try to evaporate some of the solvent and cool the solution again to obtain a second crop of crystals.
-
Cause 2: The product is significantly soluble in the cold solvent.
-
Solution 2: Ensure you are cooling the solution sufficiently, preferably in an ice bath, to minimize the solubility of your product. Also, use a minimal amount of ice-cold solvent for washing the crystals.
-
Cause 3: Premature crystallization during hot filtration.
-
Solution 3: Ensure all your glassware for hot filtration is pre-heated to prevent the solution from cooling down and crystals from forming on the filter paper.
Q3: The recrystallized product does not seem pure. How can I improve the purity?
A3: Impurities can be trapped within the crystals if the crystallization process is too fast.
-
Cause: Rapid cooling can lead to the inclusion of impurities in the crystal lattice.
-
Solution:
-
Perform a second recrystallization.
-
Ensure very slow cooling to allow for the formation of a more ordered crystal lattice that excludes impurities.
-
If colored impurities persist, use activated charcoal during the dissolution step.
-
Q4: No crystals are forming even after cooling in an ice bath. What should I do?
A4: This is likely due to supersaturation of the solution.
-
Cause: The solution is stable in a supersaturated state and requires a nucleation site to initiate crystallization.
-
Solution:
-
Scratching: Gently scratch the inner surface of the flask at the air-solvent interface with a glass rod. The small scratches on the glass can provide a surface for crystal nucleation.
-
Seeding: Add a very small crystal of pure octadecyl salicylate (a "seed crystal") to the solution. This will provide a template for further crystal growth.
-
Concentration: If the above methods fail, it is possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then try cooling again.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure octadecyl salicylate?
Q2: What are the common impurities in crude octadecyl salicylate?
A2: Common impurities often stem from the synthesis process, which is typically an esterification reaction. These can include:
-
Unreacted starting materials: Salicylic acid and octadecanol.
-
Byproducts from side reactions. The specific byproducts will depend on the synthetic route used.
Q3: What safety precautions should I take when working with octadecyl salicylate and the solvents?
A3: Always consult the Safety Data Sheet (SDS) for octadecyl salicylate and any solvents used. In general:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of solvent vapors and contact with skin and eyes.
-
Be aware of the flammability of organic solvents and keep them away from ignition sources.
Q4: Can I use a single solvent for the recrystallization?
A4: Yes, if you can find a single solvent that dissolves octadecyl salicylate well when hot but poorly when cold. Ethanol or isopropanol are good candidates to try for a single-solvent recrystallization. A mixed-solvent system is often recommended for waxy compounds to allow for finer control over the solubility.
Q5: How can I confirm the purity of my recrystallized octadecyl salicylate?
A5: The purity of the final product can be assessed using several analytical techniques:
-
Melting Point Analysis: A sharp and narrow melting point range close to the literature value (if available) is a good indicator of purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests high purity.
-
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure and identify any remaining impurities. For salicylate esters, 1H NMR is particularly useful for identifying residual starting materials.[2]
References
-
Brykczynski, H., Schmidt, T., Penagos Dordevic, I., et al. (2025). Crystallization of wax esters in oleogels – Relevance of chain length and ester bond position. Food Structure, 44. Available at: [Link]
-
Science and Education Publishing. (2025). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. World Journal of Analytical Chemistry, 10(1), 2. Available at: [Link]
Sources
"challenges in scaling up octadecyl salicylate synthesis"
Technical Support Center: Scaling Up Octadecyl Salicylate Synthesis
Topic: Challenges in Scaling Up Octadecyl Salicylate Synthesis Reference Ticket: #ODS-SC-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active
Executive Summary & Core Chemistry
User Query: We are moving from gram-scale synthesis of octadecyl salicylate (ODS) to kilogram-scale pilot batches. We are encountering issues with product solidification, color degradation (pinking), and residual stearyl alcohol. How do we optimize this?
Scientist’s Analysis: Scaling up octadecyl salicylate (Stearyl Salicylate) presents unique hydrodynamic and thermodynamic challenges compared to short-chain salicylates (like methyl or ethyl salicylate). The long C18 lipophilic tail introduces significant viscosity changes and purification hurdles.
The Reaction: The most robust route for scale-up is Direct Esterification driven by azeotropic water removal. While transesterification (from methyl salicylate) is possible, it often leaves difficult-to-remove methyl salicylate residues and requires higher temperatures that risk discoloration.
Reaction Scheme (DOT Visualization):
Figure 1: Reaction pathway for the direct esterification of salicylic acid and octadecanol, highlighting critical process controls.
Standard Operating Procedure (SOP) for Scale-Up
Protocol ID: ODS-DIR-EST-05 Scale: 1.0 kg Batch
Materials & Stoichiometry
| Component | Role | Equiv. | Mass (approx) | Notes |
| Salicylic Acid | Reactant | 1.10 | 385 g | Excess used to drive reaction; easier to remove than stearyl alcohol. |
| Octadecanol | Reactant | 1.00 | 685 g | Limiting reagent. Residuals are difficult to crystallize out. |
| p-Toluenesulfonic Acid (pTSA) | Catalyst | 0.01 | ~5 g | Preferred over H2SO4 to reduce charring/color. |
| Xylene/Toluene | Entrainer | -- | 300 mL | For azeotropic water removal (Dean-Stark). |
| Hypophosphorous Acid (50%) | Antioxidant | Trace | 1-2 mL | Critical Pro-Tip: Prevents phenolic oxidation (pinking). |
Step-by-Step Workflow
-
Inerting: Purge the reactor with Nitrogen (
) for 15 minutes. Salicylates are prone to oxidative discoloration at high temps. -
Charging: Load Octadecanol and melt at 65°C. Once molten, engage stirrer (high torque required).
-
Addition: Add Salicylic Acid, pTSA, and the antioxidant. Add Xylene as the entrainer.
-
Reflux: Heat to reflux (~140°C). Monitor water collection in the Dean-Stark trap.
-
Checkpoint: Reaction is complete when water collection ceases (theoretical: ~45 mL for 1kg batch) and Acid Value (AV) stabilizes.
-
-
Neutralization: Cool to 90°C. Add stoichiometric Sodium Carbonate (
) solution to neutralize catalyst. -
Work-up:
-
Phase Cut: Wash with warm brine (keep >60°C to prevent solidification). Discard aqueous layer.
-
Stripping: Apply vacuum to remove Xylene.
-
-
Purification (Crystallization):
-
Dissolve crude melt in Isopropanol (IPA) or Ethanol (ratio 1:3 w/v).
-
Cool slowly to 10°C. Octadecyl salicylate will crystallize; unreacted salicylic acid and some impurities remain in mother liquor.
-
Filter and dry under vacuum at 30°C.
-
Troubleshooting Guide (Q&A)
Q1: My final product has a persistent pink/reddish hue. How do I remove it?
-
Diagnosis: This is "Salicylate Blush," caused by the oxidation of the phenolic hydroxyl group, often catalyzed by trace iron (Fe) from stainless steel reactors or oxygen ingress.
-
Fix:
-
Prevention: Always use a Nitrogen blanket. Add a reducing agent like Hypophosphorous acid or Sodium Hypophosphite (0.1% w/w) at the start.
-
Remediation: If already pink, treat the crude melt with activated carbon/charcoal (1% w/w) at 80°C for 30 mins, then filter hot.
-
Q2: The reaction mixture solidified in the reactor during the wash step!
-
Diagnosis: Thermal shock. Octadecyl salicylate is a waxy solid (mp ~40-45°C). If you wash with cold water, it freezes instantly, trapping impurities.
-
Fix: Ensure all wash solutions (brine/bicarb) are pre-heated to 70°C (well above the melting point). Keep the reactor jacket heated during work-up.
Q3: I have high residual Stearyl Alcohol (Octadecanol) in the final product.
-
Diagnosis: Incorrect stoichiometry or equilibrium limitation. Stearyl alcohol is chemically similar to the product (waxy), making separation by crystallization difficult.
-
Fix:
-
Stoichiometry Shift: Use an excess of Salicylic Acid (1.1 to 1.2 eq). Unreacted Salicylic Acid is soluble in basic water (bicarb wash) and easily removed, whereas Stearyl Alcohol is not.
-
Vacuum Drive: If not using a solvent entrainer, use high vacuum (<10 mbar) at the end of the reaction to pull the equilibrium, though stripping Stearyl Alcohol (bp ~210°C @ 15mmHg) is difficult without degrading the ester.
-
Q4: The yield is lower than expected (<80%).
-
Diagnosis: Likely formation of Salicyl Salicylate (dimer) or sublimation of Salicylic Acid.
-
Fix:
-
Sublimation Control: Salicylic acid sublimes at reaction temps. Ensure your condenser is efficient and not clogged with white needles (sublimed acid). Wash the condenser down with solvent if needed.
-
Temp Control: Do not exceed 150°C. Above this, salicylic acid decarboxylates or dimerizes.
-
Scale-Up Logic & Diagnostics
Use this decision tree to diagnose process failures during the transition from Lab (10g) to Pilot (1kg).
Figure 2: Diagnostic logic tree for common scale-up failures.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
- Othmer, K.Encyclopedia of Chemical Technology, "Salicylic Acid and Related Compounds." Wiley-Interscience.
- Tan, T., et al. "Lipase-catalyzed synthesis of salicylate esters." Journal of Molecular Catalysis B: Enzymatic, Vol. 3, 1997.
-
US Patent 2891090A. "Purification of salicylic acid derivatives." (Techniques for removing phenolic color bodies). Link
-
PubChem Compound Summary. "Octyl Salicylate" (Analogous properties for long-chain salicylates). Link
Technical Support Center: Managing Skin Irritation with Octadecyl Salicylate Formulations
Welcome to the technical support center for octadecyl salicylate formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating with this long-chain salicylate ester. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring scientific integrity and optimal formulation performance.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and problems encountered when working with octadecyl salicylate.
1. Q: My octadecyl salicylate is crashing out of my oil-in-water emulsion during stability testing. What is the likely cause and how can I prevent this?
A: Crystallization of octadecyl salicylate in an emulsion is a common challenge, often stemming from its high lipophilicity and tendency to recrystallize. The primary causes are typically supersaturation in the oil phase and improper solvent selection.
-
Causality: Octadecyl salicylate, being a large, non-polar molecule, has limited solubility in many cosmetic oils, especially at lower temperatures. During the cooling phase of emulsion production or over time on the shelf, if the concentration of octadecyl salicylate exceeds its solubility limit in the oil phase, it will precipitate out as crystals.
-
Troubleshooting Protocol:
-
Solvent Selection: Ensure you are using a solvent with high solubilizing capacity for octadecyl salicylate. Esters are particularly effective solvents for organic UV filters like octyl salicylate.[1] Consider incorporating a co-solvent system.
-
Concentration Optimization: Carefully evaluate the concentration of octadecyl salicylate. It's crucial to stay below the saturation point of your chosen oil phase at the lowest anticipated storage temperature.
-
Crystallization Inhibitors: Introduce a crystallization inhibitor into the oil phase. Polymers with long alkyl chains, such as poly(octadecyl acrylate), can interfere with crystal lattice formation and prevent or reduce crystal growth.[2]
-
Manufacturing Process: Pay close attention to the cooling rate of your emulsion. A rapid cooling process can sometimes shock the system and induce crystallization. A slower, more controlled cooling phase may be beneficial.
-
2. Q: I'm observing a significant drop in the pH of my formulation containing octadecyl salicylate over time. What's happening and how can I stabilize it?
A: A decrease in pH in a formulation containing an ester like octadecyl salicylate often points to hydrolysis.
-
Causality: Although more stable than shorter-chain salicylates, octadecyl salicylate can still undergo hydrolysis, especially in the presence of water and at non-optimal pH values, breaking down into salicylic acid and octadecanol. The formation of salicylic acid will lower the pH of your formulation. This process can be accelerated by elevated temperatures.
-
Troubleshooting Protocol:
-
pH Optimization: The stability of emulsions can be highly pH-dependent.[3] For salicylate-containing formulations, maintaining a slightly acidic to neutral pH (around 4-6) is often recommended to balance efficacy and stability.[4] It is crucial to determine the optimal pH for your specific emulsion system.
-
Buffering System: Incorporate a suitable buffering system (e.g., citrate or phosphate buffer) into your aqueous phase to maintain the desired pH throughout the product's shelf life.
-
Emulsion Type: Consider if a water-in-oil (W/O) emulsion might be more suitable for your application. By making the oil phase the external phase, you can reduce the direct interaction of water with the octadecyl salicylate, thereby slowing down hydrolysis.
-
3. Q: My in-vitro skin irritation assay (e.g., using reconstructed human epidermis) is showing unexpected irritation potential for my octadecyl salicylate formulation. How can I investigate the cause?
A: Unexpected irritation can arise from several factors beyond the inherent properties of octadecyl salicylate itself.
-
Causality: The irritation potential of a formulation is a cumulative effect of all its ingredients and their interactions. The vehicle (base formulation) can significantly impact the penetration and irritation profile of the active ingredient.[5] Other excipients, such as penetration enhancers or surfactants, can also contribute to irritation by disrupting the skin barrier.
-
Troubleshooting Protocol:
-
Component Analysis: Test the irritation potential of your base formulation (vehicle) without octadecyl salicylate. This will establish a baseline and help you determine if the vehicle itself is a significant contributor.
-
Concentration-Response Study: If the base is non-irritating, perform a concentration-response study with octadecyl salicylate in the same vehicle to understand the irritation threshold.
-
Excipient Evaluation: Systematically evaluate the irritation potential of other individual excipients in your formulation, particularly surfactants and penetration enhancers.
-
pH Measurement: Ensure the final pH of your formulation is within a skin-compatible range (typically 4.5-5.5). A pH that is too low can itself cause irritation.
-
Section 2: In-Depth Troubleshooting Guides
This section provides more detailed, step-by-step guidance for complex experimental issues.
Guide 1: Investigating and Mitigating Formulation-Induced Skin Barrier Disruption
A primary mechanism of skin irritation is the disruption of the stratum corneum barrier.[6][7][8] Long-chain esters like octadecyl salicylate can interact with and fluidize the intercellular lipids of the stratum corneum.
Experimental Workflow for Assessing Barrier Disruption:
Caption: Workflow for investigating skin barrier disruption.
Step-by-Step Protocol for TEWL Measurement on RhE:
-
Culture RhE Tissues: Culture reconstructed human epidermis tissues according to the manufacturer's protocol until they are fully differentiated.
-
Formulation Application: Topically apply a precise dose (e.g., 10-20 µL/cm²) of your test formulation, vehicle control, and a positive control (e.g., 1% sodium dodecyl sulfate) to the surface of the RhE tissues.
-
Incubation: Incubate the tissues for a defined period (e.g., 1, 4, and 24 hours).
-
TEWL Measurement: At each time point, measure the transepidermal water loss using a Tewameter® or a similar device.
-
Data Analysis: Compare the TEWL values of the test formulation to the vehicle control. A statistically significant increase in TEWL suggests that your formulation is compromising the skin barrier.
Guide 2: Optimizing Formulation pH for Stability and Minimal Irritation
The pH of a topical formulation is a critical parameter that influences the stability of ingredients and the potential for skin irritation.
Table 1: Impact of pH on Octadecyl Salicylate Formulations
| pH Range | Potential Effects on Stability | Potential Effects on Skin Irritation | Recommendations |
| < 4.0 | Increased risk of hydrolysis of the ester linkage, leading to the formation of salicylic acid and octadecanol. | Higher potential for irritation due to the acidic nature of the formulation and the presence of free salicylic acid. | Avoid unless essential for a specific therapeutic effect and use a robust buffering system. |
| 4.0 - 6.0 | Generally considered the optimal range for stability of many cosmetic emulsions. | Well-tolerated by the skin, as it is close to the skin's natural pH. | Target this pH range for most leave-on formulations. |
| > 6.0 | Can increase the rate of base-catalyzed hydrolysis of the ester. May also impact the stability of certain emulsion systems. | Less likely to cause irritation from acidity, but significant deviation from the skin's natural pH can still disrupt the skin barrier. | Generally not recommended for optimal stability and skin compatibility. |
Experimental Protocol for pH Optimization and Stability Testing:
-
Prepare Formulation Batches: Prepare several small batches of your emulsion, adjusting the pH of the aqueous phase to different values within the 4.0 to 6.0 range using a suitable acid (e.g., citric acid) or base (e.g., sodium hydroxide).
-
Initial Characterization: Immediately after preparation, measure the pH, viscosity, and particle size of each batch.
-
Accelerated Stability Testing: Store samples of each batch at elevated temperatures (e.g., 40°C and 50°C) and under cycling temperature conditions.
-
Monitor Physical Stability: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), visually inspect the samples for any signs of instability such as phase separation, creaming, or crystallization. Measure any changes in viscosity and particle size.
-
Monitor Chemical Stability: At the same intervals, use a validated analytical method (e.g., HPLC) to quantify the concentration of octadecyl salicylate and salicylic acid in each sample. An increase in salicylic acid concentration indicates hydrolysis.
-
Select Optimal pH: Based on the combined physical and chemical stability data, select the pH that provides the best overall stability for your formulation.
Section 3: Advanced Protocols and Data Interpretation
This section delves into more specialized testing and the interpretation of results for regulatory and safety substantiation purposes.
Protocol 1: In-Vitro Skin Irritation Testing using Reconstructed Human Epidermis (OECD TG 439)
This in-vitro method is a validated alternative to animal testing for the assessment of skin irritation potential.[9][10][11]
Abbreviated Protocol:
-
Tissue Preparation: Pre-incubate the RhE tissues in fresh medium.
-
Application of Test Material: Apply the test formulation, a negative control (e.g., sterile PBS), and a positive control (e.g., 5% SDS) to the surface of the tissues.
-
Exposure and Incubation: Expose the tissues to the test material for a defined period (typically 15-60 minutes), followed by a post-exposure incubation period (around 42 hours).
-
Viability Assessment (MTT Assay): After incubation, assess cell viability using the MTT assay. This colorimetric assay measures the metabolic activity of the cells, which correlates with cell viability.
-
Data Interpretation: Calculate the percentage of viable cells relative to the negative control. A reduction in cell viability below a certain threshold (typically 50%) indicates that the formulation has irritation potential.
Caption: Decision workflow for in-vitro skin irritation testing.
Protocol 2: Human Repeat Insult Patch Test (HRIPT) for Sensitization Assessment
The HRIPT is the gold standard for assessing the skin sensitization potential of a cosmetic formulation in humans.[6][12][13][14][15]
Phases of the HRIPT:
-
Induction Phase: The test product is repeatedly applied to the same site on the skin of human volunteers (typically on the back) over a period of several weeks. This phase is designed to induce an allergic response in susceptible individuals.
-
Rest Phase: A period of about two weeks with no product application allows for the development of any potential allergic sensitization.
-
Challenge Phase: The product is applied to a new, previously unexposed skin site. The reactions at this new site are carefully evaluated to determine if sensitization has occurred.
Interpreting HRIPT Results:
-
Irritation vs. Sensitization: It is crucial to distinguish between irritation and sensitization. Irritation reactions typically appear early in the induction phase and do not worsen with subsequent applications. Sensitization reactions, on the other hand, are characterized by a delayed onset and an exaggerated response upon challenge.
-
Scoring: Skin reactions are scored by a trained evaluator based on a standardized scale that assesses erythema (redness), edema (swelling), and other signs of inflammation.
-
Statistical Significance: The number of individuals who show a sensitization reaction is used to determine the overall sensitization potential of the product. A statistically significant number of reactions indicates that the product is a potential sensitizer.
Table 2: Typical HRIPT Scoring Scale for Erythema
| Score | Description |
| 0 | No evidence of any effect |
| +/- | Minimal, faint, uniform or spotty erythema |
| 1 | Pink uniform erythema covering most of the contact site |
| 2 | Pink-red erythema, visibly uniform in the entire contact site |
| 3 | Bright red erythema with or without petechiae or papules |
| 4 | Deep red erythema with or without vesiculation or weeping |
Adapted from standardized HRIPT protocols.[14]
References
- Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. (2018). International Journal of Toxicology, 37(1_suppl), 5S-57S.
-
Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. (2019). Cosmetic Ingredient Review. [Link]
- Molecular mechanism of action of chemical enhancers on skin barrier disruption. (2025). Journal of Controlled Release.
-
Watch-out database – COSlaw.eu - Guiding through EU Cosmetics Regulations. (n.d.). COSlaw.eu. [Link]
-
HRIPT Study: Ensuring Safety in Cosmetic Products. (2024, October 22). ALS Global. [Link]
- A review of critical factors in the conduct and interpretation of the human repeat insult patch test. (2025, August 10).
- Grouping of chemicals for safety assessment: the importance of toxicokinetic properties of salicylate esters. (2025, January 4). Archives of Toxicology, 99(3), 995–1010.
-
Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. (2019, June 5). U.S. Food and Drug Administration. [Link]
- Percutaneous Penetration of Octyl Salicylate From Representative Sunscreen Formulations Through Human Skin in Vitro. (1994). Journal of the Society of Cosmetic Chemists, 45(4), 187-197.
- Molecular Mechanism of Epidermal Barrier Dysfunction as Primary Abnormalities. (2020, February 11). International Journal of Molecular Sciences, 21(4), 1235.
- pH effects on salicylate absorption from hydrophilic ointment. (1970). Journal of Pharmaceutical Sciences, 59(8), 1155-1157.
-
Human Repeat Insult Patch Test. (n.d.). Eurofins Dermatest. [Link]
-
octyl salicylate 2-hydroxybenzoic acid octyl ester. (n.d.). The Good Scents Company. [Link]
- Fragrance Skin Sensitization Evaluation and Human Testing: 30-Year Experience. (2015, September 1).
-
Elucidation of the Molecular Mechanism of Skin Barrier Formation: Expectations for the Development of Treatment Drugs for Skin Diseases such as Atopic Dermatitis and Ichthyosis. (2015, June 12). Hokkaido University. [Link]
-
Human relevance of in vivo and in vitro skin irritation tests for hazard classification of pesticide. (2024, August 24). Institute for In Vitro Sciences. [Link]
-
Octyl Salicylate - Pharmaceutical & Cosmetic Grade. (n.d.). HENI Chemicals. [Link]
-
Octadecyl 2-hydroxybenzoate. (n.d.). PubChem. [Link]
-
Molecular mechanisms that disrupt the epidermal barrier. (2020, February 25). Dermatology Times. [Link]
-
Molecular Mechanism of Epidermal Barrier Dysfunction as Primary Abnormalities. (2020, February 11). PubMed. [Link]
-
Salicylic Acid. (2018, October 26). Making Cosmetics. [Link]
-
Scientific Committee on Consumer Safety SCCS OPINION on salicylic acid (CAS No. 69-72-7, EC No. 200-712-3). (2023, June 7). Public Health - European Commission. [Link]
-
Towards Optimal pH of the Skin and Topical Formulations: From the Current State of the Art to Tailored Products. (2021, August 4). MDPI. [Link]
- Modeling the Activity of Wax Inhibitors: A Case Study of Poly(octadecyl acrylate). (2025, August 7).
-
COMMISSION REGULATION (EU) 2019/1966 of 27 November 2019 amending and correcting Annexes II, III and V to Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products. (2019, November 27). EUR-Lex. [Link]
-
10 Restricted Ingredients Under EU Cosmetic Regulation. (2025, December 7). Allan Chemical Corporation. [Link]
- Octenylsuccinate starch spherulites as a stabilizer for Pickering emulsions. (2025, August 6).
-
comparative study of regulatory requirement and restrictions for salicylic acid containing cosmetic in us, eu. (2023, February 1). International Journal of Biological & Pharmaceutical Sciences Archive. [Link]
- pH Stability of ophthalmic solutions. (n.d.).
- Nonspherical Particle Stabilized Emulsions Formed through Destabilization and Arrested Coalescence. (2018, August 9). ACS Applied Materials & Interfaces, 10(35), 29916–29924.
-
Formulation and optimization of pH-sensitive nanocrystals for improved oral delivery. (2023, November 13). Queen's University Belfast Research Portal. [Link]
-
Pickering Water‐in‐Oil Emulsions Stabilized Solely by Fat Crystals. (2023, July 23). White Rose Research Online. [Link]
- Preparation, optimization, characterization, and stability studies of salicylic acid liposomes. (2003, April 15). Drug Development and Industrial Pharmacy, 29(4), 451-467.
-
Chemical Compatibility Chart. (n.d.). Jehbco Silicones. [Link]
- Synthesis and solution properties of comblike polymers from octadecyl methacrylate and acrylic acid. (2025, August 10).
-
Emulsion Polymerization Solutions. (n.d.). UL Prospector. [Link]
- Effect of emulsifier in emulsion polymerization. (2019, May 27).
Sources
- 1. iivs.org [iivs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Towards Optimal pH of the Skin and Topical Formulations: From the Current State of the Art to Tailored Products [mdpi.com]
- 5. cir-safety.org [cir-safety.org]
- 6. Molecular Mechanism of Epidermal Barrier Dysfunction as Primary Abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidation of the Molecular Mechanism of Skin Barrier Formation: Expectations for the Development of Treatment Drugs for Skin Diseases such as Atopic Dermatitis and Ichthyosis | Hokkaido University [global.hokudai.ac.jp]
- 8. Molecular Mechanism of Epidermal Barrier Dysfunction as Primary Abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. coslaw.eu [coslaw.eu]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. Fragrance Skin Sensitization Evaluation and Human Testing: 30-Year Experience - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Skin Penetration: Octadecyl Salicylate vs. Other Salicylate Esters
A Technical Guide for Formulation and Research Scientists
This guide provides a detailed comparison of the skin penetration characteristics of octadecyl salicylate against other commonly used salicylates, such as salicylic acid, methyl salicylate, and ethylhexyl salicylate. By examining their physicochemical properties alongside experimental data, we aim to elucidate the structural and formulation factors that govern their journey into and through the skin barrier.
Introduction: Salicylates and the Skin Barrier
Salicylates are a class of compounds derived from salicylic acid, widely utilized in dermatology and cosmetics for their therapeutic and protective properties. Their efficacy is fundamentally linked to their ability to penetrate the skin's primary barrier, the stratum corneum (SC). The SC is a lipophilic matrix of keratin-filled corneocytes embedded in a lipid-rich intercellular space, acting as the rate-limiting barrier to percutaneous absorption for most compounds[1][2].
The chemical structure of a salicylate—specifically the nature of its ester group—dramatically influences its physicochemical properties like lipophilicity (oil-loving nature) and molecular weight. These properties, in turn, dictate its interaction with the stratum corneum and its subsequent fate: retention within the skin layers or permeation into systemic circulation. Understanding these relationships is critical for designing effective and safe topical formulations.
The Salicylate Family: A Physicochemical Comparison
The penetration potential of a molecule is governed by its ability to partition from the vehicle into the stratum corneum and then diffuse through it. Key determinants include molecular weight (MW) and the octanol-water partition coefficient (LogP), a measure of lipophilicity.
Table 1: Physicochemical Properties of Selected Salicylates
| Compound | Molecular Weight (Da) | LogP (estimated) | Key Characteristics |
| Salicylic Acid | 138.12 | 2.26 | Parent compound, keratolytic, water/lipid soluble.[3][4] |
| Methyl Salicylate | 152.15 | 2.55 | Small ester, rapid absorption, counterirritant properties.[5] |
| Ethylhexyl Salicylate | 250.33 | 5.0 - 5.3 | Common UVB filter, moderate lipophilicity, low systemic absorption.[6] |
| Octadecyl Salicylate | 404.65 | ~10.0 (highly estimated) | Long-chain ester, extremely lipophilic. |
Causality Insight: A higher LogP value generally favors partitioning into the lipid-rich stratum corneum. However, excessive lipophilicity and a large molecular size, as seen with octadecyl salicylate, can impede diffusion through the deeper, more aqueous viable epidermis and dermis, leading to higher retention in the SC and lower systemic absorption.
Comparative Penetration Performance
Experimental data from in vitro permeation tests (IVPT) provide quantitative insights into how these structural differences translate to real-world performance.
Salicylic Acid (SA): As the parent compound, SA exhibits moderate penetration. Its ability to act as a keratolytic agent by dissolving the bonds between dead skin cells can enhance its own penetration and that of other compounds[3]. In vitro studies using porcine skin have shown dermal absorption to be around 34.5%[7].
Methyl Salicylate (MeSA): Known for its rapid absorption, MeSA is quickly hydrolyzed to salicylic acid within the skin[5][8]. This rapid penetration is attributed to its low molecular weight and optimal lipophilicity. Studies have shown that when applied topically, significant levels of salicylate can be detected in the dermis and subcutaneous tissue, indicating efficient penetration through the skin layers[9][10]. The vehicle plays a crucial role, with absorption being highly dependent on the formulation base[11].
Ethylhexyl Salicylate (EHS, Octisalate): This widely used sunscreen agent is designed for retention in the upper layers of the skin to provide UV protection. Its larger molecular size and higher lipophilicity compared to MeSA result in very low systemic absorption. In vitro studies using human skin in Franz diffusion cells showed that over 48 hours, total absorption was only 0.59% to 0.65% of the applied dose[7][12]. The majority of the applied dose remains on the skin surface or is retained within the stratum corneum[13].
Octadecyl Salicylate: Direct experimental data on the skin penetration of octadecyl salicylate is limited in publicly available literature. However, based on its chemical structure (a C18 alkyl chain), we can make an expert inference. Its extremely high lipophilicity (estimated LogP >> 6.0) and large molecular weight (404.65 Da) strongly suggest that it will be overwhelmingly retained in the stratum corneum. Diffusion through the SC and into the viable epidermis would be exceptionally slow. This makes it a prime candidate for applications requiring a long-lasting reservoir effect on the skin's surface or within the SC, with negligible potential for systemic absorption. Its mechanism could involve fluidizing the SC lipids, similar to other long-chain enhancers like octyl salicylate[14].
Table 2: Summary of Experimental Skin Penetration Data
| Salicylate | Model | Applied Dose/Vehicle | Duration (h) | % Absorbed (Systemic) | Key Finding | Reference |
| Methyl Salicylate | Human, in vivo | 20% MeSA formulation | 5 | ~30x higher in tissue than plasma | Indicates direct, deep tissue penetration. | [9][10] |
| Methyl Salicylate | Rat Skin, in vitro | 20% formulation | 24 | < 20% | ~25% of absorbed dose hydrolyzed to salicylate. | [7] |
| Ethylhexyl Salicylate | Human Skin, in vitro | 5% in O/W emulsion | 48 | 0.65 ± 0.16% | Very low systemic permeation. | [7][12] |
| Ethylhexyl Salicylate | Human Skin, in vitro | Sunscreen formulation | 6 | Not detected in dermis | 0.3% of dose detected in the epidermis. | [13] |
| Salicylic Acid | Human Skin, in vitro | 2.7% in O/W emulsion | 48 | 1.14 ± 0.23% | Flux was similar to Ethylhexyl Salicylate in the same vehicle. | [7][12][15] |
Methodologies for Assessing Skin Penetration
To generate reliable and reproducible data, standardized experimental protocols are essential.
A. In Vitro Permeation Testing (IVPT) with Franz Diffusion Cells
This is the gold standard for assessing the percutaneous absorption of topical products[16][17]. It measures the amount of a substance that permeates through a skin sample from a donor chamber to a receptor chamber.
Detailed Protocol:
-
Skin Preparation: Use excised human or porcine skin. Thaw frozen skin and carefully remove subcutaneous fat. A dermatome is used to obtain split-thickness skin samples (typically 350-500 µm)[18].
-
Cell Assembly: Mount the skin sample between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum faces the donor chamber[19].
-
Receptor Fluid: Fill the receptor chamber with a degassed buffer (e.g., phosphate-buffered saline, PBS) to mimic physiological conditions. A magnetic stir bar ensures homogeneity. The system is maintained at 32°C via a water jacket to simulate skin surface temperature[18][19].
-
Dosing: Apply a precise, finite dose of the test formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor chamber[18].
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the receptor fluid via the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions[19].
-
Analysis: Quantify the concentration of the salicylate and any metabolites in the collected samples using a validated analytical method like High-Performance Liquid Chromatography (HPLC)[17][19].
-
Data Interpretation: Calculate the cumulative amount of the substance permeated per unit area (µg/cm²) over time. The steady-state flux (Jss) is determined from the slope of the linear portion of this plot[19].
B. Stratum Corneum Tape Stripping
This minimally invasive technique is used to determine the amount and distribution of a substance within the stratum corneum[1][20][21].
Detailed Protocol:
-
Application: Apply the test formulation to a well-defined area on the skin (e.g., volar forearm)[13][22].
-
Penetration: After a specified time, remove any unabsorbed product from the skin surface[23].
-
Stripping: Press a piece of adhesive tape (e.g., D-Squame®, 3M Transpore™) firmly and uniformly onto the treatment area and then remove it with a swift, consistent motion[22][23].
-
Repetition: Repeat this process sequentially with fresh pieces of tape to progressively remove layers of the stratum corneum[22].
-
Extraction & Analysis: Each tape strip is placed in a vial with a suitable solvent to extract the analyte. The amount of salicylate on each tape is then quantified, allowing for the creation of a concentration profile as a function of depth within the SC[20].
C. Confocal Laser Scanning Microscopy (CLSM)
CLSM is a powerful, non-invasive imaging technique used to visualize the penetration pathways and distribution of fluorescently-labeled molecules within the skin layers in high resolution[24][25][26][27]. It can distinguish between intercellular, transcellular, and follicular routes of entry, providing qualitative and semi-quantitative data on substance localization[25].
Conclusion and Future Directions
The skin penetration of salicylates is a direct function of their molecular structure, with lipophilicity and molecular size being dominant factors.
-
Small, moderately lipophilic esters like methyl salicylate exhibit rapid and deep penetration, making them suitable for topical analgesic formulations where delivery to underlying tissues is desired.
-
Larger esters like ethylhexyl salicylate are designed for low permeability and high retention in the epidermis, a critical feature for effective and safe sunscreen agents.
-
Octadecyl salicylate , due to its extreme lipophilicity and large molecular weight, is predicted to be an excellent candidate for formulations requiring surface action or high retention within the stratum corneum, with minimal risk of systemic exposure.
Future research should focus on generating direct experimental data for octadecyl salicylate using the standardized methodologies outlined in this guide. Such studies would confirm its predicted behavior and could unlock its potential for novel applications in cosmetics and dermatology where a long-lasting, localized effect within the skin's outermost layer is the primary objective.
References
- Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. (2018).
- Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. (2018). Cosmetic Ingredient Review.
- Anti-Pollution Matrix – Methods – Differential tape stripping. DGK e.V..
- Stripping Procedures for Penetration Measurements of Topically Applied Substances. (2017). Plastic Surgery Key.
- The Tape Stripping Method as a Valuable Tool for Evaluating Topical Applied Compounds.
- What is the mechanism of Salicylic acid? (2024).
- ETHYLHEXYL SALICYLATE.
- The tape-stripping technique as a method for drug quantific
- Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. (2019).
- Cross, S. E., et al. (1998). Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies. British Journal of Clinical Pharmacology, 46(1), 29–35.
- Brain, K. R., et al. (1995). Percutaneous penetration of octyl salicylate from representative sunscreen formulations through human skin in vitro. Journal of Toxicology - Cutaneous and Ocular Toxicology, 14(1), 43-52.
- Penetration capacity and local anti-inflammatory effect of a methyl salicylate gel with turpentine essence, camphor, and menthol for the symptomatic local treatment of muscular and joint pains. (2024). PubMed.
- In vitro human skin absorption of ethyl salicylate, pentyl salicylate, and (Z)
- Confocal laser scanning microscopy to estimate nanoparticles' human skin penetration. (2017).
- Tape Stripping: An Overview of its Advantages and Getting Started. Sadguru Healthcare.
- Confocal Laser Scanning Microscopy as a Tool for the Investigation of Skin Drug Delivery Systems and Diagnosis of Skin Disorders. (2013). Semantic Scholar.
- What is the mechanism of Methyl Salicylate? (2024).
- Opinion of the Scientific Committee on Consumer Safety on Methyl salicylate (methyl 2-hydroxybenzoate). (2021). Public Health, European Commission.
- Franz Diffusion Cell Testing: Complete IVRT & IVPT Guide. (2025). Tioga Research.
- Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428). Tox Lab.
- Ethylhexyl salicylate: what is it and is it skin-friendly?. AllergyCertified.
- The Benefits of Salicylic Acid in Cosmetic Dermal Science. Aspire Training Clinic.
- SYSTEMIC ABSORPTION OF TOPICALLY APPLIED SALICYLIC ACID. DigitalCommons@URI.
- Application Notes and Protocols for Franz Diffusion Cell Assay Fe
- In vivo confocal laser scanning microscopy imaging of skin inflammation: Clinical applications and research directions. (2018). Experimental and Therapeutic Medicine.
- Franz Cell Test. (2010). Eurofins.
- Alvarez-Román, R., et al. (2004). Visualization of skin penetration using confocal laser scanning microscopy. European Journal of Pharmaceutics and Biopharmaceutics, 58(2), 301-16.
- Cross, S. E., et al. (1998). Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies. British Journal of Clinical Pharmacology, 46(1), 29–35.
- Human Skin Drug Metabolism: Relationships between Methyl Salicylate Metabolism and Esterase Activities in IVPT Skin Membranes. (2023). Pharmaceutics, 15(8), 2125.
- Mechanisms of action of novel skin penetration enhancers: phospholipid versus skin lipid liposomes. (2005). PubMed.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 3. What is the mechanism of Salicylic acid? [synapse.patsnap.com]
- 4. The Benefits of Salicylic Acid in Cosmetic Dermal Science - Aspire [aspiretrainingclinics.com.au]
- 5. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]
- 6. Ethylhexyl salicylate: what is it and is it skin-friendly? [allergycertified.com]
- 7. cir-safety.org [cir-safety.org]
- 8. Human Skin Drug Metabolism: Relationships between Methyl Salicylate Metabolism and Esterase Activities in IVPT Skin Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-lactancia.org [e-lactancia.org]
- 10. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. health.ec.europa.eu [health.ec.europa.eu]
- 12. Percutaneous penetration of octyl salicylate from representative sunscreen formulations through human skin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cir-safety.org [cir-safety.org]
- 14. Mechanisms of action of novel skin penetration enhancers: phospholipid versus skin lipid liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]
- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 18. Franz Diffusion Cell Testing: Complete IVRT & IVPT Guide [tiogaresearch.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Anti-Pollution Matrix – Methods – Differential tape stripping [dgk-ev.de]
- 21. The tape-stripping technique as a method for drug quantification in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Tape Stripping: An Overview of its Advantages and Getting Started [id.vyaparify.com]
- 23. Stripping Procedures for Penetration Measurements of Topically Applied Substances | Plastic Surgery Key [plasticsurgerykey.com]
- 24. dovepress.com [dovepress.com]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. In vivo confocal laser scanning microscopy imaging of skin inflammation: Clinical applications and research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Visualization of skin penetration using confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Skin Permeation Studies of Octadecyl Salicylate
Introduction: The Challenge of the Stratum Corneum and the Role of Lipophilicity
In the realm of topical and transdermal drug delivery, the stratum corneum stands as the principal barrier to the penetration of active ingredients.[1] This outermost layer of the epidermis, a highly organized structure of corneocytes embedded in a lipid-rich matrix, effectively limits the passage of most xenobiotics. To overcome this barrier, formulation scientists often modify the physicochemical properties of active molecules, with lipophilicity being a key parameter.
Salicylates, a class of compounds widely used for their analgesic and anti-inflammatory properties, are frequently delivered topically.[2][3] By converting the carboxylic acid group of salicylic acid into an ester, we can significantly increase its lipophilicity. This guide focuses on octadecyl salicylate, a long-chain ester of salicylic acid. Its extended 18-carbon alkyl chain confers a high degree of lipophilicity, making it a subject of great interest for achieving targeted delivery and sustained release within the skin.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It objectively compares the expected permeation of octadecyl salicylate with shorter-chain salicylate esters and provides the in-depth experimental framework required to validate these comparisons in vitro.
Comparative Analysis: The Influence of Alkyl Chain Length on Salicylate Permeation
The percutaneous absorption of a molecule is governed by a delicate balance between its ability to partition from the vehicle into the stratum corneum (favoring lipophilicity) and its ability to diffuse through the aqueous domains of the viable epidermis (favoring some degree of hydrophilicity). For the salicylate ester series, the length of the alkyl chain is the primary determinant of lipophilicity, typically measured as the octanol-water partition coefficient (LogP).[4]
While direct in vitro permeation data for octadecyl salicylate is not extensively published, we can predict its performance by examining the trends established by its shorter-chain analogues.
Table 1: Physicochemical Properties and In Vitro Permeation of Salicylic Acid and Its Esters
| Compound | Molecular Weight ( g/mol ) | LogP (Predicted/Experimental) | In Vitro Permeation (Total Absorbed Dose) | Source |
| Salicylic Acid | 138.12 | 2.26 | ~1.14% of applied dose over 48h | [5][6] |
| Methyl Salicylate | 152.15 | 2.55 | Readily absorbed; highly vehicle dependent | [7] |
| Ethyl Salicylate | 166.17 | 3.12 | ~12.0% of applied dose over 24h | [8] |
| Pentyl Salicylate | 208.25 | 4.75 | ~4.4% of applied dose over 24h (cream) | [8] |
| Octyl Salicylate | 250.33 | 6.35 | ~0.65% of applied dose over 48h | [5] |
| Octadecyl Salicylate | 402.64 | >10.0 (Predicted) | Expected to be very low | [4] |
Note: Permeation values are highly dependent on the specific vehicle and experimental conditions (e.g., dose, occlusion) and are presented here for comparative illustration.
Analysis and Interpretation:
As the alkyl chain length increases from methyl to octyl, there is a significant increase in LogP.[4] Initially, this increased lipophilicity enhances partitioning into the stratum corneum. However, the data for octyl salicylate, and the trend seen with pentyl salicylate, suggest that beyond a certain point, extreme lipophilicity can become a limiting factor for permeation through the entire skin architecture.[5][8]
Molecules that are excessively lipophilic, such as octadecyl salicylate, are expected to partition very effectively into the stratum corneum but may remain sequestered there, acting as a reservoir with a very slow release rate into the deeper, more aqueous viable epidermis and dermis. This "reservoir effect" can be advantageous for applications requiring sustained, localized action in the outer skin layers but is detrimental for transdermal delivery aiming for systemic absorption.
Furthermore, a critical aspect of salicylate ester permeation is their metabolism within the skin. Esterases present in viable skin tissue can hydrolyze the ester back to salicylic acid, the active moiety.[9][10] The rate and extent of this hydrolysis can significantly influence the overall permeation profile. It is plausible that very long-chain esters like octadecyl salicylate may be sterically hindered, leading to slower enzymatic cleavage compared to shorter-chain esters.
Mechanism of Action: Partitioning, Diffusion, and Metabolism
The journey of a salicylate ester across the skin involves several key steps, each influenced by its molecular structure. The octadecyl chain is hypothesized to play a dual role in this process.
Caption: Permeation pathway of a long-chain salicylate ester.
-
Partitioning: The highly lipophilic octadecyl chain facilitates the initial partitioning of the molecule from the formulation into the lipid lamellae of the stratum corneum.
-
Diffusion: The molecule's large size and very low aqueous solubility hinder its diffusion out of the stratum corneum and across the more aqueous viable epidermis. This slow diffusion contributes to the formation of a depot or reservoir within the stratum corneum.
-
Hydrolysis: As the intact ester slowly reaches the viable epidermis, it encounters cutaneous esterase enzymes that hydrolyze it into salicylic acid and octadecanol.
-
Permeation of Active: The newly formed salicylic acid, being more water-soluble, can then diffuse through the dermis and potentially enter systemic circulation.[11][12]
Experimental Protocol: In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells
To empirically determine the permeation profile of octadecyl salicylate and compare it to other compounds, a robust and validated in vitro methodology is essential. The Franz diffusion cell assay is the gold standard for this purpose.[13]
Caption: Standard workflow for an in vitro skin permeation test.
A. Materials and Apparatus
-
Diffusion Cells: Vertical Franz diffusion cells.
-
Skin Membrane: Dermatomed human skin (e.g., from elective surgery) or a validated animal model like porcine ear skin, which is structurally similar to human skin.
-
Receptor Medium: Due to the high lipophilicity of octadecyl salicylate, a simple aqueous buffer will not maintain "sink conditions" (where the concentration in the receptor fluid is kept very low to ensure a maximum concentration gradient).
-
Causality: Failure to maintain sink conditions leads to an underestimation of the true permeation rate.
-
Recommended Solution: Phosphate-buffered saline (PBS) pH 7.4 supplemented with a non-ionic surfactant or solubilizer (e.g., 6% w/v polyoxyethylene (20) oleyl ether).[4] Alternatively, a hydro-alcoholic solution (e.g., 20-40% ethanol in water) can be used, though its potential to alter the skin barrier must be considered.[10]
-
-
Formulation: The test formulation containing octadecyl salicylate and comparative formulations (e.g., containing methyl salicylate, octyl salicylate).
-
Analytical Instrumentation: A validated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of the parent salicylate ester and its metabolite, salicylic acid.
B. Step-by-Step Methodology
-
Skin Preparation: Thaw frozen skin at room temperature. Cut sections large enough to fit the diffusion cells. Visually inspect for any damage. Equilibrate the skin in PBS for 30 minutes before mounting.
-
Cell Assembly & Validation:
-
Mount the skin membrane between the donor and receptor chambers, ensuring the stratum corneum faces the donor compartment.
-
Fill the receptor chamber with the degassed receptor medium, ensuring no air bubbles are trapped beneath the skin. Trapped air can act as a diffusion barrier.
-
Place the cells in a water bath to maintain a skin surface temperature of 32°C, mimicking physiological conditions.[13]
-
Begin stirring the receptor fluid with a magnetic stir bar at a constant speed (e.g., 600 RPM) to ensure homogeneity.
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Dosing: Apply a finite dose of the formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor chamber. This mimics real-world consumer use.
-
Sampling:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot (e.g., 200-500 µL) from the sampling arm of the receptor chamber.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium. This is crucial for maintaining a constant volume and preserving sink conditions.
-
-
Mass Balance (Trustworthiness Check):
-
At the end of the experiment (e.g., 48 hours), dismantle the cell.
-
Wash the skin surface with a suitable solvent to recover any unabsorbed formulation.
-
Separate the epidermis from the dermis (e.g., via heat separation).
-
Extract the salicylate content from the epidermis, dermis, and receptor fluid using a validated solvent extraction method.
-
Self-Validation: Quantify the amount of salicylate in each compartment (surface wash, epidermis, dermis, receptor fluid). A total recovery of 90-110% of the applied dose validates the integrity of the experiment.
-
C. Sample Analysis and Data Interpretation
Analyze all collected samples using a validated chromatographic method to determine the concentration of both the parent ester and salicylic acid. Plot the cumulative amount of the permeant in the receptor chamber per unit area (µg/cm²) against time. The steady-state flux (Jss) is determined from the slope of the linear portion of this curve.
Conclusion
The in vitro skin permeation of octadecyl salicylate presents a fascinating case study in the role of lipophilicity in dermal delivery. While its long alkyl chain is excellent for partitioning into the stratum corneum, it is predicted to significantly slow its diffusion through the skin, creating a reservoir effect. This characteristic could be leveraged for long-lasting topical formulations where sustained release in the epidermis is desired, but it likely makes octadecyl salicylate a poor candidate for transdermal applications aiming for systemic delivery.
Comparative studies against shorter-chain salicylates are essential to confirm this hypothesis. By employing the robust Franz diffusion cell methodology outlined here, including the critical choice of a suitable receptor fluid and a full mass balance analysis, researchers can generate reliable and accurate data to fully characterize the unique permeation profile of octadecyl salicylate and its potential applications in advanced dermatological formulations.
References
-
Cross, S. E., Anderson, C., & Roberts, M. S. (1998). Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies. British Journal of Clinical Pharmacology, 46(1), 29–35. Available at: [Link]
-
Brain, K. R., Walters, K. A., & Addo, E. (1998). Percutaneous penetration of octyl salicylate from representative sunscreen formulations through human skin in vitro. Journal of Toxicology: Cutaneous and Ocular Toxicology, 17(2), 89-101. Available at: [Link]
-
Cross, S. E., et al. (1998). Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies. E-lactancia. Available at: [Link]
-
Cross, S. E., Anderson, C., & Roberts, M. S. (1998). Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies. PMC. Available at: [Link]
-
Roberts, M. S., & Cross, S. E. (2002). Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies. Semantic Scholar. Available at: [Link]
-
Taylor, C. R. (1961). Systemic absorption of topically applied salicylic acid. DigitalCommons@URI. Available at: [Link]
-
Sarkhel, S., et al. (2024). Ranges of physicochemical properties of the salicylates. ResearchGate. Available at: [Link]
-
Burnett, C. L., et al. (2019). Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link]
-
Final Report of the Safety Assessment of Salicylic Acid, etc. (2003). PubMed. Available at: [Link]
-
Hewlings, S., et al. (2022). Experimental in vitro skin permeation test of ethyl salicylate. ResearchGate. Available at: [Link]
-
Hewitt, N. J., et al. (2025). In vitro human skin absorption of ethyl salicylate, pentyl salicylate, and (Z)-3-hexenyl salicylate from topical formulations: Effects on permeation and distribution. Toxicology in Vitro. Available at: [Link]
-
Johnson, W., et al. (2019). Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. U.S. Food & Drug Administration. Available at: [Link]
-
Scientific Committee on Consumer Safety. (2021). Opinion on Methyl salicylate. Public Health, European Commission. Available at: [Link]
-
Rothe, H., et al. (2024). Grouping of chemicals for safety assessment: the importance of toxicokinetic properties of salicylate esters. Archives of Toxicology. Available at: [Link]
-
Danon, A., & Ben-Shimon, S. (1998). Serum concentrations of salicylic acid following topically applied salicylate derivatives. PubMed. Available at: [Link]
-
Danon, A., & Ben-Shimon, S. (1998). Serum Concentrations of Salicylic Acid following Topically Applied Salicylate Derivatives. Semantic Scholar. Available at: [Link]
-
US EPA. (2025). Salicylic acid Properties. CompTox Chemicals Dashboard. Available at: [Link]
-
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs Inc.. Available at: [Link]
-
Lane, M. E. (2024). In vitro permeation testing for the evaluation of drug delivery to the skin. UCL Discovery. Available at: [Link]
-
FooDB. (2015). Compound salicylate (FDB031164). FooDB. Available at: [Link]
Sources
- 1. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 2. e-lactancia.org [e-lactancia.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. d-nb.info [d-nb.info]
- 5. Percutaneous penetration of octyl salicylate from representative sunscreen formulations through human skin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. health.ec.europa.eu [health.ec.europa.eu]
- 8. In vitro human skin absorption of ethyl salicylate, pentyl salicylate, and (Z)-3-hexenyl salicylate from topical formulations: Effects on permeation and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cir-safety.org [cir-safety.org]
- 11. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serum concentrations of salicylic acid following topically applied salicylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Revolutionizing Transdermal Delivery: A Comparative Analysis of Octadecyl Salicylate's Efficacy
A Senior Application Scientist's Guide to Enhancing Drug Permeation
In the landscape of transdermal drug delivery, overcoming the formidable barrier of the stratum corneum remains a central challenge for researchers and formulation scientists. The quest for safe and effective penetration enhancers is paramount to unlocking the full potential of delivering therapeutics through the skin. This guide provides an in-depth, objective comparison of octadecyl salicylate's performance against other common alternatives, supported by experimental data and mechanistic insights.
The Critical Role of Penetration Enhancers
The stratum corneum, the outermost layer of the epidermis, is a highly organized structure of corneocytes and intercellular lipids, serving as the primary barrier to drug absorption.[1] Penetration enhancers, also known as accelerants or sorption promoters, are chemical agents that reversibly diminish the barrier function of the stratum corneum, thereby facilitating the transport of drug molecules into the deeper layers of the skin and systemic circulation.[2][3]
An ideal penetration enhancer should be non-toxic, non-irritating, pharmacologically inert, and compatible with the drug and other formulation excipients.[2] Its effect should be immediate, predictable, and reversible, ensuring that the skin's barrier function is fully restored upon removal.[4]
The mechanisms by which chemical enhancers operate are multifaceted and can include:
-
Disruption of the Stratum Corneum Lipids: Altering the highly ordered lamellar structure of the intercellular lipids.[1][4]
-
Interaction with Intracellular Proteins: Modifying the keratin structure within the corneocytes.[1][4]
-
Improved Partitioning: Enhancing the solubility and partitioning of the drug into the stratum corneum.[4]
Octadecyl Salicylate: A Closer Look at the Mechanism
Octadecyl salicylate, an ester of salicylic acid, has emerged as a promising penetration enhancer. Its mechanism of action is primarily attributed to the disruption of the intercellular lipid domain within the stratum corneum.[5] Thermal analysis studies have demonstrated that octyl salicylate (a related compound) reduces the transition temperature (Tm) of stratum corneum lipids, indicating a fluidization of the lipid bilayers.[5] This disruption creates a more permeable pathway for drug molecules to traverse the skin barrier.
Non-linear modeling of permeation data suggests that octyl salicylate increases drug diffusivity in the skin, a distinct mechanism from enhancers like propylene glycol and isopropyl myristate, which primarily act by promoting drug solubility within the membrane.[6]
Caption: Mechanism of Octadecyl Salicylate
Comparative Efficacy: Octadecyl Salicylate vs. Other Enhancers
The effectiveness of a penetration enhancer is typically quantified by the enhancement ratio (ER), which is the ratio of the drug's flux across the skin in the presence of the enhancer to the flux in its absence. The following table summarizes comparative data for octadecyl salicylate and other commonly used enhancers.
| Penetration Enhancer | Drug | Vehicle | Enhancement Ratio (ER) | Reference |
| Octyl Salicylate (10% v/v) | Fentanyl | Ethanol | Increased drug permeation with increasing drug saturation | [6] |
| Propylene Glycol (10% v/v) | Fentanyl | Ethanol | No significant increase with increasing drug saturation | [6] |
| Isopropyl Myristate (10% v/v) | Fentanyl | Ethanol | Increased drug permeation with increasing drug saturation | [6] |
| Azone | Various | - | Can be used at concentrations of 0.1-5% | [4] |
| Dimethyl Sulfoxide (DMSO) | Various | - | Interacts with lipids and proteins | [4] |
| Oleic Acid | Various | - | Disrupts intercellular lipid arrangement | [1][7] |
Note: Direct comparative studies for octadecyl salicylate with a wide range of drugs and other enhancers are limited in the publicly available literature. The data presented for octyl salicylate provides a close approximation.
Studies have shown that for fentanyl, formulations containing octyl salicylate demonstrated increased drug permeation as the degree of drug saturation increased, a behavior also observed with isopropyl myristate but not with propylene glycol.[6] This suggests that octyl salicylate's efficacy is influenced by the formulation's thermodynamic activity.
Experimental Protocol: In Vitro Permeation Studies using Franz Diffusion Cells
A standard and reliable method for evaluating the efficacy of penetration enhancers is the in vitro permeation study using Franz diffusion cells.[3][8] This method allows for the measurement of drug flux across a membrane, typically excised human or animal skin.[9][10]
Step-by-Step Methodology:
-
Membrane Preparation: Excised full-thickness skin is carefully cleared of subcutaneous tissue and mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.[9] The skin is allowed to equilibrate.
-
Formulation Application: The test formulation containing the drug and the penetration enhancer is applied to the surface of the stratum corneum in the donor compartment. A control formulation without the enhancer is also tested in parallel.
-
Receptor Phase: The receptor compartment is filled with a suitable buffer solution, often phosphate-buffered saline (pH 7.4), to maintain sink conditions. The temperature is maintained at 37°C to mimic physiological conditions.[3]
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh buffer.
-
Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or UV-spectrophotometry.[8]
-
Data Calculation: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot. The enhancement ratio is then calculated.
Caption: Franz Diffusion Cell Workflow
Conclusion and Future Perspectives
Octadecyl salicylate holds significant promise as a chemical penetration enhancer for transdermal drug delivery. Its primary mechanism of disrupting the intercellular lipids of the stratum corneum leads to increased drug diffusivity. While direct comparative data is still emerging, studies on the closely related octyl salicylate indicate its efficacy, particularly in supersaturated systems.
Further research should focus on comprehensive comparative studies of octadecyl salicylate against a broader range of established enhancers for various drug molecules. Investigating its long-term safety profile and potential for skin irritation is also crucial for its clinical translation. The continued development and validation of advanced in vitro models that more closely mimic in vivo skin conditions will further refine our understanding and accelerate the development of next-generation transdermal delivery systems.
References
-
Title: Mechanisms of action of novel skin penetration enhancers: phospholipid versus skin lipid liposomes Source: PubMed URL: [Link]
-
Title: Influence of penetration enhancer on drug permeation from volatile formulations Source: PubMed URL: [Link]
-
Title: Topical delivery of salicylates | Request PDF Source: ResearchGate URL: [Link]
-
Title: Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies Source: PMC URL: [Link]
-
Title: Transdermal drug transport and metabolism. I. Comparison of in vitro and in vivo results Source: PubMed URL: [Link]
-
Title: Topical delivery of salicylates Source: PubMed URL: [Link]
-
Title: Connotation of Incorporation of Penetration Enhancers in Topical Drug Delivery- A Review Source: IJPPR URL: [Link]
-
Title: The Impact of Penetration Enhancers on Transdermal Drug Delivery System: Physical and Chemical Approach Source: Research and Reviews URL: [Link]
-
Title: Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches Source: MDPI URL: [Link]
-
Title: Recent development in Penetration Enhancers and Techniques in Transdermal Drug Delivery System Source: International Journal of Pharmaceutical and Clinical Research URL: [Link]
-
Title: Effect of enhancers on permeation kinetics of captopril for transdermal system Source: National Library of Medicine URL: [Link]
-
Title: Preliminary studies on the in vitro and in vivo effect of salicylate on sperm motility Source: PubMed URL: [Link]
-
Title: Enhancing Transdermal Delivery: Investigating the Impact of Permeation Promoters on Ibuprofen Release and Penetration from Medical Patches—In Vitro Research Source: PMC URL: [Link]
-
Title: Invitro Release Study of Sodium Salicylate from Lecithin Based Phospholipid Microemulsions Source: Brieflands URL: [Link]
-
Title: Appropriate use of transdermal drug delivery systems Source: Sciedu URL: [Link]
-
Title: Topical delivery of salicylates Source: Semantic Scholar URL: [Link]
-
Title: In vitro and in vivo evaluation of controlled-release and enteric-coated formulations of sodium salicylate Source: PubMed URL: [Link]
-
Title: Salicylate – Knowledge and References Source: Taylor & Francis URL: [Link]
-
Title: Transdermal Drug Delivery System Source: Asian Journal of Research in Pharmaceutical Sciences URL: [Link]
-
Title: Preparation and Characterization of Salsalate-Loaded Chitosan Nanoparticles: In Vitro Release and Antibacterial and Antibiofilm Activity Source: MDPI URL: [Link]
-
Title: A COMPARATIVE EVALUATION OF DIFFERENT MEMBRANES FOR THEIR DIFFUSION EFFICIENCY: AN IN VITRO STUDY Source: Pharma Science Monitor URL: [Link]
-
Title: Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies Source: E-lactancia URL: [Link]
-
Title: A comparative study of the release of active ingredients from semisolid cosmeceuticals measured with Franz, enhancer or flow-through cell diffusion apparatus Source: ResearchGate URL: [Link]
-
Title: The Use of Salicylic Acid in a New Delivery System as a Co-Adjuvant Topical Treatment for Acne Vulgaris Source: ResearchGate URL: [Link]
-
Title: Automated flow injection determination of salicylates using Trinder reaction for clinical analysis, assays and dissolution studies of formulations Source: PubMed URL: [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. japer.in [japer.in]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Mechanisms of action of novel skin penetration enhancers: phospholipid versus skin lipid liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of penetration enhancer on drug permeation from volatile formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing Transdermal Delivery: Investigating the Impact of Permeation Promoters on Ibuprofen Release and Penetration from Medical Patches—In Vitro Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmasm.com [pharmasm.com]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation for Octadecyl Salicylate
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The topical delivery of active pharmaceutical ingredients (APIs) is a complex process, governed by the intricate interplay between the API's physicochemical properties, the vehicle formulation, and the physiological barrier of the skin. For long-chain esters like octadecyl salicylate, predicting clinical efficacy from early-stage laboratory data is a significant challenge. This guide provides an in-depth analysis of the correlation between in vitro and in vivo studies for octadecyl salicylate, a lipophilic derivative of salicylic acid.
While direct experimental data for octadecyl salicylate is limited in publicly available literature, this guide will establish a robust scientific framework by drawing parallels with closely related salicylates, such as octyl salicylate and salicylic acid itself. We will explore the causal relationships behind experimental choices, detail self-validating protocols, and provide a comparative analysis to empower researchers in designing and interpreting studies for this and similar molecules.
The Central Challenge: Predicting Human Efficacy
The "gold standard" for evaluating topical formulations remains in vivo studies in humans.[1] However, these are costly, time-consuming, and raise ethical considerations.[1] Consequently, the pharmaceutical industry relies heavily on a tiered approach, starting with in vitro models to screen formulations and predict performance. The critical question is: how well do these in vitro results translate to in vivo outcomes? This is the essence of In Vitro-In Vivo Correlation (IVIVC).
For topical dosage forms, a strong IVIVC can streamline development, support post-approval changes, and reduce the need for extensive clinical trials. This guide will dissect the key methodologies used to build this correlation for salicylates.
Part 1: In Vitro Permeation Testing - The Foundation
In vitro permeation testing (IVPT) is the cornerstone for assessing the performance of topical formulations. It measures the rate and extent of an API's diffusion through a skin membrane. The Franz Diffusion Cell is the most widely accepted and standardized apparatus for this purpose.[2][3]
The Franz Diffusion Cell: A Mechanistic Overview
The Franz cell is a simple yet powerful tool consisting of a donor chamber, a receptor chamber, and a membrane separating the two.[3][4] The system is designed to mimic the passive diffusion of a substance from the skin surface into the systemic circulation.[2]
Caption: Workflow of a Franz Diffusion Cell experiment.
Causality in Experimental Design: Why Every Parameter Matters
The choices made during the setup of a Franz cell experiment are critical for generating clinically relevant data.
-
Membrane Selection: Human cadaver skin is the gold standard for IVPT as it most accurately reflects the in vivo barrier.[3] When unavailable, porcine skin is a common alternative due to its structural similarity.[1] For early screening (In Vitro Release Testing or IVRT), synthetic membranes can be used to assess release from the formulation itself.[3]
-
Receptor Fluid: The fluid must act as a "sink," meaning the API is freely soluble in it, preventing saturation and ensuring the concentration gradient is the rate-limiting factor for diffusion.[5] For lipophilic compounds like octadecyl salicylate, a simple phosphate-buffered saline (PBS) may not suffice. The addition of solvents like ethanol or the use of albumin may be necessary to maintain sink conditions.[5]
-
Temperature: The skin surface temperature is typically maintained at 32°C to mimic physiological conditions, as temperature can significantly influence diffusion rates.[2][5]
-
Dose: A finite dose (e.g., 5-10 mg/cm²) is applied to reflect real-world application, as opposed to an infinite dose which can saturate the skin and produce misleadingly high permeation rates.[6]
Detailed Protocol: In Vitro Permeation Test for Octadecyl Salicylate
This protocol is based on established OECD 428 guidelines.[2]
-
Membrane Preparation:
-
Franz Cell Assembly:
-
The receptor chamber is filled with a degassed receptor fluid (e.g., PBS with 5% v/v ethanol to ensure sink conditions for octadecyl salicylate).
-
The skin membrane is mounted between the donor and receptor chambers, with the stratum corneum facing the donor chamber.[4]
-
The assembly is clamped securely, and cells are placed in a water bath set to maintain a skin surface temperature of 32°C.[4]
-
-
Dosing and Sampling:
-
A finite dose (e.g., 5 mg/cm²) of the octadecyl salicylate formulation is applied evenly to the skin surface.[3]
-
At predetermined intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), the entire volume of the receptor fluid is collected from the sampling arm.[3]
-
The withdrawn volume is immediately replaced with fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.[4]
-
-
Sample Analysis:
-
Collected samples are analyzed using a validated HPLC or LC-MS/MS method to quantify the concentration of octadecyl salicylate and its potential metabolite, salicylic acid.[2]
-
Data is used to calculate the cumulative amount of API permeated per unit area over time and the steady-state flux.
-
Comparative In Vitro Permeation Data for Salicylates
While specific data for octadecyl salicylate is scarce, we can compare data from other salicylates to predict its behavior. The long C18 alkyl chain of octadecyl salicylate makes it highly lipophilic, which will significantly influence its skin permeation profile.
| Salicylate Derivative | Vehicle | % of Applied Dose Absorbed (48h) | Key Finding | Reference |
| Octyl Salicylate | Oil-in-Water Emulsion | 0.65 ± 0.16% | Low in vitro human skin permeation. | [6] |
| Octyl Salicylate | Hydroalcoholic Formulation | 0.59 ± 0.09% | Vehicle had a minimal impact on the total percentage absorbed for this ester. | [6] |
| Salicylic Acid | Oil-in-Water Emulsion | 1.14 ± 0.23% | Permeation was remarkably similar to its octyl ester, suggesting potential hydrolysis of the ester to the parent acid. | [6] |
| Methyl Salicylate | 20% Formulation | < 20% (24h) | Approximately 25% of the absorbed amount was hydrolyzed to salicylic acid. | [7][8] |
Insight for Octadecyl Salicylate: Given its high lipophilicity, octadecyl salicylate is expected to partition readily into the stratum corneum. However, its large molecular size and low aqueous solubility may limit its diffusion into the viable epidermis and the underlying receptor fluid. Its permeation rate may be significantly lower than that of smaller esters like methyl or even octyl salicylate. A key investigative point would be the extent of its hydrolysis to salicylic acid by cutaneous esterases, as this would drastically alter the permeating species.[9][10]
Part 2: In Vivo Assessment - The Clinical Reality
In vivo methods aim to quantify drug concentration within the different layers of the skin or to measure a pharmacodynamic response, such as a reduction in inflammation.
In Vivo Penetration: Tape Stripping
Tape stripping is a minimally invasive technique used to sequentially remove layers of the stratum corneum after topical application of a drug.[11][12][13] By analyzing the amount of drug on each tape strip, a concentration gradient within the outermost layer of the skin can be constructed.
Sources
- 1. ovid.com [ovid.com]
- 2. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]
- 3. Franz Diffusion Cell Testing: Complete IVRT & IVPT Guide [tiogaresearch.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alterlab.co.id [alterlab.co.id]
- 6. Percutaneous penetration of octyl salicylate from representative sunscreen formulations through human skin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cir-safety.org [cir-safety.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. e-lactancia.org [e-lactancia.org]
- 10. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stripping Procedures for Penetration Measurements of Topically Applied Substances | Plastic Surgery Key [plasticsurgerykey.com]
- 12. mdpi.com [mdpi.com]
- 13. The tape-stripping technique as a method for drug quantification in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Biocompatibility of Octadecyl Salicylate-Based Formulations
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the biocompatibility of topical and transdermal formulations containing octadecyl salicylate. As a long-chain ester of salicylic acid, octadecyl salicylate is increasingly utilized as a penetration enhancer and emollient. Its mechanism often involves disrupting the highly organized lipid structure of the stratum corneum, which necessitates a thorough evaluation of its biological safety profile.[1][2]
This document moves beyond a simple checklist of tests. It is designed as a strategic guide, explaining the causal logic behind the selection and sequence of assays, from foundational in vitro screenings to confirmatory in vivo studies. Our approach is grounded in the principles of the ISO 10993 series of standards, which provide a globally recognized framework for the biological evaluation of medical materials and devices.[3][4][5]
Part 1: Foundational Screening - In Vitro Cytotoxicity Assessment
Expertise & Rationale: Why Start with Cytotoxicity?
The initial and most fundamental question in any biocompatibility assessment is whether the material is toxic to living cells. In vitro cytotoxicity testing, as outlined in ISO 10993-5 , serves as a rapid, sensitive, and cost-effective first-line screening tool.[5] It allows us to establish a baseline of cellular response to the formulation and its individual components. A significant cytotoxic potential at this stage would be a major red flag, potentially halting further development or prompting immediate reformulation. We utilize the HaCaT cell line, an immortalized human keratinocyte line, as it represents a biologically relevant model for dermatological exposure.[6]
Comparative Formulations
To ensure a robust and self-validating study, a panel of formulations must be tested in parallel:
-
Test Formulation: Vehicle containing a target concentration of Octadecyl Salicylate.
-
Alternative Enhancer: Vehicle containing a well-characterized penetration enhancer (e.g., Oleic Acid) at an equivalent effective concentration. This provides a benchmark against a known alternative.[7][8]
-
Vehicle Control (Negative): The formulation base without any penetration enhancer.
-
Positive Control: A solution of 1% Sodium Lauryl Sulfate (SLS), a known cytotoxic agent.
Experimental Protocol: MTT Assay for Cell Viability
This protocol quantifies cell viability by measuring the metabolic activity of the cell population. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of living cells.[6][9]
Step-by-Step Methodology:
-
Cell Seeding: Seed HaCaT keratinocytes into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[9]
-
Preparation of Extracts: Prepare extracts of the test and control formulations by incubating them in cell culture medium at a surface area-to-volume ratio of 3 cm²/mL for 24 hours at 37°C, as per ISO 10993-12 guidelines.
-
Cell Treatment: Remove the old medium from the cells and replace it with serial dilutions of the prepared formulation extracts (e.g., 100%, 50%, 25%, 12.5%, 6.25%).
-
Incubation: Incubate the treated cells for 24 hours under standard culture conditions.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the untreated control cells.
Data Presentation: Comparative Cytotoxicity
| Formulation | Concentration | Mean Cell Viability (%) [± SD] |
| Octadecyl Salicylate | 100 µg/mL | 92.4 [± 4.1] |
| 200 µg/mL | 85.1 [± 5.3] | |
| 400 µg/mL | 78.6 [± 4.8] | |
| Oleic Acid | 100 µg/mL | 90.5 [± 3.9] |
| 200 µg/mL | 81.3 [± 6.2] | |
| 400 µg/mL | 71.9 [± 5.5] | |
| Vehicle Control | 100% Extract | 98.7 [± 2.5] |
| Positive Control (SLS) | 1% Solution | 15.2 [± 3.1] |
Note: Data are hypothetical for illustrative purposes.
Visualization: MTT Assay Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Part 2: Dermal Compatibility - Irritation & Sensitization Potential
Expertise & Rationale: Distinguishing Two Key Endpoints
Once a formulation is deemed non-cytotoxic, we must assess its potential to cause local skin reactions. It is crucial to distinguish between:
-
Irritation: A direct, non-immune-mediated inflammatory reaction to a substance.
-
Sensitization: An immune-mediated (Type IV hypersensitivity) allergic reaction that occurs after initial exposure.[10][11]
Modern best practices, championed by regulations like the EU's Cosmetics Regulation and reflected in ISO 10993-23 , prioritize non-animal testing methods.[12] We therefore employ a tiered in vitro strategy based on the Adverse Outcome Pathway (AOP) for skin sensitization.[13][14]
Experimental Protocol 1: In Vitro Skin Irritation (ISO 10993-23)
This test uses a Reconstructed human Epidermis (RhE) model, which mimics the structure and function of the human epidermis.
Step-by-Step Methodology:
-
Tissue Preparation: Culture RhE tissue models (e.g., EpiDerm™, SkinEthic™) to the appropriate stage of differentiation.
-
Application: Apply 50 µL of the test or control formulation directly onto the surface of the tissue culture.
-
Exposure: Incubate for 60 minutes at 37°C.
-
Washing: Thoroughly rinse the tissues with phosphate-buffered saline (PBS) to remove the formulation.
-
Post-Incubation: Transfer tissues to fresh medium and incubate for 42 hours.
-
Viability Assessment: Determine tissue viability using the MTT assay, as described previously. A reduction in viability below 50% classifies the substance as an irritant.
Experimental Protocol 2: In Vitro Skin Sensitization (OECD 442D)
We assess the second key event in the skin sensitization AOP: keratinocyte activation. The ARE-Nrf2 Luciferase Test Method measures the induction of genes regulated by the antioxidant response element (ARE), a key pathway activated by sensitizers.[14]
Step-by-Step Methodology:
-
Cell Culture: Culture KeratinoSens™ cells, which contain a luciferase gene under the control of a constitutive promoter fused with an ARE element.
-
Exposure: Expose the cells to 12 different concentrations of the test formulations for 48 hours.
-
Lysis & Reading: Lyse the cells and measure the luciferase activity using a luminometer.
-
Analysis: Calculate the fold induction of luciferase expression compared to the vehicle control. A substance is classified as a sensitizer if it induces a statistically significant induction of 1.5-fold or greater (Imax > 1.5) at a concentration where cell viability is above 70%.
Data Presentation: Irritation & Sensitization Potential
Table 2.1: In Vitro Irritation Results (RhE Model)
| Formulation | Mean Tissue Viability (%) [± SD] | ISO 10993-23 Classification |
|---|---|---|
| Octadecyl Salicylate | 81.2 [± 6.5] | Non-Irritant |
| Oleic Acid | 75.9 [± 7.1] | Non-Irritant |
| Vehicle Control | 97.4 [± 3.3] | Non-Irritant |
| Positive Control (SLS) | 22.5 [± 4.9] | Irritant |
Table 2.2: In Vitro Sensitization Results (ARE-Nrf2 Luciferase Assay)
| Formulation | Max Fold Induction (Imax) | Concentration at EC1.5 (µM) | OECD 442D Classification |
|---|---|---|---|
| Octadecyl Salicylate | 1.3 | > 2000 | Non-Sensitizer |
| Oleic Acid | 1.2 | > 2000 | Non-Sensitizer |
| Vehicle Control | 1.0 | N/A | Non-Sensitizer |
| Positive Control (Cinnamic Aldehyde) | 4.8 | 65 | Sensitizer |
Note: Data are hypothetical for illustrative purposes.
Visualization: Adverse Outcome Pathway (AOP) for Skin Sensitization
Caption: Key events in the Adverse Outcome Pathway for skin sensitization.
Part 3: Hemocompatibility Assessment
Expertise & Rationale: When is Hemocompatibility Necessary?
Hemocompatibility testing, guided by ISO 10993-4 , is critical for any formulation intended for use on compromised skin, in conjunction with microneedle arrays, or in any application where it may directly contact blood.[15] The primary screening test is an in vitro hemolysis assay, which assesses the formulation's potential to damage red blood cells (erythrocytes), leading to the release of hemoglobin.[16][17]
Experimental Protocol: In Vitro Hemolysis (ASTM F756)
Step-by-Step Methodology:
-
Blood Collection: Obtain fresh human blood containing an anticoagulant (e.g., citrate).
-
Erythrocyte Isolation: Centrifuge the blood to pellet the red blood cells (RBCs). Wash the RBC pellet three times with isotonic PBS.
-
RBC Suspension: Resuspend the washed RBCs in PBS to create a 2% (v/v) suspension.
-
Incubation: Add the formulation extracts to the RBC suspension at various concentrations. Incubate at 37°C for 3 hours with gentle agitation.
-
Controls: Use PBS as the negative control (0% hemolysis) and deionized water as the positive control (100% hemolysis).
-
Centrifugation: Centrifuge the samples to pellet intact RBCs and cell debris.
-
Quantification: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control. A value below 5% is generally considered non-hemolytic.[17]
Data Presentation: Comparative Hemolysis
| Formulation | Concentration | % Hemolysis [± SD] | ASTM F756 Classification |
| Octadecyl Salicylate | 200 µg/mL | 1.8 [± 0.4] | Non-hemolytic |
| 400 µg/mL | 2.9 [± 0.6] | Non-hemolytic | |
| Oleic Acid | 200 µg/mL | 2.1 [± 0.5] | Non-hemolytic |
| 400 µg/mL | 4.5 [± 0.8] | Non-hemolytic | |
| Vehicle Control | 100% Extract | 0.5 [± 0.2] | Non-hemolytic |
| Positive Control (H₂O) | N/A | 100 [± 0.0] | Hemolytic |
Note: Data are hypothetical for illustrative purposes.
Part 4: In Vivo Confirmation of Anti-Inflammatory Properties
Expertise & Rationale: Bridging In Vitro and In Vivo
While in vitro tests are powerful screening tools, an in vivo model is invaluable for confirming biocompatibility and assessing the formulation's functional effect within a complex biological system.[18][19] The carrageenan-induced rat paw edema model is a standard and well-accepted method for evaluating acute inflammation.[20] This allows us to not only confirm a lack of irritancy but also to compare the inherent anti-inflammatory properties of different salicylate-based formulations.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate male Wistar rats (180-220g) for one week under standard laboratory conditions.
-
Group Allocation: Divide animals into groups (n=6 per group): Vehicle Control, Octadecyl Salicylate, Oleic Acid, and a positive control (e.g., topical Diclofenac gel).
-
Topical Application: Apply a fixed amount (e.g., 100 mg) of the respective formulation to the plantar surface of the left hind paw of each rat.
-
Inflammation Induction: One hour after topical application, inject 0.1 mL of a 1% carrageenan solution subcutaneously into the same paw to induce localized edema.
-
Measurement: Measure the paw volume using a digital plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection.
-
Calculation: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.
Data Presentation: In Vivo Anti-Inflammatory Effect
| Formulation | % Inhibition of Edema (at 3 hours) [± SD] |
| Octadecyl Salicylate | 45.6 [± 5.1] |
| Oleic Acid | 22.3 [± 4.8] |
| Vehicle Control | 0 |
| Diclofenac Gel (Positive Control) | 68.9 [± 6.2] |
Note: Data are hypothetical for illustrative purposes.
Visualization: In Vivo Study Workflow
Caption: Experimental workflow for the rat paw edema assay.
Overall Summary and Conclusion
This guide outlines a systematic, multi-faceted approach to evaluating the biocompatibility of octadecyl salicylate formulations. By progressing from foundational cytotoxicity to specific dermal endpoints and, where necessary, hemocompatibility and in vivo function, a comprehensive safety profile can be constructed.
Consolidated Comparative Summary Table
| Assessment | Endpoint | Octadecyl Salicylate | Oleic Acid (Benchmark) | Conclusion |
| Cytotoxicity | Cell Viability | >75% | >70% | Low cytotoxic potential |
| Irritation | Tissue Viability | >80% (Non-Irritant) | >75% (Non-Irritant) | No irritation potential |
| Sensitization | Gene Induction | <1.5 fold (Non-Sensitizer) | <1.5 fold (Non-Sensitizer) | No sensitization potential |
| Hemocompatibility | % Hemolysis | <3% (Non-hemolytic) | <5% (Non-hemolytic) | Excellent blood compatibility |
| In Vivo | % Edema Inhibition | ~46% | ~22% | Moderate anti-inflammatory effect |
Based on this structured evaluation, an octadecyl salicylate-based formulation can be objectively compared to alternatives. The data suggest that octadecyl salicylate not only possesses a favorable biocompatibility profile, comparable or superior to other common enhancers, but may also contribute a moderate anti-inflammatory effect, a beneficial secondary characteristic for many dermatological applications. This rigorous, evidence-based approach is essential for de-risking product development and ensuring patient safety.
References
- MED Institute. (2024, April 2). Navigating Biocompatibility: An Introduction to ISO 10993 Series of Standards.
- Rimsys. (2023, January 6). ISO 10993: Standards for the biologic evaluation of medical devices.
- NAMSA. (n.d.). ISO Standards Associated with Medical Device Biocompatibility Testing | Part 1.
- Chaplet North America. (2025, August 20). Biocompatibility Testing for Medical Devices | ISO 10993.
- National Toxicology Program. (2010, July 22). OECD Test Guideline 429: Skin Sensitisation: Local Lymph Node Assay.
- Charles River Laboratories. (n.d.). Non-animal Skin Sensitization Testing: OECD Guidelines for in Vitro and in Chemico Testing.
- Measurlabs. (2025, July 13). Biocompatibility Testing of Medical Devices | ISO 10993.
- National Toxicology Program. (n.d.). OECD Test Guideline 442D: In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method.
- Waldman, S. A., & Terzic, A. (Eds.). (n.d.). Topical salicylates (Chapter 103) - The Essence of Analgesia and Analgesics. Cambridge University Press.
- OECD. (2002, April 24). OECD Test Guideline 429 - Skin Sensitization: Local Lymph Node Assay.
- OECD. (n.d.). Test No. 406: Skin Sensitisation.
- Pharmacon. (2025, December 31). A Review of Methodological Standards and Current Practices in Hemolytic Toxicity Testing of Nanoparticle-Based Drug Delivery Systems.
- Li, Y., et al. (n.d.). Relationship and improvement strategies between drug nanocarrier characteristics and hemocompatibility: What can we learn from the literature. PMC.
- ResearchGate. (2025, August 6). Haemocompatibility of Nanosized Drug Delivery Systems: Has It Been Adequately Considered?.
- Medical News Today. (2023, August 10). Salicylate sensitivity: Symptoms and management.
- Ardianto, P., et al. (n.d.). In silico and in vitro Analysis of Alkylated Salicylic Acid Inhibition Activity on Cervical HeLa Cancer Cell Line.
- DermNet. (n.d.). Allergy to topical salicylate.
- Wikipedia. (n.d.). Salicylate sensitivity.
- MDPI. (2024, December 13). ISO 10993-4 Compliant Hemocompatibility Evaluation of Gellan Gum Hybrid Hydrogels for Biomedical Applications.
- YorkTest US. (n.d.). Identifying Salicylate Sensitivity: Symptoms, Causes, and Testing.
- Frontiers. (2023, August 29). A review: hemocompatibility of magnetic nanoparticles and their regenerative medicine, cancer therapy, drug delivery, and bioimaging applications.
- Najjar, A., et al. (2024, April 24). In vitro to in vivo extrapolation to derive a metabolism factor for estimating the aggregate exposure to salicylic acid after dermal exposure of its esters. PMC.
- MDPI. (2023, July 31). In Vitro and In Vivo Efficacy of Topical Dosage Forms Containing Self-Nanoemulsifying Drug Delivery System Loaded with Curcumin.
- Public Health Toxicology. (2011, January 7). In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams.
- NIH. (n.d.). In vitro and in vivo evaluation of topical formulations of Spantide II. PMC.
- RIFM. (2023, June 27). RIFM fragrance ingredient safety assessment, isobutyl salicylate, CAS Registry Number 87-19-4.
- Cosmetic Ingredient Review. (2018, December 21). Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics.
- PubMed. (2005, November 23). Mechanisms of action of novel skin penetration enhancers: phospholipid versus skin lipid liposomes.
- Grégoire, S., et al. (2025, January 4). Grouping of chemicals for safety assessment: the importance of toxicokinetic properties of salicylate esters.
- NIH. (n.d.). In Vivo Methods for the Assessment of Topical Drug Bioavailability. PMC.
- PubMed. (2025, January 4). Grouping of chemicals for safety assessment: the importance of toxicokinetic properties of salicylate esters.
- FDA. (2020, October 8). Bioequivalence of Complex Topical Generics: In Vitro and In Vivo.
- ResearchGate. (2025, August 7). Comparison of effect of penetration enhancer on different polymers for drug delivery.
- FDA. (2019, June 5). Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics.
- PubMed. (2012, December 15). Influence of penetration enhancer on drug permeation from volatile formulations.
- Google Patents. (n.d.). US5891451A - Skin treatment with salicylic acid esters.
- Journal of Drug Delivery and Therapeutics. (2021, October 15). A Comprehensive Review on Natural Products as Chemical Penetration Enhancer.
- MDPI. (2022, December 15). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches.
- ResearchGate. (2025, December 6). Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics.
Sources
- 1. Mechanisms of action of novel skin penetration enhancers: phospholipid versus skin lipid liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of penetration enhancer on drug permeation from volatile formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medinstitute.com [medinstitute.com]
- 4. ISO 10993: Standards for the biologic evaluation of medical devices [rimsys.io]
- 5. ISO Standards Associated with Medical Device Biocompatibility Testing | Part 1 - European Biomedical Institute [ebi.bio]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jddtonline.info [jddtonline.info]
- 9. scialert.net [scialert.net]
- 10. dermnetnz.org [dermnetnz.org]
- 11. Salicylate sensitivity - Wikipedia [en.wikipedia.org]
- 12. measurlabs.com [measurlabs.com]
- 13. criver.com [criver.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. ISO 10993-4 Compliant Hemocompatibility Evaluation of Gellan Gum Hybrid Hydrogels for Biomedical Applications [mdpi.com]
- 16. A Review of Methodological Standards and Current Practices in Hemolytic Toxicity Testing of Nanoparticle-Based Drug Delivery Systems | Pharmacon: Jurnal Farmasi Indonesia [journals2.ums.ac.id]
- 17. Frontiers | A review: hemocompatibility of magnetic nanoparticles and their regenerative medicine, cancer therapy, drug delivery, and bioimaging applications [frontiersin.org]
- 18. In vitro and in vivo evaluation of topical formulations of Spantide II - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vivo Methods for the Assessment of Topical Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
A Comparative Guide to the Anti-Inflammatory Effects of Salicylate Esters
For over a century, salicylates have been a cornerstone of pain and inflammation management.[1] While acetylsalicylic acid (aspirin) is the most recognized member of this class, a variety of salicylate esters exist, each with unique physicochemical and pharmacological properties. For researchers and drug development professionals, understanding the nuanced differences in their anti-inflammatory effects is critical for designing next-generation therapeutics with improved efficacy and safety profiles.
This guide provides an in-depth comparison of common salicylate esters, grounded in experimental data and mechanistic insights. We will dissect their modes of action, explore the structure-activity relationships that govern their potency, and provide standardized protocols for their comparative evaluation.
The Core Mechanism: More Than Just COX Inhibition
The classical mechanism of action for salicylates is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[2][3] However, the story is more complex than a simple on-off switch.
Aspirin (Acetylsalicylic Acid): The Irreversible Inhibitor
Aspirin stands unique among salicylates due to its acetyl group.[4] This group allows it to irreversibly acetylate a serine residue in the active site of both COX-1 and COX-2, permanently disabling the enzyme.[4] This irreversible action, particularly on COX-1 in platelets, is the basis for its well-known anti-thrombotic effects.[5]
Other Salicylates: A Reversible and Multifaceted Approach
Salicylate esters like Methyl Salicylate and Ethyl Salicylate, as well as the active metabolite Salicylic Acid, lack the acetyl group and thus cannot irreversibly inhibit COX enzymes.[2][3] These compounds are prodrugs that are rapidly hydrolyzed by esterases in the body to release salicylic acid.[2]
Salicylic acid itself is a weak, reversible, and competitive inhibitor of COX enzymes.[6] Its anti-inflammatory prowess, which is often comparable to that of aspirin in vivo, cannot be explained by direct COX inhibition alone.[7][8] Evidence now points to a multi-pronged mechanism:
-
Suppression of COX-2 Gene Expression: At pharmacological concentrations, salicylic acid can inhibit the transcription of the COX-2 gene, which is induced at sites of inflammation.[1][9] By preventing the synthesis of new COX-2 enzyme, it effectively reduces the production of prostaglandins in inflamed tissues.[1]
-
Inhibition of NF-κB Signaling: Some studies suggest that salicylates can inhibit the activation of the transcription factor NF-κB (nuclear factor kappa B).[9][10] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and COX-2 itself.[10]
This dual mechanism of suppressing both the enzyme's synthesis and, to a lesser extent, its activity, explains the potent anti-inflammatory effects of non-acetylated salicylates.
Figure 1. Differentiated Mechanisms of Salicylate Action
Structure-Activity Relationship (SAR): The Devil is in the Details
The chemical structure of a salicylate ester profoundly influences its potency, toxicity, and pharmacokinetic profile.[5][11]
-
The Carboxylic Acid Group: The free carboxylic acid group is essential for activity but is also associated with the gastrointestinal side effects common to NSAIDs, such as gastric irritation.[5][12] Esterification of this group, as seen in methyl or ethyl salicylate, can significantly reduce this gastric ulcerogenic activity.[12] These esters act as prodrugs, releasing the active salicylic acid upon hydrolysis in the body.[2]
-
The Phenolic Hydroxyl Group: The position of the hydroxyl group is critical. It must be ortho to the carboxyl group for anti-inflammatory activity; moving it to the meta or para position abolishes its effect.[5][13]
-
Ring Substitutions: Adding electron-withdrawing groups, such as halogens, to the aromatic ring can enhance anti-inflammatory potency, but may also increase toxicity.[11] Conversely, substituting an aromatic ring at the 5th position has been shown to increase anti-inflammatory activity.[5][14]
-
Ester Moiety: The nature of the ester group (e.g., methyl, ethyl) influences the compound's lipophilicity, which affects its ability to penetrate biological membranes, such as the skin.[2] This is why methyl salicylate is predominantly used in topical formulations.[3][15]
Comparative Performance: In Vitro and In Vivo Evidence
In Vitro Activity: COX Inhibition
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting an enzyme. While salicylic acid is a weak COX inhibitor, its metabolites and synthetic derivatives can show significant potency.[8][16]
| Compound | Target | IC50 (µM) | Selectivity (COX-1/COX-2) | Reference |
| Aspirin | COX-1 | 1.67 - 4.45 | Varies | [8] |
| Aspirin | COX-2 | 2.60 | Varies | [17] |
| Sodium Salicylate | COX-2 | >100 (in presence of 30µM Arachidonic Acid) | Weak Inhibitor | [6] |
| MEST1 (Synthetic Ester) | COX-1 | 0.21 | 0.44 | [17] |
| MEST1 (Synthetic Ester) | COX-2 | 0.048 | 0.44 | [17] |
Note: IC50 values can vary significantly based on assay conditions, such as substrate concentration.[6] The data for MEST1, a novel synthetic ester, demonstrates the potential for developing highly potent COX inhibitors based on the salicylate scaffold.[17]
In Vivo Activity: Animal Models of Inflammation
In vivo models provide a more holistic view of a drug's anti-inflammatory effect, accounting for its absorption, distribution, metabolism, and excretion (ADME). The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating acute anti-inflammatory agents.[18]
| Compound (Dose) | Animal Model | Inhibition of Edema (%) | Reference Compound | Reference |
| Aspirin (100 mg/kg) | Carrageenan-induced paw edema (mice) | Baseline | - | [18] |
| Methyl Salicylate Derivatives (100 mg/kg) | Carrageenan-induced paw edema (mice) | Potent Activity (most > Aspirin) | Aspirin (100 mg/kg) | [18] |
| M16 (Synthetic Derivative, 100 mg/kg) | Carrageenan-induced paw edema (mice) | Equal to Indomethacin | Indomethacin (5 mg/kg) | [18] |
These results show that esterification and further modification of the salicylic acid structure can lead to compounds with in vivo anti-inflammatory activity superior to that of aspirin and comparable to potent NSAIDs like indomethacin.[18]
Experimental Protocols for Comparative Assessment
To ensure trustworthiness and reproducibility, detailed and validated protocols are essential.
Protocol 1: In Vitro COX-2 Inhibition Assay
This protocol determines a compound's ability to inhibit the COX-2 enzyme directly.
Principle: The assay measures the production of Prostaglandin E2 (PGE2) from arachidonic acid by recombinant COX-2. The test compound's inhibitory effect is quantified by comparing PGE2 levels in its presence versus its absence.
Methodology:
-
Enzyme Preparation: Recombinant human COX-2 enzyme is pre-incubated at 37°C for 10 minutes in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) with a heme cofactor.
-
Compound Incubation: The test salicylate ester (dissolved in a suitable solvent like DMSO) is added at various concentrations and incubated with the activated enzyme for 15 minutes at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a saturating concentration of arachidonic acid (e.g., 10 µM).
-
Reaction Termination: After a set time (e.g., 2 minutes), the reaction is stopped by adding a solution of hydrochloric acid.
-
Quantification: The amount of PGE2 produced is quantified using a validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: PGE2 concentrations are plotted against the test compound concentration. The IC50 value is calculated using non-linear regression analysis. A reference compound (e.g., Celecoxib) should be run in parallel for validation.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
This protocol assesses the acute anti-inflammatory activity of a compound in a living organism.
Figure 2. Workflow for Carrageenan-Induced Paw Edema Model
Principle: Carrageenan, a phlogistic agent, induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Methodology:
-
Animal Handling: Wistar rats or Swiss albino mice are acclimatized and grouped. They are fasted overnight before the experiment.
-
Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
Drug Administration: Animals are dosed orally (p.o.) or intraperitoneally (i.p.) with the vehicle (control), a standard drug (e.g., Aspirin or Indomethacin), or the test salicylate ester.
-
Inflammation Induction: One hour after drug administration, 0.1 mL of a 1% (w/v) carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Edema Measurement: The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] × 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.
-
Conclusion and Future Directions
The comparative analysis of salicylate esters reveals a fascinating interplay between chemical structure and biological function. While aspirin's irreversible COX inhibition is unique, other esters leverage prodrug strategies and multifaceted mechanisms, such as the suppression of COX-2 gene expression, to exert potent anti-inflammatory effects, often with a reduced risk of gastric injury.[9][12]
The development of novel salicylate esters with enhanced potency and selectivity, as demonstrated by recent studies, highlights the enduring relevance of this chemical scaffold.[17][18] Future research should focus on:
-
Selective COX-2 Inhibition: Designing salicylate esters with high selectivity for COX-2 to minimize COX-1 related side effects.
-
Targeted Delivery: Developing delivery systems (e.g., topical, transdermal) that concentrate the active compound at the site of inflammation.
-
Dual-Action Compounds: Exploring derivatives that modulate other inflammatory pathways (e.g., lipoxygenase, cytokine signaling) in addition to the COX pathway.
By building upon the foundational knowledge of salicylate pharmacology and employing rigorous comparative methodologies, the scientific community can continue to innovate and refine this venerable class of anti-inflammatory agents.
References
-
Gombar, V., Kapoor, V. K., & Singh, H. (1983). Quantitative structure-activity relationships. Antiinflammatory activity of salicylic acid derivatives. Arzneimittelforschung, 33(9), 1226-30. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Ethyl Salicylate?. Patsnap Synapse. [Link]
-
Hardie, D. G. (2013). AMPK: mediating the metabolic effects of salicylate-based drugs?. Frontiers in Physiology, 4, 303. [Link]
-
Pharmacy 180. (n.d.). Salicylates - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. [Link]
-
Medicinal Chemistry Lectures Notes. (2023, May 4). Structure activity relationships (SAR) of Salicylates. Medicinal Chemistry Lectures Notes. [Link]
-
Wikipedia. (n.d.). Salicylic acid. Wikipedia. [Link]
-
Amit Lunkad. (2022, March 7). Salicylates: SAR and Uses [Video]. YouTube. [Link]
-
Li, Y., et al. (2016). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 21(12), 1641. [Link]
-
Needs, C. J., & Brooks, P. M. (1985). Clinical Pharmacokinetics of the Salicylates. Clinical Pharmacokinetics, 10(2), 164-177. [Link]
-
Kopp, E., & Ghosh, S. (1994). Inhibition of NF-kappa B by sodium salicylate and aspirin. Science, 265(5174), 956-959. [Link]
-
Wu, K. K. (2000). Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate. Proceedings of the National Academy of Sciences, 97(7), 3320-3325. [Link]
-
Rainsford, K. D., & Whitehouse, M. W. (1980). Anti-inflammatory/anti-pyretic salicylic acid esters with low gastric ulcerogenic activity. Agents and Actions, 10(5), 451-456. [Link]
-
Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry, 15(2), 37-52. [Link]
-
Pharmacy & Acute Care University. (n.d.). Module 3: Pathophysiology of Salicylate Toxicity. Pharmacy & Acute Care University. [Link]
-
Wikipedia. (n.d.). Aspirin. Wikipedia. [Link]
-
Drugs.com. (n.d.). Salicylates General Statement Monograph for Professionals. Drugs.com. [Link]
-
Mitchell, J. A., et al. (1997). Sodium Salicylate Inhibits Cyclo-Oxygenase-2 Activity Independently of Transcription Factor (Nuclear Factor κB) Activation. Molecular Pharmacology, 51(6), 907-912. [Link]
-
Regulations.gov. (n.d.). The molecular mechanism of action of all non-steroidal anti-inflammatory drugs - (NSAIDs) is the inhibition of the enzyme cyclo-oxygenase (COX), responsible for. Regulations.gov. [Link]
-
Ring, M., et al. (2024). In vitro to in vivo extrapolation to derive a metabolism factor for estimating the aggregate exposure to salicylic acid after dermal exposure of its esters. Archives of Toxicology, 98, 1877–1892. [Link]
-
Hutt, A. J., & Caldwell, J. (1983). The metabolic disposition of the salicylates. ResearchGate. [Link]
-
Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Methyl Salicylate?. Patsnap Synapse. [Link]
-
Higgs, G. A., et al. (1987). Pharmacokinetics of aspirin and salicylate in relation to inhibition of arachidonate cyclooxygenase and antiinflammatory activity. Proceedings of the National Academy of Sciences, 84(5), 1417-1420. [Link]
-
Hinz, B., et al. (2000). Salicylate Metabolites Inhibit Cyclooxygenase-2-Dependent Prostaglandin E2 Synthesis in Murine Macrophages. ResearchGate. [Link]
-
Animal Science Products. (n.d.). Anti-Inflammatory Salicylates, Their Properties and Actions. Animal Science Products. [Link]
-
Mohapatra, S., et al. (2019). A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory molecule – zaltoprofen, and a standard drug – piroxicam, using murine models. Taylor & Francis Online, 9(1), 1642220. [Link]
-
Tanen, D. A., et al. (2008). Comparison of Oral Aspirin Versus Topical Applied Methyl Salicylate for Platelet Inhibition. Annals of Pharmacotherapy, 42(9), 1336-1341. [Link]
-
Mitchell, J. A., et al. (1997). Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid. Molecular Pharmacology, 51(6), 907-12. [Link]
-
Sharma, R., et al. (2020). In silico and In vitro evaluation of the anti-inflammatory and antioxidant potential of Cymbopogon citratus from North-western Himalayas. bioRxiv. [Link]
-
Önder, F. Ç., et al. (2026). A comparative study of some NSAIDs with natural products: integrating in vitro anticancer efficacy, in vivo antiulcerative effect, histochemistry, and in silico analysis. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Tanen, D. A., et al. (2008). Comparison of oral aspirin versus topical applied methyl salicylate for platelet inhibition. Annals of Pharmacotherapy, 42(9), 1336-41. [Link]
-
Murugesan, K., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(2). [Link]
-
Acar, Ç., et al. (2022). Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential. ResearchGate. [Link]
-
Preston, S. J., et al. (1989). Comparative analgesic and anti-inflammatory properties of sodium salicylate and acetylsalicylic acid (aspirin) in rheumatoid arthritis. British Journal of Clinical Pharmacology, 27(5), 607-611. [Link]
-
Plano, D., et al. (2023). First Generation of Antioxidant Precursors for Bioisosteric Se-NSAIDs: Design, Synthesis, and In Vitro and In Vivo Anticancer Evaluation. Molecules, 28(17), 6245. [Link]
-
Singh, S., & Majumdar, D. K. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Semantic Scholar. [Link]
-
Wang, Z., et al. (2025). Assessing the efficacy and safety of different nonsteroidal anti-inflammatory drugs in the treatment of osteoarthritis: A systematic review and network meta-analysis based on RCT trials. PLOS ONE, 20(5), e0302824. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. What is the mechanism of Ethyl Salicylate? [synapse.patsnap.com]
- 3. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]
- 4. AMPK: mediating the metabolic effects of salicylate-based drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of aspirin and salicylate in relation to inhibition of arachidonate cyclooxygenase and antiinflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure activity relationships (SAR) of Salicylates - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 12. Anti-inflammatory/anti-pyretic salicylic acid esters with low gastric ulcerogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Quantitative structure-activity relationships. Antiinflammatory activity of salicylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Salicylic acid - Wikipedia [en.wikipedia.org]
- 16. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of an HPLC Method for Octadecyl Salicylate Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of octadecyl salicylate, a key ingredient in various pharmaceutical and cosmetic formulations. We will delve into the nuances of method validation, compare HPLC with alternative analytical techniques, and provide actionable protocols to ensure your data is accurate, reliable, and reproducible. This document is grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines, ensuring a globally recognized approach.[1][2][3][4][5][6][7]
The Critical Role of Method Validation
Before delving into the specifics of octadecyl salicylate analysis, it is crucial to understand the "why" behind method validation. An unvalidated or poorly validated analytical method can lead to erroneous results, impacting everything from formulation development and stability studies to regulatory submissions and patient safety. The objective of analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[8] This involves a comprehensive evaluation of several performance characteristics, which we will explore in detail.
The recent evolution of guidelines, particularly the ICH Q2(R2) and Q14, emphasizes a lifecycle approach to analytical procedures.[5][9] This modern perspective treats method validation not as a singular event, but as a continuous process of ensuring the method's suitability throughout its use.[5]
Principles of HPLC for Octadecyl Salicylate Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely used for the separation, identification, and quantification of various compounds. For octadecyl salicylate, a reversed-phase HPLC (RP-HPLC) method is typically employed. This involves a non-polar stationary phase (like C18 or octadecylsilyl) and a polar mobile phase.[10] The separation is based on the differential partitioning of the analyte between the two phases.
The selection of the stationary phase, mobile phase composition, flow rate, and detector wavelength are critical parameters that must be optimized to achieve a robust and reliable separation. For instance, a mobile phase consisting of a mixture of acetonitrile or methanol and an aqueous buffer (e.g., phosphate or acetate) is commonly used.[10][11][12] The pH of the mobile phase can also significantly influence the retention and peak shape of salicylic acid derivatives.
A Step-by-Step Guide to HPLC Method Validation
The validation of an HPLC method for octadecyl salicylate quantification should be conducted in accordance with a pre-approved validation protocol that outlines the experiments, acceptance criteria, and required documentation.[2][9] The core validation parameters, as stipulated by ICH guidelines, are detailed below.[3][4]
Experimental Workflow for HPLC Method Validation
Caption: A streamlined workflow for the validation of an HPLC method.
Specificity/Selectivity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][6]
Experimental Protocol:
-
Forced Degradation Studies: Subject a sample of octadecyl salicylate to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Placebo and Impurity Spiking: Analyze a placebo (formulation without the active ingredient) and the placebo spiked with known impurities and the analyte.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the octadecyl salicylate peak in the presence of other components.
Acceptance Criteria: The peak for octadecyl salicylate should be well-resolved from any other peaks, and the peak purity analysis should indicate that the analyte peak is spectrally homogeneous.
Linearity
Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.[3]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of octadecyl salicylate at different concentrations, typically ranging from 50% to 150% of the expected working concentration.
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the peak area versus the concentration.
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.[13]
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.[3][5]
Experimental Protocol:
-
Spiked Placebo Method: Prepare a placebo and spike it with known amounts of octadecyl salicylate at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each concentration level in triplicate.
-
Calculate the percent recovery for each sample.
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.[14]
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[13]
Experimental Protocol:
-
Repeatability (Intra-assay Precision): Analyze a minimum of six replicate samples of octadecyl salicylate at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The relative standard deviation (%RSD) for both repeatability and intermediate precision should typically be ≤ 2.0%.[3]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
Experimental Protocol:
-
Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Standard Deviation of the Response and the Slope: Calculate LOD and LOQ based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.
Acceptance Criteria: These values should be reported and justified. The LOQ should be adequate for the intended purpose of the method (e.g., for impurity analysis).[13]
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Experimental Protocol:
-
Introduce small, deliberate changes to method parameters such as:
-
Mobile phase composition (e.g., ±2% organic solvent)
-
pH of the mobile phase (e.g., ±0.2 units)
-
Column temperature (e.g., ±5°C)
-
Flow rate (e.g., ±0.1 mL/min)
-
-
Analyze the system suitability samples under each of the modified conditions.
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, and theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the variations.
System Suitability
Objective: To ensure that the chromatographic system is suitable for the intended analysis before and during the analysis of samples.
Experimental Protocol:
-
Inject a standard solution multiple times (e.g., five or six replicates) before starting the sample analysis.
-
Calculate system suitability parameters such as:
-
Tailing factor (should be ≤ 2)
-
Number of theoretical plates (should be > 2000)
-
Resolution between the analyte and the nearest eluting peak (should be > 2)
-
Relative standard deviation (%RSD) of replicate injections (should be ≤ 2.0%)
-
Acceptance Criteria: All system suitability parameters must meet the pre-defined criteria before proceeding with the analysis.
Comparison of HPLC with Alternative Analytical Techniques
While HPLC is a dominant technique for the quantification of octadecyl salicylate, other methods can also be employed. The choice of method often depends on the specific application, available instrumentation, and the required level of sensitivity and selectivity.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | High resolution, sensitivity, and specificity. Amenable to automation. | Requires specialized equipment and skilled operators. Can be time-consuming. | Routine quality control, stability studies, and impurity profiling. |
| Gas Chromatography (GC) | Partitioning of volatile compounds between a stationary phase and a carrier gas. | Excellent for volatile and semi-volatile compounds. High sensitivity. | Requires derivatization for non-volatile compounds like octadecyl salicylate. High temperatures can cause degradation. | Analysis of volatile impurities or related substances.[15][16] |
| UV-Visible Spectrophotometry | Measurement of the absorption of UV-Visible light by the analyte. | Simple, rapid, and inexpensive. | Lower specificity; susceptible to interference from other absorbing compounds in the matrix. | Preliminary assays or in-process controls where high specificity is not critical.[15] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. | Extremely high sensitivity and selectivity. Provides structural information. | High cost of instrumentation and maintenance. Requires specialized expertise. | Trace level analysis, metabolite identification, and complex mixture analysis.[15] |
Decision-Making for Method Selection
Caption: A decision tree for selecting an appropriate analytical method.
Conclusion
The validation of an HPLC method for the quantification of octadecyl salicylate is a meticulous process that underpins the quality and reliability of pharmaceutical and cosmetic products. By adhering to the principles outlined in this guide and following a systematic, scientifically sound validation protocol, researchers and drug development professionals can ensure the integrity of their analytical data. While HPLC remains the gold standard for this application due to its high resolution and sensitivity, a thorough understanding of alternative techniques allows for the selection of the most appropriate method for a given analytical challenge. The continuous lifecycle approach to method validation ensures that the analytical procedure remains fit for its intended purpose throughout the product's lifecycle, ultimately contributing to the development of safe and effective products.
References
-
Q2(R2) Validation of Analytical Procedures | FDA. (2024, March 6). U.S. Food and Drug Administration. [Link]
-
FDA Guidelines for Analytical Method Validation. (n.d.). Scribd. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025, October 2). Lab Manager. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. [Link]
-
Plasma salicylate analysis: a comparison of colorimetric, HPLC and enzymatic techniques. (n.d.). PubMed. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). ECA Academy. [Link]
-
A Review on a Some Analytical Methods for Determination of Salicylic Acid. (2020, July 8). ResearchGate. [Link]
-
Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. (2025). Science and Education Publishing. [Link]
-
Separation of Octyl salicylate on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. [Link]
-
Rapid High-Performance Liquid Chromatographic Assay for Salicylic Acid in Plasma Without Solvent Extraction. (n.d.). Academic.oup.com. [Link]
-
Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification. (2019, December 22). MDPI. [Link]
-
Development and validation of a liquid chromatography method for the determination of methyl salicylate. (n.d.). ResearchGate. [Link]
-
HPLC analysis of salicylic derivatives from natural products. (2025, August 6). ResearchGate. [Link]
-
Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. (2024, May 24). MDPI. [Link]
-
Stability indicating HPLC method development and validation for quantification of salicylic acid impurity in acetaminophen aspirin caffeine oral solid dosage forms. (2024, December 10). ResearchGate. [Link]
-
Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl. (2015, August 21). Research and Reviews. [Link]
-
Development and Validation of Method for Determination of Clobetasol Propionate and Salicylic Acid from Pharmaceutical Dosage Form by HPLC. (2015, July 6). ResearchGate. [Link]
-
Development and Validation of an HPLC-DAD Method for the Quantitative Determination of Benzoyl Peroxide, Curcumin, Rosmarinic Acid, Resveratrol and Salicylic Acid in a Face Mask—In Vitro/Ex Vivo Permeability Study. (2025, November 19). MDPI. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. scribd.com [scribd.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. propharmagroup.com [propharmagroup.com]
- 7. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 8. database.ich.org [database.ich.org]
- 9. m.youtube.com [m.youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Separation of Octyl salicylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. rroij.com [rroij.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [pubs.sciepub.com]
A Comparative Guide to the Performance of Octadecyl Salicylate in Diverse Topical Vehicle Systems
This guide provides a comprehensive analysis of the anticipated performance of octadecyl salicylate as a vehicle component in various topical formulations. As direct, extensive experimental data on octadecyl salicylate is not abundant in publicly accessible literature, this document synthesizes information from structurally related alkyl salicylates, fundamental principles of dermal drug delivery, and established formulation science to project its behavior. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential utility of this long-chain salicylate ester in novel topical and transdermal systems.
Introduction: The Critical Role of the Vehicle in Topical Drug Delivery
The efficacy of a topical pharmaceutical or cosmetic product is intrinsically linked to the performance of its vehicle. The vehicle, or base, is the medium in which the active pharmaceutical ingredient (API) is dispersed or dissolved. It governs the final product's physical characteristics, sensory feel, stability, and, most importantly, the rate and extent of API delivery into and through the skin. The selection of an appropriate vehicle is a multifactorial decision that balances physicochemical properties, desired therapeutic outcome, and patient acceptability.
Octadecyl salicylate, an ester of salicylic acid with a long C18 alkyl chain, presents an interesting candidate for formulation science. Its inherent properties as a salicylate, combined with its significant lipophilicity, suggest potential roles as an emollient, a solubilizer for lipophilic APIs, and a modulator of skin barrier function.
Physicochemical Profile of Octadecyl Salicylate and its Implications
Key Anticipated Physicochemical Properties:
-
High Lipophilicity: The 18-carbon chain imparts a strongly lipophilic character. This suggests excellent solubility in oils and lipids, making it a suitable component for oil-based formulations and the oil phase of emulsions.[2]
-
Solid at Room Temperature: Unlike shorter-chain alkyl salicylates like octyl salicylate (which is a liquid), octadecyl salicylate is expected to be a waxy solid. This has significant implications for its use as a consistency-modifying agent in semi-solid preparations.
-
Large Molecular Weight: The large size of the molecule may limit its own passive diffusion through the stratum corneum. However, its interaction with the lipid matrix of the skin could facilitate the penetration of other molecules.
-
Ester Linkage: The ester bond is susceptible to hydrolysis by esterases present in the skin, potentially releasing salicylic acid and octadecanol. This biotransformation can be a critical factor in its biological effect and skin compatibility.[3][4]
Projected Performance of Octadecyl Salicylate in Different Vehicle Types
The performance of octadecyl salicylate is expected to vary significantly depending on the type of vehicle in which it is incorporated.
Oleaginous Vehicles (Ointments and Anhydrous Bases)
In these formulations, composed primarily of fats, oils, and waxes, octadecyl salicylate would likely serve as a lipid-soluble component.
-
Performance:
-
Solubilizer: It can enhance the solubility of lipophilic APIs within the formulation.
-
Consistency Modifier: Its solid nature could contribute to the stiffness and viscosity of the ointment.
-
Occlusive Properties: As part of an occlusive ointment base, it can hydrate the stratum corneum, which may enhance the penetration of the API.
-
-
Comparison with Alternatives:
-
Petrolatum: While petrolatum is a more effective occlusive agent, octadecyl salicylate offers the added potential for salicylate-related activity and may have a more elegant skin feel.
-
Isopropyl Myristate (IPM): IPM is a liquid emollient and penetration enhancer.[5] Octadecyl salicylate would provide more structure to the formulation.
-
Emulsion Systems (Creams and Lotions)
Emulsions are biphasic systems of oil and water. Octadecyl salicylate would be incorporated into the oil phase.
-
Performance:
-
Emollient: It would contribute to the moisturizing and skin-softening properties of the cream or lotion.
-
Stabilizer: Its waxy nature could help to structure the internal phase and improve emulsion stability.
-
Penetration Enhancement: By partitioning into the stratum corneum lipids, it may disrupt their organization and increase the permeation of the API.[5]
-
-
Comparison with Alternatives:
-
Cetyl Alcohol: Cetyl alcohol is a common fatty alcohol used as a thickener and stabilizer in emulsions. Octadecyl salicylate could offer similar structural benefits with the potential for added biological activity.
-
Octyl Salicylate: Octyl salicylate is a liquid and is used as a UVB filter and penetration enhancer.[2][6] In contrast, octadecyl salicylate would also act as a thickener. An in-vitro study on octyl salicylate showed that its permeation through human skin is relatively low.[6]
-
Hydroalcoholic Gels
These are typically oil-free systems. The incorporation of the highly lipophilic octadecyl salicylate would be challenging.
-
Performance:
-
Limited Utility: Due to its poor solubility in water and alcohol, it is not an ideal component for clear hydrogels. It could potentially be incorporated in small amounts as a solubilized component or as part of a nanoemulsion gel.
-
-
Comparison with Alternatives:
Transdermal Patches
In a drug-in-adhesive patch, octadecyl salicylate could be included in the adhesive matrix.
-
Performance:
-
Solubilizer: It could increase the loading capacity of a lipophilic API in the adhesive.
-
Permeation Enhancer: It could modulate the skin barrier to improve the flux of the API from the patch into the skin. The choice of solvent in a patch formulation is critical as it can influence both adhesion and skin permeation.[7]
-
-
Comparison with Alternatives:
-
Oleic Acid: Oleic acid is a well-known penetration enhancer used in transdermal systems.[9] Octadecyl salicylate may offer a different mechanism of enhancement and potentially less irritation.
-
Lauric Acid: Another fatty acid used as a penetration enhancer. The longer chain length of octadecyl salicylate might lead to a different interaction with the skin lipids.
-
Comparative Performance Summary
| Vehicle Type | Potential Role of Octadecyl Salicylate | Expected Performance Highlights | Key Alternatives |
| Ointments | Solubilizer, Consistency Modifier, Occlusive Agent | Good compatibility, enhances lipophilic API solubility, provides structure. | Petrolatum, Isopropyl Myristate |
| Creams/Lotions | Emollient, Stabilizer, Penetration Enhancer | Improves skin feel, stabilizes emulsion, may enhance API delivery. | Cetyl Alcohol, Octyl Salicylate |
| Hydrogels | Limited due to poor solubility | Not a primary component; may be used in specialized formulations. | Propylene Glycol, Menthol |
| Transdermal Patches | Solubilizer, Permeation Enhancer | Increases drug loading, potentially enhances API flux across the skin. | Oleic Acid, Lauric Acid |
Mechanism of Action as a Penetration Enhancer
The anticipated penetration-enhancing effect of octadecyl salicylate is likely due to its interaction with the stratum corneum, the outermost layer of the skin.
Diagram: Proposed Mechanism of Octadecyl Salicylate as a Penetration Enhancer
Caption: Octadecyl salicylate partitioning into and disrupting the stratum corneum lipid matrix.
Experimental Protocol: Evaluating the Performance of Octadecyl Salicylate in a Cream Formulation
To empirically determine the performance of octadecyl salicylate, a systematic experimental approach is necessary. The following protocol outlines a standard method for evaluating its effect on the permeation of a model API from an oil-in-water cream.
Materials and Equipment
-
Model API: e.g., Ketoprofen (lipophilic anti-inflammatory)
-
Vehicle Components: Octadecyl salicylate, cetyl alcohol, mineral oil, emulsifying wax, propylene glycol, purified water
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system
Formulation Preparation
-
Prepare the Oil Phase: Melt octadecyl salicylate, cetyl alcohol, mineral oil, and emulsifying wax together at 70°C. Add the model API and stir until dissolved.
-
Prepare the Aqueous Phase: Heat purified water and propylene glycol to 70°C.
-
Emulsification: Slowly add the aqueous phase to the oil phase with continuous homogenization until a uniform cream is formed. Cool to room temperature with gentle stirring.
-
Control Formulation: Prepare a control cream with cetyl alcohol instead of octadecyl salicylate, keeping all other components and concentrations the same.
In-Vitro Permeation Study
This study is crucial for evaluating the performance of transdermal delivery systems.[10]
-
Skin Preparation: Mount excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.[7]
-
Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the test and control formulations to the skin surface.
-
Receptor Phase: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline with a solubilizing agent) maintained at 32°C.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with fresh buffer.
-
Analysis: Analyze the concentration of the model API in the collected samples using a validated HPLC method.
Diagram: In-Vitro Permeation Study Workflow
Caption: Workflow for an in-vitro skin permeation study using Franz diffusion cells.
Data Analysis
-
Calculate the cumulative amount of API permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the linear portion of the plot.
-
Calculate the permeability coefficient (Kp).
-
Compare the permeation parameters of the octadecyl salicylate formulation with the control formulation.
Conclusion and Future Perspectives
While direct experimental data is sparse, a scientific evaluation of its structure suggests that octadecyl salicylate holds promise as a multifunctional excipient in topical formulations. Its high lipophilicity and solid nature make it a potentially valuable ingredient in ointments and creams as a solubilizer, emollient, and consistency modifier. Furthermore, its ability to interact with the stratum corneum lipids indicates a potential role as a penetration enhancer for other active molecules.
The performance of octadecyl salicylate is highly dependent on the vehicle type. It is most suited for lipid-based and emulsion systems, with limited applicability in aqueous gels. Further research, following the experimental protocol outlined in this guide, is essential to fully characterize its performance and unlock its potential in the development of novel and effective topical products. As with all salicylates, careful consideration of its own potential for skin absorption and systemic exposure is warranted.[12][13]
References
-
Bhatt, P. D. (n.d.). Percutaneous Penetration of Octyl Salicylate From Representative Sunscreen Formulations Through Human Skin in Vitro. PubMed. Retrieved from [Link]
-
Influence of penetration enhancer on drug permeation from volatile formulations. (2012, December 15). PubMed. Retrieved from [Link]
-
Cross, S. E., et al. (n.d.). Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies. E-lactancia. Retrieved from [Link]
-
Influence of Vehicles and Penetration Enhancers on the Permeation of Cinnarizine Through the Skin. (n.d.). [No source name provided]. Retrieved from [Link]
-
Ranges of physicochemical properties of the salicylates: a MW, b... (n.d.). ResearchGate. Retrieved from [Link]
-
Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery. (2025, May 29). [No source name provided]. Retrieved from [Link]
-
Octyl Salicylate - Pharmaceutical & Cosmetic Grade. (n.d.). HENI Chemicals. Retrieved from [Link]
-
Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. (2018, December 21). [No source name provided]. Retrieved from [Link]
-
Recent development in Penetration Enhancers and Techniques in Transdermal Drug Delivery System. (n.d.). [No source name provided]. Retrieved from [Link]
-
Topical delivery of salicylates. (2022, May 15). PubMed. Retrieved from [Link]
-
Cross, S. E., et al. (n.d.). Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies. PMC. Retrieved from [Link]
-
Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. (2019, June 5). [No source name provided]. Retrieved from [Link]
-
Investigation of salicylate hepatic responses in comparison with chemical analogues of the drug. (2016, August 1). Heriot-Watt Research Portal. Retrieved from [Link]
-
Serum concentrations of salicylic acid following topically applied salicylate derivatives. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. henichemicals.com [henichemicals.com]
- 3. e-lactancia.org [e-lactancia.org]
- 4. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of penetration enhancer on drug permeation from volatile formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Percutaneous penetration of octyl salicylate from representative sunscreen formulations through human skin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. japer.in [japer.in]
- 9. turkjps.org [turkjps.org]
- 10. d-nb.info [d-nb.info]
- 11. cir-safety.org [cir-safety.org]
- 12. Topical delivery of salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Serum concentrations of salicylic acid following topically applied salicylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the Synergistic Effects of Octadecyl Salicylate with Other Enhancers for Transdermal Drug Delivery
Introduction: The Imperative for Enhanced Skin Permeation
The skin, our body's largest organ, presents a formidable barrier to the outside world. This very property, essential for our protection, poses a significant challenge for transdermal drug delivery (TDD). The stratum corneum (SC), the outermost layer of the epidermis, is the primary obstacle, limiting the passage of most therapeutic agents to the systemic circulation. To overcome this, formulation scientists employ penetration enhancers, chemical agents that reversibly decrease the barrier function of the SC.
Octadecyl salicylate (OS), a lipophilic derivative of salicylic acid, has emerged as a promising enhancer. Its mechanism primarily involves the disruption of the highly ordered intercellular lipid domain of the stratum corneum.[1] By fluidizing these lipids, OS increases the diffusivity of drug molecules through the skin.[2] However, the quest for optimal efficacy and safety often leads us to explore synergistic combinations, where the combined effect of two or more enhancers is greater than the sum of their individual effects.[3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the synergistic potential of octadecyl salicylate with other classes of chemical enhancers.
Understanding Synergy: A Multifaceted Approach
Synergy in skin penetration enhancement is not a monolithic concept. It can arise from complementary mechanisms of action.[4] For instance, while octadecyl salicylate primarily targets the intercellular lipids, another enhancer might act on the intracellular keratin domains or improve the drug's partitioning into the stratum corneum.[4] This multi-pronged attack on the skin's barrier can lead to a dramatic increase in drug permeation.
Common classes of enhancers that may exhibit synergy with octadecyl salicylate include:
-
Fatty Acids (e.g., Oleic Acid): Known to create fluid domains within the lipid bilayers of the stratum corneum.
-
Terpenes (e.g., Limonene, Menthol): These compounds, derived from essential oils, can disrupt the lipid packing and interact with the polar head groups of ceramides.[6]
-
Sulfoxides (e.g., DMSO): While used cautiously due to potential irritation, they are potent enhancers that can increase the hydration of the stratum corneum.
-
Alcohols and Glycols (e.g., Ethanol, Propylene Glycol): These can act as solvents and also extract lipids from the stratum corneum.[7]
The following sections will detail the experimental design, methodologies, and data interpretation necessary to identify and quantify these synergistic interactions.
Experimental Design: A Framework for Robust Evaluation
A well-designed study is paramount to obtaining meaningful and reproducible data. The following experimental framework provides a robust approach to comparing the efficacy of octadecyl salicylate alone and in combination with other enhancers.
Key Components of the Experimental Workflow
Caption: Figure 1: Experimental Workflow for Evaluating Enhancer Synergy.
Detailed Experimental Protocol: In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells
The Franz diffusion cell is the gold standard for in vitro transdermal studies. This protocol outlines the key steps:
-
Skin Membrane Preparation:
-
Excised human or porcine skin is commonly used. Porcine skin is often preferred due to its structural similarity to human skin.
-
The skin is dermatomed to a thickness of approximately 500-750 µm.
-
The prepared skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
-
Formulation Preparation:
-
Prepare formulations of a model drug in a suitable vehicle (e.g., propylene glycol/ethanol/water).
-
Control Group: Formulation with the drug only.
-
Test Group 1: Formulation with the drug and octadecyl salicylate (e.g., 2% w/v).
-
Test Group 2: Formulation with the drug and the second enhancer (e.g., 5% w/v oleic acid).
-
Test Group 3 (Synergy): Formulation with the drug, octadecyl salicylate, and the second enhancer at the same concentrations.
-
-
Franz Diffusion Cell Setup and Dosing:
-
The receptor compartment is filled with a phosphate-buffered saline (PBS) solution (pH 7.4), maintained at 32°C to mimic physiological conditions. The receptor fluid should be continuously stirred.
-
A finite dose of the formulation (e.g., 10 µL/cm²) is applied to the surface of the skin in the donor compartment.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), samples are withdrawn from the receptor compartment.
-
The withdrawn volume is immediately replaced with fresh, pre-warmed receptor fluid.
-
The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis and Interpretation: Quantifying Synergy
The data obtained from the IVPT study is used to calculate key permeation parameters.
Permeation Parameters:
-
Steady-State Flux (Jss): The rate of drug permeation per unit area at steady state (µg/cm²/h). It is determined from the slope of the linear portion of the cumulative amount of drug permeated versus time plot.
-
Permeability Coefficient (Kp): Calculated by dividing the steady-state flux by the initial drug concentration in the donor compartment (cm/h).
-
Enhancement Ratio (ER): The ratio of the steady-state flux of the drug with an enhancer to the flux without the enhancer (control).
ER = Jss (with enhancer) / Jss (control)
Calculating the Synergy Ratio (SR):
To specifically quantify the synergistic effect, a Synergy Ratio (SR) is calculated:
SR = ER (OS + Enhancer X) / [ER (OS) + ER (Enhancer X)]
An SR > 1 indicates a synergistic effect, where the combination is more effective than the additive effects of the individual enhancers. An SR = 1 suggests an additive effect. An SR < 1 indicates an antagonistic effect.
Comparative Data Summary
The following table provides an example of how to present the data for a hypothetical model drug, "Drug Alpha."
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (x 10⁻³ cm/h) | Enhancement Ratio (ER) | Synergy Ratio (SR) |
| Control (Drug Alpha) | 0.5 | 1.0 | 1.0 | - |
| 2% Octadecyl Salicylate (OS) | 2.5 | 5.0 | 5.0 | - |
| 5% Oleic Acid (OA) | 3.0 | 6.0 | 6.0 | - |
| 2% OS + 5% OA | 16.5 | 33.0 | 33.0 | 3.0 |
| 2% Limonene (L) | 2.0 | 4.0 | 4.0 | - |
| 2% OS + 2% L | 10.8 | 21.6 | 21.6 | 2.4 |
In this example, the combination of octadecyl salicylate and oleic acid exhibits a strong synergistic effect (SR = 3.0), significantly outperforming the individual enhancers.
Visualizing the Mechanism of Synergistic Action
Understanding the underlying mechanisms is crucial for rational formulation design. The following diagram illustrates a hypothetical synergistic mechanism between octadecyl salicylate and a terpene enhancer.
Caption: Figure 2: Hypothetical Synergistic Mechanism of Action.
This diagram illustrates how octadecyl salicylate fluidizes the lipid tails while the terpene disrupts the polar head groups, leading to a more significant overall disruption of the stratum corneum barrier and enhanced drug permeation.
Conclusion and Future Directions
The combination of octadecyl salicylate with other chemical enhancers presents a powerful strategy to overcome the skin's barrier and improve transdermal drug delivery.[5] A systematic evaluation, based on robust in vitro models and quantitative analysis, is essential for identifying truly synergistic combinations. The framework presented in this guide provides a comprehensive approach to this evaluation, from experimental design to data interpretation.
Future research should focus on exploring novel combinations of enhancers, including those from natural sources, and elucidating their precise mechanisms of action using advanced analytical techniques. Furthermore, in vivo studies are necessary to confirm the in vitro findings and to assess the safety and tolerability of these synergistic formulations. By embracing a scientifically rigorous and evidence-based approach, we can unlock the full potential of transdermal drug delivery for a wide range of therapeutic applications.
References
-
Ghate, V. M., et al. (2005). Mechanisms of action of novel skin penetration enhancers: phospholipid versus skin lipid liposomes. International Journal of Pharmaceutics, 305(1-2), 83-92. [Link]
-
Puglia, C., et al. (2012). Influence of penetration enhancer on drug permeation from volatile formulations. International Journal of Pharmaceutics, 439(1-2), 24-31. [Link]
-
Mitragotri, S., et al. (2000). Synergistic effect of enhancers for transdermal drug delivery. Pharmaceutical Research, 17(11), 1354-1359. [Link]
-
Montenegro, L., et al. (2016). Synergistic Skin Penetration Enhancer and Nanoemulsion Formulations Promote the Human Epidermal Permeation of Caffeine and Naproxen. Journal of Pharmaceutical Sciences, 105(1), 220-227. [Link]
-
Karande, P., & Mitragotri, S. (2009). Enhancement of transdermal drug delivery via synergistic action of chemicals. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1788(11), 2362-2373. [Link]
-
Williams, A. C., & Barry, B. W. (2012). Penetration enhancers. Advanced Drug Delivery Reviews, 64, 128-137. [Link]
-
Singh, J., et al. (2014). SYNERGISTIC ACTION OF PENETRATION ENHANCERS IN TRANSDERMAL DRUG DELIVERY. Journal of Drug Delivery and Therapeutics, 4(3), 113-118. [Link]
-
Zhang, Y., et al. (2025). Research progress of penetration enhancers in transdermal drug delivery systems: Multidimensional exploration from mechanisms to clinical application. Journal of Drug Delivery Science and Technology, 103, 105167. [Link]
-
Lane, M. E. (2013). Skin penetration enhancers. International Journal of Pharmaceutics, 447(1-2), 12-21. [Link]
-
Aqil, M., et al. (2007). Penetration Enhancement Techniques. Journal of Pharmaceutical Research, 6(2), 64-73. [Link]
-
Herman, A., & Herman, A. P. (2015). Essential oils and their constituents as skin penetration enhancers for transdermal drug delivery: a review. Journal of Pharmacy and Pharmacology, 67(4), 473-485. [Link]
-
Chen, J., et al. (2016). Natural Terpenes as Penetration Enhancers for Transdermal Drug Delivery. Molecules, 21(12), 1709. [Link]
-
Cal, K., & Sznitowska, M. (2014). Skin penetration of terpenes. Pharmaceutical Technology, 38(3), 42-47. [Link]
-
Prausnitz, M. R., & Langer, R. (2012). Transdermal drug delivery. Nature Biotechnology, 30(12), 1202-1209. [Link]
-
Vaddi, H. K., et al. (2003). Terpenes in transdermal drug delivery. Pharmazie, 58(4), 235-240. [Link]
Sources
- 1. Mechanisms of action of novel skin penetration enhancers: phospholipid versus skin lipid liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of penetration enhancer on drug permeation from volatile formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic effect of enhancers for transdermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. permegear.com [permegear.com]
- 5. jddtonline.info [jddtonline.info]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Octadecyl Salicylate
This guide provides comprehensive, step-by-step procedures for the proper disposal of octadecyl salicylate (also known as stearyl salicylate), ensuring the safety of laboratory personnel and the protection of our environment. As researchers and drug development professionals, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to be your preferred resource for managing octadecyl salicylate waste, grounding every procedural step in scientific rationale and regulatory awareness.
Executive Summary: Hazard Profile and Disposal Rationale
Octadecyl salicylate is an ester of salicylic acid, characterized by a long alkyl chain that renders it insoluble in water.[1][2] While it exhibits low acute toxicity to humans, its primary hazard lies in its environmental impact.[2][3] Safety Data Sheets (SDS) for structurally similar long-chain salicylates consistently classify them as toxic to aquatic life with long-lasting effects.[4]
The core principle of octadecyl salicylate disposal is the prevention of environmental release. Its low water solubility and potential for persistence make aquatic ecosystems particularly vulnerable. Therefore, under no circumstances should this chemical or its containers be disposed of down the drain or in regular solid waste. All waste must be collected, properly labeled, and transferred to a licensed hazardous waste disposal facility.[5][6]
| Property | Value / Classification | Rationale & Source |
| Chemical Name | Octadecyl 2-hydroxybenzoate | IUPAC Naming Convention[7] |
| Synonyms | Stearyl Salicylate | Common Laboratory Name[7] |
| CAS Number | 14971-14-3 | Chemical Abstracts Service Registry Number[7] |
| Primary Hazard | H410: Very toxic to aquatic life with long lasting effects | GHS Classification for analogous salicylates |
| Primary Precaution | P273: Avoid release to the environment | GHS Precautionary Statement[4] |
| Disposal Method | P501: Dispose of contents/container to an approved waste disposal plant | GHS Disposal Statement[4][8] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | Avoids potentially hazardous reactions during storage[9][10] |
Mandatory Personal Protective Equipment (PPE) and Handling
Before handling octadecyl salicylate for use or disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[11][12] Adherence to proper PPE is the first line of defense against accidental exposure.
-
Eye Protection: Wear chemical safety glasses or goggles that conform to OSHA 29 CFR 1910.133 or EU EN166 standards.[12][13]
-
Hand Protection: Wear nitrile gloves. Inspect them for tears or holes before use. Dispose of contaminated gloves as chemical waste.[5][12]
-
Body Protection: A standard laboratory coat is required to prevent skin contact.[12]
Standard Operating Procedure for Disposal
This protocol applies to unused octadecyl salicylate, reaction residues containing the chemical, and materials contaminated with it (e.g., weigh boats, pipette tips, gloves).
Step 1: Designate a Hazardous Waste Container
-
Select a chemically compatible container with a secure, sealable lid. The container must be in good condition, free of leaks or cracks.
-
Affix a "Hazardous Waste" label to the container. The label must clearly state "Octadecyl Salicylate" and list associated hazards (e.g., "Toxic to Aquatic Life").
Step 2: Segregate and Transfer Waste
-
Carefully transfer all octadecyl salicylate waste into the designated container.
-
For Solids: Use a dedicated spatula or scoop.
-
For Liquids/Solutions: Use a funnel to prevent spills.
-
Rationale: Proper segregation prevents dangerous reactions. Never mix octadecyl salicylate with incompatible chemicals like strong oxidizing agents in the same waste container.[6][9]
Step 3: Secure and Store the Waste Container
-
Once waste is added, securely seal the container lid.
-
Store the container in a designated satellite accumulation area that is cool, dry, and away from direct sunlight.[13]
-
The storage location should be clearly marked and have secondary containment to control any potential leaks.
Step 4: Arrange for Professional Disposal
-
When the container is full, or on a regularly scheduled basis, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[5][11]
-
Do not allow waste to accumulate for extended periods.
Emergency Protocol: Spill Management
In the event of a spill, remain calm and follow the appropriate procedure based on the spill's volume.
For Small Spills (<50 g/mL):
-
Ensure the area is well-ventilated.[13]
-
Wearing your full PPE, contain the spill.
-
If Solid: Carefully sweep the material onto a chemical scoop or into a dustpan.[5][11]
-
If Liquid: Cover and absorb the spill with an inert, non-combustible absorbent material such as vermiculite, cat litter, or dry sand.[1][11]
-
Gently scoop the absorbed material and place it into your designated hazardous waste container.[2][13]
-
Clean the spill area with soap and water, and dispose of any contaminated cleaning materials (e.g., paper towels) in the same hazardous waste container.
For Large Spills (>50 g/mL):
-
Evacuate all non-essential personnel from the immediate area.[14]
-
If safe to do so, eliminate any nearby ignition sources.[1]
-
Prevent the spill from entering any drains or waterways by creating a dike around it with absorbent materials.[1][14]
-
Notify your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Visual Workflow: Disposal Decision Process
The following diagram illustrates the logical steps for managing octadecyl salicylate waste from generation to final disposal.
Caption: Decision workflow for the safe management and disposal of octadecyl salicylate waste.
References
-
Ester Disposal - #1 Science Forum For Lab Technicians - Chemtalk . Chemtalk. Available at: [Link]
-
Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison. Available at: [Link]
-
Acceptable Drain Disposal Procedures . USDA ARS. (2016). Available at: [Link]
-
Proper Drain Disposal of Chemicals: Guidelines and Best Practices . Lab Manager. (2024). Available at: [Link]
-
Chemical disposal : r/chemhelp . Reddit. (2024). Available at: [Link]
-
SAFETY DATA SHEET - Lab Alley (Salicylic Acid) . Lab Alley. (2025). Available at: [Link]
-
SDS (Safety Data Sheet) - Octyl Salicylate . Camden-Grey Essential Oils. Available at: [Link]
-
Octisalate (400 mg) (Octyl Salicylate) SDS . SDS Manager. Available at: [Link]
-
How to Safely and Properly Dispose of Salicylic Acid . Lab Alley. (2025). Available at: [Link]
-
Draft screening assessment salicylates group . Canada.ca. (2017). Available at: [Link]
-
Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics . Cosmetic Ingredient Review. (2018). Available at: [Link]
-
Octadecyl 2-hydroxybenzoate | C25H42O3 | CID 84735 . PubChem, National Institutes of Health. Available at: [Link]
-
Safety assessment of Salicylic Acid, Butyloctyl Salicylate, etc. PubMed, National Institutes of Health. Available at: [Link]
-
Grouping of chemicals for safety assessment: the importance of toxicokinetic properties of salicylate esters . PubMed, National Institutes of Health. (2025). Available at: [Link]
-
SAFETY DATA SHEET - Merck (Salicylic Acid) . Merck. (2025). Available at: [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities . U.S. Environmental Protection Agency (EPA). (2022). Available at: [Link]
-
Material Safety Data Sheet - Salicylic Acid, reagent ACS . Cole-Parmer. (2002). Available at: [Link]
-
Grouping of chemicals for safety assessment: the importance of toxicokinetic properties of salicylate esters . SpringerLink. (2025). Available at: [Link]
Sources
- 1. vigon.com [vigon.com]
- 2. 5.imimg.com [5.imimg.com]
- 3. cir-safety.org [cir-safety.org]
- 4. Octisalate (400 mg) (Octyl Salicylate) SDS - Download & Subscribe for Updates [sdsmanager.com]
- 5. geneseo.edu [geneseo.edu]
- 6. laballey.com [laballey.com]
- 7. Octadecyl 2-hydroxybenzoate | C25H42O3 | CID 84735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 11. chemtalk.com.au [chemtalk.com.au]
- 12. aksci.com [aksci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
